N-acetylmuramic acid
描述
RN given refers to D-Glucopyranose, (R)-isome
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOARVSUSWULNDI-TVVSKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893663 | |
| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10597-89-4, 1856-93-5 | |
| Record name | N-Acetylmuramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmuramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmuramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLMURAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FXU111L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cornerstone of Bacterial Integrity: An In-depth Technical Guide to N-acetylmuramic Acid's Function in the Cell Wall
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylmuramic acid (NAM) is a monosaccharide derivative that, alongside N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan (PG), the primary structural component of the bacterial cell wall.[1][2] This essential polymer encases the bacterial cell, providing mechanical strength, maintaining cell shape, and protecting against osmotic lysis.[3][4] The unique presence of NAM in bacteria and its crucial role in cell wall biosynthesis make it and its associated enzymatic pathways prime targets for antimicrobial drugs.[2][3] This technical guide provides a comprehensive overview of the function of this compound in the bacterial cell wall, detailing its biosynthesis, its role in the architecture of peptidoglycan, and the signaling pathways it activates. The guide also includes detailed experimental protocols for the analysis of peptidoglycan structure and quantitative data to support the presented information.
The Structure and Properties of this compound
This compound is the ether of lactic acid and N-acetylglucosamine.[5] Its chemical formula is C₁₁H₁₉NO₈, and its molar mass is 293.27 g/mol .[2][6] The key structural feature of NAM is the lactyl ether linkage at the C3 position, which provides the attachment point for a short peptide stem.[7] This peptide stem is critical for the cross-linking of adjacent glycan chains, a process that confers rigidity and strength to the peptidoglycan mesh.[8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₈ | [6] |
| Molar Mass | 293.27 g/mol | [9] |
| IUPAC Name | (2R)-2-[[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy]propanoic acid | [2] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in water | [10] |
The Central Role of NAM in Peptidoglycan Biosynthesis
The synthesis of the bacterial cell wall is a complex process that occurs in three stages: cytoplasmic, membrane-associated, and periplasmic (in Gram-negative bacteria) or extracellular (in Gram-positive bacteria). NAM is at the heart of this process, from its initial synthesis to its incorporation into the growing peptidoglycan sacculus.
Cytoplasmic Synthesis of UDP-N-acetylmuramic acid
The biosynthesis of peptidoglycan begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc). This process involves a series of enzymatic reactions that convert fructose-6-phosphate into the activated NAM precursor.
The key enzymes in this pathway are:
-
GlmS: Converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate.
-
GlmM: Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate.
-
GlmU: A bifunctional enzyme that first acetylates glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate and then uridylates it to UDP-N-acetylglucosamine (UDP-GlcNAc).
-
MurA and MurB: These enzymes catalyze the conversion of UDP-GlcNAc to UDP-MurNAc. MurA adds a phosphoenolpyruvate (PEP) moiety to UDP-GlcNAc, and MurB reduces the resulting enolpyruvyl group to a lactyl group.[11]
Following the synthesis of UDP-MurNAc, a pentapeptide stem is sequentially added by the Mur ligases (MurC, MurD, MurE, and MurF), forming the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[12]
Caption: Cytoplasmic synthesis of UDP-MurNAc-pentapeptide.
Membrane-Associated Steps: The Lipid II Cycle
The UDP-MurNAc-pentapeptide is then transferred to the lipid carrier undecaprenyl phosphate (C55-P) at the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[12] Subsequently, MurG adds a GlcNAc residue from UDP-GlcNAc to Lipid I, creating Lipid II.[13] Lipid II, the complete peptidoglycan monomer, is then translocated across the cytoplasmic membrane by a flippase, such as MurJ or FtsW.[14]
Caption: The Lipid II cycle of peptidoglycan synthesis.
Periplasmic Polymerization: Transglycosylation and Transpeptidation
Once in the periplasm, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains through the action of transglycosylases (TGs).[15] These enzymes catalyze the formation of β-(1,4)-glycosidic bonds between the MurNAc of the incoming monomer and the GlcNAc of the growing glycan chain.[16]
Simultaneously, or shortly after, the peptide stems are cross-linked by transpeptidases (TPs).[3] This reaction involves the formation of a peptide bond between the fourth amino acid (D-alanine) of one peptide stem and the third amino acid (often meso-diaminopimelic acid in Gram-negative bacteria or L-lysine in Gram-positive bacteria) of an adjacent peptide stem, with the concomitant release of the terminal D-alanine.[17] This cross-linking creates a three-dimensional, mesh-like structure that provides the cell wall with its characteristic strength and rigidity.
The degree of cross-linking can vary between bacterial species, ranging from approximately 20% in E. coli to over 90% in S. aureus.[4]
Quantitative Analysis of Peptidoglycan Structure
The precise structure of peptidoglycan, including the length of the glycan chains and the degree of cross-linking, can be determined through a combination of enzymatic digestion and chromatographic analysis.
Peptidoglycan Composition and Architecture
| Parameter | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., S. aureus) | Reference |
| Peptidoglycan Layer Thickness | Thin (2-7 nm) | Thick (20-80 nm) | [4] |
| % of Cell Wall Dry Weight | ~5-10% | ~40-90% | [4] |
| Average Glycan Chain Length (disaccharide units) | 20-40 | 3-10 (S. aureus) to >100 (Bacillus spp.) | [18] |
| Degree of Cross-linking | 20-30% | >90% | [4] |
| Major Cross-link Type | 4-3 (D-Ala to m-DAP) | 3-3 (via pentaglycine bridge in S. aureus) | [19] |
Experimental Protocols for Peptidoglycan Analysis
The analysis of peptidoglycan structure is fundamental to understanding bacterial cell wall biology and the mechanisms of action of cell wall-active antibiotics. The following are generalized protocols for the isolation and analysis of peptidoglycan.
Isolation of Peptidoglycan (Sacculi)
4.1.1. From Gram-Negative Bacteria (e.g., E. coli)
-
Cell Lysis: Harvest bacterial cells by centrifugation and resuspend in a small volume of media or buffer.[20][21] Add the cell suspension to a boiling solution of 4% sodium dodecyl sulfate (SDS) and stir for 30 minutes to 2 hours to lyse the cells and solubilize membranes and proteins.[22]
-
Washing: Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation. Wash the pellet repeatedly with sterile, high-purity water to remove the SDS.[20]
-
Enzymatic Treatment: Treat the washed sacculi with a protease (e.g., proteinase K) to remove any covalently attached proteins, such as Braun's lipoprotein.[20] Inactivate the protease by boiling in SDS.
-
Final Washes: Wash the sacculi again with water to remove the protease and SDS. The purified sacculi can be stored at 4°C.[20]
4.1.2. From Gram-Positive Bacteria (e.g., S. aureus)
-
Cell Disruption: Harvest bacterial cells and resuspend in buffer. Disrupt the cells using mechanical methods such as bead beating or sonication.
-
SDS Treatment: Add SDS to a final concentration of 4% and boil for 30 minutes.[11]
-
Washing: Pellet the crude cell wall preparation by centrifugation and wash extensively with water to remove SDS.[11]
-
Enzymatic Digestion: Treat the cell wall preparation with DNase and RNase to remove nucleic acids, followed by treatment with a protease (e.g., trypsin) to remove cell wall-associated proteins.
-
Trichloroacetic Acid (TCA) Extraction: To remove teichoic acids, the cell wall preparation can be extracted with cold 10% TCA. However, for some analyses, this step is omitted as it can alter the peptidoglycan structure.
-
Final Washes: Wash the purified peptidoglycan with water and then with acetone before drying.
Muropeptide Analysis by HPLC
-
Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer (e.g., sodium phosphate buffer, pH 4.9) and digest with a muramidase (e.g., mutanolysin or cellobiohydrolase) overnight at 37°C.[23] This will cleave the glycan chains into disaccharide-peptide monomers, dimers, and larger oligomers (muropeptides).
-
Reduction of Muropeptides: Stop the digestion by boiling. To prevent the formation of anomers at the reducing end of MurNAc, which can lead to peak splitting in HPLC, the samples are reduced with sodium borohydride in borate buffer.[23]
-
HPLC Separation: Acidify the samples with phosphoric acid and inject them onto a reverse-phase C18 HPLC column.[23] Separate the muropeptides using a gradient of sodium phosphate buffer with and without methanol.[24]
-
Detection and Quantification: Monitor the elution of muropeptides by their absorbance at 205 nm.[23] The area under each peak corresponds to the relative abundance of that muropeptide.
Caption: Workflow for muropeptide analysis by HPLC.
Mass Spectrometry of Muropeptides
For unambiguous identification of the muropeptides separated by HPLC, fractions corresponding to each peak can be collected and analyzed by mass spectrometry (MS).[1][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide precise molecular weights of the muropeptides, confirming their composition (monomer, dimer, etc.) and the nature of any modifications.[1][25] Tandem mass spectrometry (MS/MS) can be used to fragment the muropeptides and determine the sequence of the peptide stem and the location of the cross-links.[25]
This compound-Containing Peptidoglycan Fragments as Signaling Molecules
During bacterial growth, division, and death, fragments of peptidoglycan are released. These fragments, particularly those containing NAM, are recognized by the innate immune system of host organisms as pathogen-associated molecular patterns (PAMPs).
Recognition by NOD-like Receptors
The primary intracellular sensors of peptidoglycan fragments are the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs), NOD1 and NOD2.[26]
-
NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a dipeptide found predominantly in the peptidoglycan of Gram-negative bacteria.[27][28]
-
NOD2 recognizes muramyl dipeptide (MDP), which consists of this compound and the first two amino acids of the peptide stem (L-Ala-D-isoGln). MDP is a common motif in the peptidoglycan of both Gram-positive and Gram-negative bacteria.[26][27]
Downstream Signaling Pathways
Upon binding of their respective ligands, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[26][28] This interaction, mediated by their CARD (caspase activation and recruitment domain) domains, triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs).[26] The activation of these pathways leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing the bacterial infection.
Caption: Simplified NOD1 and NOD2 signaling pathway.
Conclusion
This compound is a molecule of profound importance in the bacterial world. Its unique structure and central role in the biosynthesis of the essential peptidoglycan cell wall make it a cornerstone of bacterial viability. The intricate enzymatic pathways involved in its synthesis and incorporation into the cell wall have provided fertile ground for the development of some of our most effective antibiotics. Furthermore, the recognition of NAM-containing peptidoglycan fragments by the innate immune system highlights its significance in host-pathogen interactions. A thorough understanding of the function of this compound, facilitated by the quantitative and analytical techniques described in this guide, is crucial for the continued development of novel antimicrobial strategies and for advancing our knowledge of bacterial physiology and pathogenesis.
References
- 1. Structural characterization of peptidoglycan muropeptides by matrix-assisted laser desorption ionization mass spectrometry and postsource decay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 5. Muramic acid - Wikipedia [en.wikipedia.org]
- 6. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]
- 8. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid II - Wikipedia [en.wikipedia.org]
- 14. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptidoglycan - Creative Biolabs [creative-biolabs.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 21. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N-acetylmuramic Acid Biosynthesis Pathway in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital organelle that provides structural integrity and protection against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of N-acetylmuramic acid (MurNAc), a unique sugar found in peptidoglycan, is a critical process for bacterial survival and represents a key target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the MurNAc biosynthesis pathway in Escherichia coli, detailing the enzymes involved, their kinetics, and relevant experimental methodologies.
The Cytoplasmic Steps of this compound Biosynthesis
The synthesis of the UDP-MurNAc-pentapeptide precursor of peptidoglycan occurs in the cytoplasm through a series of enzymatic reactions catalyzed by the Mur enzymes (MurA to MurF). This pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a readily available cellular building block.
MurA: The First Committed Step
The pathway is initiated by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.[1] This reaction is considered the first committed step in peptidoglycan biosynthesis.[1]
Reaction: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi
MurB: Reduction to Form UDP-MurNAc
The product of the MurA reaction, UDP-GlcNAc-enolpyruvate, is then reduced by the NADPH-dependent enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) to form UDP-N-acetylmuramic acid (UDP-MurNAc).[2][3] This reaction introduces the lactyl ether group characteristic of MurNAc.
Reaction: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → UDP-MurNAc + NADP⁺
The Mur Ligases: Stepwise Addition of the Peptide Stem
The subsequent steps involve the sequential addition of amino acids to the lactyl group of UDP-MurNAc, catalyzed by a series of ATP-dependent ligases: MurC, MurD, MurE, and MurF.[4]
-
MurC (UDP-N-acetylmuramate:L-alanine ligase): Adds L-alanine to UDP-MurNAc.[5] Reaction: UDP-MurNAc + L-alanine + ATP → UDP-MurNAc-L-alanine + ADP + Pi
-
MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase): Adds D-glutamate to the C-terminus of the L-alanine residue.[3] Reaction: UDP-MurNAc-L-alanine + D-glutamate + ATP → UDP-MurNAc-L-alanyl-D-glutamate + ADP + Pi
-
MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase): In E. coli and most other Gram-negative bacteria, MurE adds meso-diaminopimelic acid (m-DAP) to the growing peptide chain.[6] Reaction: UDP-MurNAc-L-alanyl-D-glutamate + meso-diaminopimelic acid + ATP → UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelic acid) + ADP + Pi
-
MurF (UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine ligase): Catalyzes the final cytoplasmic step, the addition of the dipeptide D-alanyl-D-alanine.[5][7] Reaction: UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelic acid) + D-alanyl-D-alanine + ATP → UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelic acid)-D-alanyl-D-alanine + ADP + Pi
The final product, UDP-MurNAc-pentapeptide, is the complete cytoplasmic precursor for peptidoglycan synthesis.
Quantitative Data
The following tables summarize the available kinetic parameters for the Mur enzymes from E. coli.
Table 1: Kinetic Parameters of E. coli Mur Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| MurA | UDP-GlcNAc | 15 | - | [2] |
| PEP | - | - | ||
| MurB | UDP-GlcNAc-enolpyruvate | 24 ± 3 | 62 ± 3 | [2] |
| NADPH | 17 ± 3 | [2] | ||
| MurC | UDP-MurNAc | 44 ± 3 | 16.3 ± 0.7 | [5] |
| L-alanine | 48 ± 6 | [5] | ||
| ATP | 130 ± 10 | [5] | ||
| MurD | UDP-MurNAc-L-alanine | 7.5 | - | [4] |
| D-glutamate | 55 | - | [4] | |
| ATP | 138 | - | [4] | |
| MurE | UDP-MurNAc-dipeptide | - | - | |
| meso-diaminopimelic acid | - | - | ||
| ATP | - | - | ||
| MurF | UDP-MurNAc-tripeptide | - | - | |
| D-alanyl-D-alanine | - | - | ||
| ATP | - | - |
Note: A hyphen (-) indicates that the value was not found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the MurNAc biosynthesis pathway.
Purification of Recombinant His-tagged MurD from E. coli
This protocol describes a general method for the purification of His-tagged proteins, which can be adapted for MurD and other Mur enzymes.[8][9][10][11][12]
-
Cell Lysis:
-
Resuspend the E. coli cell pellet expressing the His-tagged MurD protein in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the soluble His-tagged protein.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged MurD protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Desalt the eluted protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein at -80°C.
-
Enzyme Activity Assays
This assay measures the release of inorganic phosphate (Pi) from PEP.[13][14][15][16][17][18]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM UDP-GlcNAc, and 1 mM PEP.
-
Enzyme Reaction: Initiate the reaction by adding purified MurA enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Phosphate Detection:
-
Stop the reaction by adding a Malachite Green reagent solution (containing malachite green, ammonium molybdate, and a stabilizing agent).
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength between 620-650 nm.
-
-
Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
This continuous spectrophotometric assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10][12][19][20]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 8.0), 10 mM KCl, 0.2 mM UDP-GlcNAc-enolpyruvate, and 0.2 mM NADPH.
-
Enzyme Reaction: Initiate the reaction by adding purified MurB enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
This assay couples the production of ADP by the Mur ligases to a series of enzymatic reactions that result in a fluorescent or colorimetric signal.[21][22][23][24]
-
Reaction Mixture: Prepare a reaction mixture containing the specific substrates for the Mur ligase of interest (e.g., for MurD: UDP-MurNAc-L-alanine and D-glutamate), ATP, MgCl₂, a suitable buffer (e.g., HEPES or Tris-HCl), and the components of the ADP detection system (e.g., pyruvate kinase, lactate dehydrogenase, PEP, and NADH for a spectrophotometric assay, or a commercial fluorescent ADP detection kit).
-
Enzyme Reaction: Initiate the reaction by adding the purified Mur ligase. Incubate at 37°C.
-
Signal Detection: Monitor the change in absorbance or fluorescence over time, which is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction.
HPLC Analysis of Peptidoglycan Precursors
This method allows for the separation and quantification of the various UDP-MurNAc-peptide precursors.[1][7][8][14][15][19][25][26][27]
-
Sample Preparation:
-
Grow E. coli cultures to the desired growth phase.
-
Rapidly quench metabolic activity by adding cold perchloric acid or by rapid filtration and freezing in liquid nitrogen.
-
Extract the soluble nucleotide precursors by boiling the cell pellet in water or by acid extraction followed by neutralization.
-
Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.
-
-
HPLC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM sodium phosphate, pH 4.5-5.5) and an organic modifier (e.g., methanol or acetonitrile). A typical gradient might run from 0% to 30% organic modifier over 30-40 minutes.
-
The flow rate is typically set to 1 mL/min.
-
-
Detection:
-
Monitor the elution of the UDP-sugar precursors by UV absorbance at 262 nm (the absorbance maximum for the uridine moiety).
-
For more specific identification and quantification, couple the HPLC system to a mass spectrometer (LC-MS).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different UDP-MurNAc-peptide precursors by comparing their retention times to those of known standards or by analyzing their mass-to-charge ratios in LC-MS.
-
Quantify the amount of each precursor by integrating the area under the corresponding peak and comparing it to a standard curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The cytoplasmic pathway of UDP-N-acetylmuramic acid-pentapeptide biosynthesis in E. coli.
Experimental Workflow for Mur Ligase Activity Assay
Caption: A generalized workflow for a coupled enzyme assay to measure the activity of Mur ligases.
References
- 1. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-state kinetic mechanism of Escherichia coli UDP-N-acetylenolpyruvylglucosamine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from the Gram-positive pathogen Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization and Physiological Properties of Escherichia coli UDP-N-Acetylmuramate:l-Alanyl-γ-d-Glutamyl-meso- Diaminopimelate Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of the Escherichia coli UDPMurNAc-tripeptide D-alanyl-D-alanine-adding enzyme: use of a glutathione S-transferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-diaminopimelate ligase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
- 17. [PDF] Crystal structure of Escherichia coli UDPMurNAc-tripeptide d-alanyl-d-alanine-adding enzyme (MurF) at 2.3 A resolution. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Digital Cascade Assays for ADP- or ATP-Producing Enzymes Using a Femtoliter Reactor Array Device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of N-Acetylmuramic Acid in the Cell Wall of Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, particularly in Gram-positive organisms where it forms a major component of the thick peptidoglycan (PG) layer. This technical guide provides an in-depth exploration of the multifaceted role of NAM, from its fundamental contribution to structural integrity to its critical involvement in host-pathogen interactions and as a prime target for antimicrobial agents. We delve into the biosynthesis of NAM, presenting quantitative data on its prevalence and impact on cell wall architecture. Furthermore, this guide furnishes detailed experimental protocols for the study of NAM and its associated pathways, alongside visual representations of key biological processes to facilitate a comprehensive understanding for researchers in microbiology and drug development.
Introduction
The bacterial cell wall is a vital organelle that provides structural support, maintains cell shape, and protects against osmotic lysis. In Gram-positive bacteria, the cell wall is characterized by a thick, multi-layered peptidoglycan sacculus, which can constitute up to 90% of the cell wall's dry weight.[1] The fundamental building block of this extensive network is a repeating disaccharide unit of N-acetylglucosamine (NAG) and this compound (NAM).[2]
NAM is unique to bacterial peptidoglycan and is distinguished by the covalent attachment of a D-lactyl ether group to the C3 hydroxyl of N-acetylglucosamine. This lactyl group serves as the anchor point for a short peptide stem, typically consisting of alternating L- and D-amino acids. The cross-linking of these peptide stems, originating from adjacent NAM residues, creates the rigid, three-dimensional meshwork of the peptidoglycan layer that encases the bacterial cell.[1][3] Given its essentiality and specificity to bacteria, the biosynthetic pathway of NAM is a well-established and highly attractive target for the development of novel antibiotics.
This guide will provide a detailed technical overview of the pivotal role of this compound in the biology of Gram-positive bacteria, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.
Quantitative Data on Peptidoglycan and this compound
The thickness and composition of the peptidoglycan layer, and by extension the abundance of this compound, can vary between different species of Gram-positive bacteria and even within the same species under different growth conditions.
Table 1: Peptidoglycan Thickness in Gram-Positive Bacteria
| Bacterial Species | Growth Phase | Peptidoglycan Thickness (nm) | Measurement Technique |
| Bacillus subtilis | Exponential | 12.59 ± 0.89[4] | Atomic Force Microscopy (AFM) |
| Bacillus subtilis | Stationary | 14.44 ± 0.92[4] | Atomic Force Microscopy (AFM) |
| Staphylococcus aureus | Exponential | 22.7 ± 2.4[5] | Transmission Electron Microscopy (TEM) |
| Staphylococcus aureus | Stationary | 25.1 ± 4.5[5] | Transmission Electron Microscopy (TEM) |
| Staphylococcus aureus | - | 20 - 40[6] | Electron Microscopy |
Table 2: Efficacy of Fosfomycin (A MurA Inhibitor) Against Staphylococcus aureus
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Fosfomycin | 4[7] | 8[7] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Key Biological Pathways Involving this compound
The synthesis of the NAM-containing peptidoglycan precursor is a complex and highly regulated process that occurs in the cytoplasm. Furthermore, fragments of peptidoglycan containing NAM play a crucial role in signaling, both in bacterial cell wall turnover and in triggering host immune responses.
Cytoplasmic Synthesis of UDP-N-acetylmuramic acid-pentapeptide
The de novo synthesis of the fundamental peptidoglycan precursor, UDP-NAM-pentapeptide, is a critical multi-step enzymatic pathway. This process begins with the conversion of UDP-N-acetylglucosamine (UDP-NAG) to UDP-N-acetylmuramic acid (UDP-NAM), which is then sequentially decorated with a pentapeptide chain.
Caption: Cytoplasmic synthesis of the UDP-NAM-pentapeptide precursor.
Peptidoglycan Turnover and Recycling
Gram-positive bacteria exhibit a dynamic process of peptidoglycan turnover, where sections of the cell wall are broken down and the resulting muropeptides, containing NAM, can be recycled back into the synthesis pathway. This process is crucial for cell growth, division, and adaptation.
References
- 1. Atomic Force Microscopy of Side Wall and Septa Peptidoglycan From Bacillus subtilis Reveals an Architectural Remodeling During Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. rupress.org [rupress.org]
- 4. Frontiers | Atomic Force Microscopy of Side Wall and Septa Peptidoglycan From Bacillus subtilis Reveals an Architectural Remodeling During Growth [frontiersin.org]
- 5. Staphylococcus aureus cell wall structure and dynamics during host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tertiary Structure of Staphylococcus aureus Cell Wall Murein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-acetylmuramic Acid and its Link to Innate Immunity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (NAM) is a fundamental component of the bacterial cell wall peptidoglycan, a structure essential for bacterial viability. Beyond its structural role, fragments of peptidoglycan containing NAM are potent activators of the host's innate immune system. This technical guide provides a comprehensive overview of the mechanisms by which NAM and its derivatives are recognized by intracellular pattern recognition receptors, the ensuing signaling cascades, and the key experimental protocols used to investigate these interactions. A particular focus is placed on the NOD-like receptor (NLR) family, including NOD2 and NLRP3, which are central to the innate immune response to bacterial peptidoglycan. This guide aims to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and therapeutically target these pathways.
Introduction to this compound and Innate Immune Recognition
This compound is an ether of lactic acid and N-acetylglucosamine (GlcNAc) and, together with GlcNAc, forms the glycan backbone of bacterial peptidoglycan. This complex polymer provides structural integrity to the bacterial cell wall. During bacterial growth, division, and degradation, fragments of peptidoglycan are released and can be recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs).
The recognition of these peptidoglycan fragments, which invariably contain NAM, is a critical first step in mounting an immune response to bacterial infection. The primary sensors for these cytosolic PAMPs are members of the NOD-like receptor (NLR) family. While NAM is the core monosaccharide, its immunomodulatory activity is significantly enhanced when it is part of a larger structure, most notably muramyl dipeptide (MDP). MDP, which consists of this compound linked to a dipeptide of L-alanine and D-isoglutamine, is the minimal essential structure for potent activation of the NOD2 receptor. Emerging evidence also suggests a role for peptidoglycan fragments in the activation of the NLRP3 inflammasome, another key platform for innate immune signaling.
Key Pattern Recognition Receptors for this compound-Containing Ligands
NOD2: The Principal Sensor of Muramyl Dipeptide
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a cytosolic pattern recognition receptor that plays a crucial role in the detection of bacterial peptidoglycan fragments. The primary ligand for NOD2 is muramyl dipeptide (MDP). While this compound forms the core of MDP, studies have shown that NAM alone does not bind to or activate NOD2, indicating the essential role of the attached dipeptide for high-affinity binding and subsequent signaling.
Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the downstream serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is mediated by the CARD (caspase activation and recruitment domain) domains of both proteins and serves as the critical initiating step in the NOD2 signaling cascade.
NLRP3 Inflammasome: A Platform for Inflammatory Caspase Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Activated caspase-1 is responsible for the processing and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis.
While NLRP3 can be activated by a wide range of stimuli, including bacterial components, the direct role of this compound in its activation is less defined than for NOD2. It is believed that larger peptidoglycan structures or downstream cellular stress signals initiated by bacterial products, rather than NAM itself, may trigger NLRP3 inflammasome assembly. One proposed mechanism involves the disruption of lysosomes by phagocytosed bacterial components, leading to the release of cathepsins that can activate NLRP3.
Signaling Pathways Activated by this compound-Containing Ligands
The NOD2-RIPK2-NF-κB Signaling Axis
The activation of NOD2 by MDP initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
N-Acetylmuramic Acid: A Unique Bacterial Marker for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (NAM) is a cornerstone of bacterial cell wall architecture, uniquely present in the peptidoglycan layer of nearly all bacteria. Its absence in eukaryotic cells establishes it as a highly specific biomarker for bacterial presence and viability. This technical guide provides a comprehensive overview of this compound's role as a bacterial marker, detailing its biochemical properties, its structural importance in peptidoglycan, and its function as a key pathogen-associated molecular pattern (PAMP) in host-pathogen interactions. This document offers in-depth experimental protocols for the extraction and quantification of NAM, a comparative analysis of detection methodologies, and a detailed examination of the signaling pathways it triggers in host cells. This guide is intended to be a valuable resource for researchers and professionals in microbiology, immunology, and drug development, facilitating the use of NAM as a critical tool in the study of bacterial physiology and the development of novel antimicrobial strategies.
Introduction to this compound (NAM)
This compound is an ether of N-acetylglucosamine and lactic acid, with the chemical formula C₁₁H₁₉NO₈.[1] It is a fundamental component of peptidoglycan, the essential polymer that forms the rigid cell wall of most bacteria.[2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis and maintaining its shape.[3][4]
The basic structure of peptidoglycan consists of linear glycan chains of alternating β-(1,4)-linked N-acetylglucosamine (NAG) and this compound (NAM) residues.[5] A short peptide stem is attached to the lactyl group of each NAM residue. These peptide stems can be cross-linked to the peptide stems of adjacent glycan chains, forming a three-dimensional mesh-like structure.[5]
The presence of NAM is a distinctive feature of bacteria and is not found in eukaryotes, making it an ideal biomarker for detecting and quantifying bacteria.[6] Its unique structure and essential role in bacterial survival also make the enzymes involved in its synthesis and incorporation into peptidoglycan attractive targets for antimicrobial drugs.[7]
Biochemical Properties and Structure
The key biochemical features of this compound are summarized in the table below.
| Property | Description | Reference(s) |
| Chemical Formula | C₁₁H₁₉NO₈ | [1] |
| Molar Mass | 293.27 g/mol | [1] |
| Structure | An ether of N-acetylglucosamine and lactic acid. | [1] |
| Function | Monomeric unit of peptidoglycan in bacterial cell walls. | [2] |
| Linkage in Peptidoglycan | Forms β-(1,4) glycosidic bonds with N-acetylglucosamine. | [5] |
| Attachment of Peptide Stem | A peptide chain is attached to the lactyl group of NAM. | [5] |
The structural relationship between N-acetylglucosamine (NAG) and this compound (NAM) and their arrangement in the peptidoglycan backbone is illustrated in the diagram below.
Figure 1: Structure of Peptidoglycan.
Data Presentation: NAM and Peptidoglycan Content in Bacteria
The amount of peptidoglycan, and consequently this compound, varies significantly between different bacterial species, most notably between Gram-positive and Gram-negative bacteria.
Table 1: Peptidoglycan Content in Gram-Positive vs. Gram-Negative Bacteria
| Bacterial Type | Peptidoglycan Content (% of Cell Wall) | Key Structural Features | Reference(s) |
| Gram-Positive | Up to 90% | Thick, multi-layered peptidoglycan; contains teichoic and lipoteichoic acids. | [8][9] |
| Gram-Negative | 5-10% | Thin peptidoglycan layer located in the periplasmic space between the inner and outer membranes. | [8][9] |
Table 2: Peptidoglycan Concentration in Select Bacterial Species
| Bacterial Species | Gram Type | Peptidoglycan Concentration (% of Dry Cell Weight) | Reference(s) |
| Escherichia coli K12 MG1655 | Negative | 1.6% | [10] |
| Bacteroides thetaiotaomicron DSM 2079 | Negative | Not specified, but generally low | [10] |
| Streptococcus salivarius ssp. thermophilus DSM20259 | Positive | 14% | [10] |
Experimental Protocols
Accurate quantification of this compound requires robust protocols for the extraction of peptidoglycan from bacterial cells and subsequent analytical determination.
Peptidoglycan Extraction from Gram-Positive Bacteria
This protocol is adapted for the extraction of peptidoglycan from Gram-positive bacteria, which have a thick cell wall.
Materials:
-
Bacterial cell culture
-
Deionized water
-
Sodium dodecyl sulfate (SDS) solution (20%)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgSO₄ (1 M)
-
RNase A (10 mg/mL)
-
DNase I (10 mg/mL)
-
Trypsin (10 mg/mL)
-
CaCl₂ (1 M)
-
Centrifuge and appropriate tubes
-
Boiling water bath
Procedure:
-
Harvest bacterial cells from culture by centrifugation (e.g., 6000 x g for 10 minutes).
-
Wash the cell pellet with deionized water and resuspend in a final concentration of ~4% SDS.
-
Boil the cell suspension for 30 minutes to lyse the cells and solubilize membranes and proteins.
-
Centrifuge to pellet the crude peptidoglycan (sacculi).
-
Wash the pellet extensively with deionized water to remove SDS.
-
Resuspend the pellet in 100 mM Tris-HCl, pH 7.5.
-
Add RNase A and DNase I (to a final concentration of ~10 µg/mL each) and MgSO₄ (to a final concentration of 10 mM). Incubate at 37°C for 4 hours to digest nucleic acids.
-
Centrifuge and wash the pellet with water.
-
Resuspend the pellet in 100 mM Tris-HCl, pH 8.0.
-
Add trypsin (to a final concentration of ~10 µg/mL) and CaCl₂ (to a final concentration of 10 mM). Incubate at 37°C overnight to digest remaining proteins.
-
Centrifuge, wash the purified peptidoglycan pellet with water, and lyophilize for storage.
Peptidoglycan Extraction from Gram-Negative Bacteria
This protocol is adapted for the extraction of peptidoglycan from Gram-negative bacteria, which have a more complex cell envelope.
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
Sodium dodecyl sulfate (SDS) solution (5% and 10%)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Proteinase K (20 mg/mL)
-
Centrifuge and appropriate tubes
-
Boiling water bath
Procedure:
-
Harvest bacterial cells from culture by centrifugation and wash with PBS.
-
Resuspend the cell pellet in 5% SDS and boil for 30 minutes with stirring.
-
Centrifuge to pellet the crude peptidoglycan and wash repeatedly with deionized water to remove SDS.
-
(Optional but recommended) Resuspend the pellet in Tris-HCl buffer and add Proteinase K. Incubate at 37°C for 1 hour to remove Braun's lipoprotein and other associated proteins.
-
Stop the reaction by adding 10% SDS and boiling for 5 minutes.
-
Centrifuge and wash the pellet extensively with deionized water to remove SDS and digested proteins.
-
The resulting pellet contains purified peptidoglycan.
Quantification of this compound by HPLC-MS
This protocol describes the quantification of NAM from purified peptidoglycan or bacterial lysates by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Purified peptidoglycan or bacterial cell lysate
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ammonium formate
-
Deionized water (ultrapure)
-
HPLC system coupled to a mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Hydrolysis of Peptidoglycan: Resuspend the purified peptidoglycan in 6 M HCl and hydrolyze at 100°C for 4-6 hours to release the constituent monosaccharides, including NAM.
-
Sample Preparation: Neutralize the hydrolysate and remove any precipitate by centrifugation. The supernatant contains the free NAM.
-
HPLC-MS Analysis:
-
Mobile Phase A: 0.1% formic acid and 0.05% ammonium formate in water.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Column: A C18 column is commonly used for separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor for the specific mass-to-charge ratio (m/z) of NAM.
-
-
Quantification: Create a standard curve using known concentrations of pure this compound. Quantify the amount of NAM in the sample by comparing its peak area to the standard curve.
Immunoassay for Peptidoglycan Detection (General Protocol)
While specific ELISA kits for this compound are not widely commercially available, kits for the detection of peptidoglycan are.[11][12] These typically utilize monoclonal or polyclonal antibodies that recognize epitopes on the peptidoglycan molecule.[13] A general protocol for a sandwich ELISA is provided below.
Materials:
-
Peptidoglycan ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Sample containing peptidoglycan (e.g., bacterial lysate, culture supernatant)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of the pre-coated microplate. Incubate to allow the peptidoglycan to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody, which will bind to a different epitope on the captured peptidoglycan. Incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add an enzyme-conjugated secondary antibody or streptavidin-HRP (if the detection antibody is biotinylated). Incubate.
-
Wash the plate to remove the unbound conjugate.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of peptidoglycan in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Experimental Workflow for NAM Analysis
The following diagram illustrates the general workflow for the extraction of peptidoglycan and the subsequent analysis of this compound by HPLC-MS.
Figure 2: Workflow for NAM Analysis.
NOD1/NOD2 Signaling Pathway
This compound and its derivatives, particularly muramyl dipeptide (MDP), are recognized by the intracellular pattern recognition receptors NOD1 and NOD2. This recognition triggers a signaling cascade that leads to the activation of pro-inflammatory responses.
Figure 3: NOD2 Signaling Pathway.
Comparison of Analytical Methods
Several analytical techniques are available for the detection and quantification of this compound. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
Table 3: Performance Characteristics of NAM Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages | Reference(s) |
| HPLC-UV | ~µg/mL range | ~µg/mL range | Typically 2-3 orders of magnitude | Widely available, robust. | Lower sensitivity and specificity compared to MS. | [14][15] |
| HPLC-MS/MS | ng/mL to pg/mL range | ng/mL to pg/mL range | Wide dynamic range | High sensitivity and specificity. | Requires specialized equipment and expertise. | [14][15] |
| GC-MS | pg range | pg range | Wide dynamic range | High sensitivity, good for volatile derivatives. | Requires derivatization, can be complex. | |
| ELISA | ng/mL to pg/mL range | ng/mL to pg/mL range | Typically 2-3 orders of magnitude | High throughput, relatively simple. | Dependent on antibody specificity, potential for cross-reactivity. | [11][12] |
Conclusion
This compound stands out as a definitive biomarker for bacteria, offering a powerful tool for researchers and drug development professionals. Its unique presence in the bacterial cell wall and its role in activating the host innate immune system provide multiple avenues for its application in diagnostics, antimicrobial discovery, and immunological research. The detailed protocols and comparative data presented in this guide aim to equip scientists with the necessary information to effectively utilize NAM as a target and a marker in their respective fields. As our understanding of host-microbe interactions continues to grow, the importance of this compound as a key molecular player is certain to expand, paving the way for innovative approaches to combat bacterial infections and modulate immune responses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 10597-89-4 | MA05012 | Biosynth [biosynth.com]
- 3. byjus.com [byjus.com]
- 4. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]
- 9. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. Human PG ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 12. Anti-Peptidoglycan Antibodies | Invitrogen [thermofisher.com]
- 13. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide to the Chemical Properties of N-acetylmuramic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylmuramic acid (MurNAc or NAM) is a cornerstone molecule in the field of microbiology and infectious disease research. It is an essential monosaccharide ether found exclusively in the peptidoglycan (also known as murein) layer of most bacterial cell walls.[1] Peptidoglycan is a massive, mesh-like polymer that encases the bacterial cell, providing structural rigidity and protection against osmotic lysis.[2]
The structure of peptidoglycan consists of linear glycan chains made of alternating β-(1,4) linked N-acetylglucosamine (GlcNAc) and this compound residues.[3] A key chemical feature of MurNAc is the D-lactyl acid group ether-linked to the C3 position of the GlcNAc backbone. This lactyl moiety serves as the attachment point for short peptide chains that cross-link adjacent glycan strands, creating the robust, three-dimensional peptidoglycan sacculus.[3][4]
Due to its unique presence in bacteria and its critical role in cell wall integrity, the biosynthetic pathway of MurNAc and its incorporation into peptidoglycan are prime targets for antibiotic development.[5] Understanding the chemical properties, reactivity, and metabolic pathways of this compound is therefore fundamental for the discovery of novel antibacterial agents and for probing bacterial physiology. This guide provides a comprehensive overview of the core chemical characteristics of MurNAc, detailed experimental protocols for its analysis, and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound is systematically named (2R)-2-{[(2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy}propanoic acid.[1] Its structure is that of N-acetyl-D-glucosamine linked via an ether bond from the oxygen on C3 to a D-lactyl group. This unique lactyl ether moiety is the defining structural feature that distinguishes it from GlcNAc.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, solubilization, and analysis in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₈ | [1][6][7] |
| Molar Mass | 293.27 g/mol | [1][7][8] |
| Appearance | White to off-white powder | [6][9] |
| Melting Point | 125 °C (decomposes) | [9][10] |
| pKa (Predicted) | 3.25 ± 0.10 | [6][9] |
| Water Solubility | 50 mg/mL, clear, colorless | [9][10] |
| Other Solubilities | DMSO: 30 mg/mL; DMF: 2.5 mg/mL; PBS (pH 7.2): 10 mg/mL | [9][10] |
| XLogP3-AA | -2.9 | [7] |
| Topological Polar Surface Area | 153 Ų | [7] |
| Hydrogen Bond Donors | 5 | [6] |
| Hydrogen Bond Acceptors | 8 | [6] |
| CAS Number | 10597-89-4 | [1][6] |
Chemical Reactivity and Biological Significance
The chemical nature of MurNAc dictates its central role in bacterial cell wall architecture and its interaction with cellular machinery.
Role in Peptidoglycan Biosynthesis
The synthesis of peptidoglycan precursors is a cytoplasmic process. The first committed step in MurNAc synthesis is the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the C3 hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction catalyzed by the enzyme MurA.[3][4] The resulting enolpyruvyl-UDP-GlcNAc is then reduced by MurB, using NADPH as a cofactor, to form UDP-N-acetylmuramic acid.[3] Subsequently, a series of ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the carboxyl group of the lactyl moiety, forming the UDP-MurNAc-pentapeptide precursor, also known as Park's nucleotide.[4] This precursor is then transported across the cell membrane to the periplasm for incorporation into the growing peptidoglycan layer.
Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.
Role in Cell Wall Recycling
During bacterial growth and division, the peptidoglycan sacculus is continuously remodeled by autolysins.[11] This process releases fragments, including 1,6-anhydro-N-acetylmuramic acid (anhMurNAc). Gram-negative bacteria like E. coli have evolved efficient recycling pathways to salvage these components. anhMurNAc is transported into the cytoplasm where it is first phosphorylated by the kinase AnmK to yield MurNAc-6-phosphate.[12] An etherase, MurQ, then cleaves the lactyl ether bond of MurNAc-6-phosphate to produce N-acetylglucosamine-6-phosphate and D-lactate, returning the amino sugar to central metabolism.[11][13]
Caption: Recycling pathway of 1,6-anhydro-MurNAc in the cytoplasm.
Immunological and Signaling Activity
MurNAc-containing fragments of peptidoglycan, such as muramyl dipeptide (MDP), are potent modulators of the innate immune system. These molecules are recognized by pattern recognition receptors (PRRs) like NOD2 in host cells, triggering inflammatory responses. More recently, MurNAc itself has been shown to exhibit anti-inflammatory activity by inhibiting the p38 MAPK/NF-κB signaling pathway in macrophages.[14] This dual role highlights its importance in host-pathogen interactions and as a potential therapeutic agent.
Experimental Protocols
The study of this compound involves its synthesis, isolation, and quantification. Below are methodologies for key experiments.
Chemoenzymatic Synthesis of this compound Derivatives
This protocol outlines a general strategy for producing functionalized MurNAc derivatives, which can be used as probes to study peptidoglycan biosynthesis and recycling.[15][16]
-
Synthesis of 2-amino muramic acid precursor: Start with a protected glucosamine derivative. Install the D-lactyl group at the C3 position using (S)-2-chloropropionic acid and a strong base like sodium hydride (NaH) in a suitable solvent (e.g., dioxane).[17]
-
Deprotection: Remove protecting groups to yield the key 2-amino muramic acid intermediate. For example, a carboxybenzyl (Cbz) protecting group on the amino function can be removed by palladium-catalyzed hydrogenation.[18]
-
N-functionalization: Couple the desired functional group (e.g., an azide or alkyne for click chemistry) to the free amine of the 2-amino muramic acid precursor using standard amide bond coupling conditions, such as activated esters.[15]
-
Enzymatic Conversion to UDP-MurNAc: Utilize permissive enzymes, such as the MurNAc/GlcNAc anomeric kinase (AmgK) and the NAM α-1 phosphate uridylyl transferase (MurU), to convert the functionalized MurNAc derivative into its corresponding UDP-sugar nucleotide, which can then be used in metabolic labeling experiments.[16]
Quantification of MurNAc-6-Phosphate by HPLC-MS
This method allows for the precise quantification of MurNAc-6-Phosphate from bacterial cell extracts, which is crucial for studying cell wall recycling pathways.[19][20]
-
Cell Culture and Harvesting: Grow bacterial cultures (e.g., E. coli) to the desired optical density in a suitable medium (e.g., LB broth). Harvest cells by centrifugation and wash extensively with ultrapure water to remove media components.
-
Cell Lysis and Extraction: Resuspend the cell pellet and disrupt the cells (e.g., using glass beads). Generate a soluble cell extract by centrifugation to remove cell debris.
-
Protein Precipitation: Add ice-cold acetone (e.g., 4 volumes) to the soluble extract to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant containing small molecule metabolites.
-
Sample Preparation: Dry the supernatant under vacuum. Reconstitute the dried extract in a small volume of ultrapure water or initial mobile phase prior to injection.
-
HPLC-MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: 0.1% formic acid, 0.05% ammonium formate in water.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient: A typical gradient might be a linear decrease from 100% A to 60% A over 30 minutes.[19]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of MurNAc-6P, which is 372.070 for the [M-H]⁻ ion.[19][21]
-
-
Data Analysis: Quantify the amount of MurNAc-6P by integrating the peak area from the extracted ion chromatogram (EIC) and comparing it to a standard curve.[22]
Caption: Experimental workflow for HPLC-MS analysis of MurNAc-6-Phosphate.
Quantitative Data: Enzyme Kinetics
The enzymes that process MurNAc are critical for bacterial metabolism and are potential drug targets. The table below summarizes kinetic parameters for MurNAc kinases (MurK) from different bacterial species, which phosphorylate MurNAc as a key step in its catabolism or recycling.
| Enzyme Source | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source(s) |
| Clostridium acetobutylicum | MurNAc | 190 | - | - | [23] |
| GlcNAc | 127 | 65.0 (1.5x higher than MurNAc) | - | [23] | |
| Tannerella forsythia | MurNAc | 200 | 10.5 | 5.25 x 10⁴ | [21] |
| GlcNAc | 116,000 | 0.1 | 0.86 | [21] |
Note: The k꜀ₐₜ value for C. acetobutylicum MurK with MurNAc was not explicitly stated, but the activity with GlcNAc was reported to be 1.5-fold higher.[23] The data clearly shows that the kinase from the oral pathogen T. forsythia has a much higher specificity for MurNAc over GlcNAc.[21]
Conclusion
This compound possesses a unique chemical structure that is indispensable for the survival of most bacteria. Its properties—from the lactyl ether that anchors peptide cross-links to its role as a signaling molecule in immunity—make it a subject of intense scientific interest. The methodologies for its synthesis and analysis are well-established, enabling detailed investigations into bacterial cell wall metabolism. A thorough understanding of MurNAc's chemical biology is essential for developing next-generation antibiotics that can overcome existing resistance mechanisms by targeting the fundamental processes of bacterial cell wall construction and maintenance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. fiveable.me [fiveable.me]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 10597-89-4 [chemicalbook.com]
- 10. This compound CAS#: 10597-89-4 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of an this compound/N-Acetylglucosamine Kinase of Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | this compound (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. journals.asm.org [journals.asm.org]
Preliminary Studies on N-acetylmuramic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the backbone of the essential peptidoglycan (PG) polymer along with N-acetylglucosamine (NAG).[1][2][3] The unique structure of NAM and its central role in bacterial survival make it and its derivatives a focal point for novel antimicrobial strategies, diagnostic tools, and immunomodulatory agents.[4][5] This technical guide provides an in-depth overview of preliminary studies on NAM derivatives, detailing their synthesis, biological activities, and potential applications in drug development. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound is a monosaccharide derivative of N-acetylglucosamine, distinguished by the ether linkage of lactic acid to the C3 hydroxyl group.[4] This lactic acid moiety serves as the attachment point for short peptide chains that are cross-linked to form the rigid peptidoglycan mesh, which is critical for maintaining cell shape and protecting bacteria from osmotic stress.[2] The biosynthesis of NAM is a key target for several antibiotics, including fosfomycin.
The exploration of NAM derivatives has opened new avenues in microbiology and medicine. These synthetic analogs, often featuring modifications at the N-acetyl group or the lactic acid side chain, serve as powerful tools to probe bacterial cell wall biology and as potential therapeutic agents.[1][6]
Synthesis of this compound Derivatives
The generation of functionalized NAM derivatives is crucial for their study and application. Researchers have developed both chemical and chemoenzymatic approaches to synthesize a variety of these molecules.
Chemoenzymatic Synthesis
A robust chemoenzymatic strategy has been developed for the synthesis of 2-N functionalized UDP-NAM derivatives.[1] This method leverages the substrate promiscuity of bacterial cell wall recycling enzymes, MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU).[1] These enzymes can accommodate various modifications at the 2-N position of the muramic acid sugar, allowing for the creation of a library of NAM derivatives with different functional groups.[1]
Modular Chemical Synthesis
Scalable and modular chemical syntheses have been designed to produce NAM derivatives for metabolic labeling.[2] These methods allow for the introduction of bioorthogonal handles, such as azides and alkynes, which can be used for subsequent "click chemistry" reactions to attach fluorescent probes or other reporter molecules.[2] An efficient five-step synthesis of 1,6-anhydro-N-acetylmuramic acid from the inexpensive starting material N-acetylglucosamine has also been reported.[7]
Biological Activities and Applications
NAM derivatives have demonstrated a wide range of biological activities, leading to their use in various research and development contexts.
Probing Peptidoglycan Biosynthesis and Recycling
A primary application of NAM derivatives is as chemical probes to study the dynamics of bacterial cell wall synthesis and recycling.[2][8] By incorporating bioorthogonally tagged NAM analogs into the peptidoglycan, researchers can visualize sites of new cell wall synthesis and turnover using fluorescence microscopy.[1][2] These studies have revealed that modifications at both the 2-N and 3-lactic acid positions of NAM can be tolerated by the cell's metabolic machinery, although the efficiency of incorporation may vary.[1]
Antimicrobial Drug Development
The essential role of NAM in bacterial survival makes its biosynthetic pathway an attractive target for new antibiotics.[4][5] Synthetic NAM derivatives can be designed as inhibitors of the enzymes involved in peptidoglycan synthesis. Furthermore, understanding how bacteria process different NAM derivatives can inform the design of novel drug delivery systems that hijack the cell's own uptake and incorporation machinery.
Immunomodulation
Fragments of peptidoglycan containing NAM, such as muramyl dipeptide (MDP), are known to be potent activators of the innate immune system.[6][9] Synthetic NAM derivatives and their corresponding peptidoglycan fragments are being investigated for their adjuvant activity in vaccines and as standalone immunomodulatory drugs.[10] For instance, 6-O-stearoyl-N-acetylmuramyldipeptide has been synthesized to enhance the immunological activity of the parent dipeptide.[10]
Diagnostic Imaging
NAM derivatives labeled with positron-emitting radionuclides, such as fluorine-18, are being developed as novel PET imaging agents for the specific detection of bacterial infections.[11] These radiotracers can be taken up by bacteria and incorporated into their cell walls, allowing for non-invasive visualization of infection sites in vivo.[11]
Quantitative Data Summary
The following table summarizes key quantitative data from preliminary studies on NAM derivatives.
| Derivative/Probe | Organism(s) | Key Finding | Reference |
| 2-N functionalized UDP-NAMs | E. coli, Gram-positive bacteria | Permissive incorporation by AmgK and MurU enzymes. | [1] |
| 3-azido NAM derivative | E. coli | Accumulates in regions of hypothesized de novo PG biosynthesis. | [6] |
| Peracetylated NAM methyl ester | E. coli, P. putida, H. pylori | Not utilized by bacteria, suggesting a lack of appropriate deacetylases. | [12][13] |
| NAM methyl esters (azide and alkyne) | E. coli | Tolerated and incorporated into the cell wall, with the methyl ester removed by cellular esterases. | [12][13] |
| (R)-[¹⁸F]FMA and (S)-[¹⁸F]FMA | S. aureus, E. coli | (R)-[¹⁸F]FMA showed higher uptake in S. aureus, while (S)-[¹⁸F]FMA showed significantly higher uptake in E. coli. | [11] |
Detailed Experimental Protocols
Synthesis of 2-azido this compound (2-azido NAM)
This protocol describes a key step in the synthesis of a bioorthogonally tagged NAM derivative.[2]
Materials:
-
2-amino muramic acid
-
NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Nitrogen gas (N₂)
-
25 mL round bottom flask
-
Stir bar
Procedure:
-
Add sodium carbonate (0.250 g, 2.36 mmol, 6.7 eq) to a 25 mL round bottom flask.
-
Add 8 mL of anhydrous MeOH to the flask and purge with N₂.
-
Add 2-amino muramic acid (0.089 g, 0.35 mmol, 1.0 eq) to the flask.
-
Divide NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate (0.186 g, 0.94 mmol, 2.7 eq) into 5 portions.
-
Add one portion to the reaction flask every 15 minutes to ensure the NHS-activated compound reacts primarily with the amine group.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 25% MeOH in Ethyl Acetate and by Liquid Chromatography-Mass Spectrometry (LC/MS).
Synthesis of 2-alkyne this compound (2-alkyne NAM)
This protocol outlines the synthesis of another commonly used bioorthogonal NAM probe.[2]
Materials:
-
2-amino muramic acid
-
NHS activated 4-pentynoic acid
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Nitrogen gas (N₂)
-
10 mL round bottom flask
-
Stir bar
Procedure:
-
Add sodium carbonate (0.0566 g, 0.534 mmol, 6.7 eq) to a 10 mL round bottom flask.
-
Add 1.1 mL of anhydrous MeOH under N₂.
-
Add 2-amino muramic acid (0.020 g, 0.080 mmol, 1.0 eq) to the flask.
-
Divide NHS activated 4-pentynoic acid (0.0417 g, 0.214 mmol, 2.7 eq) into five portions.
-
Add one portion to the reaction flask every 15 minutes.
-
Monitor the reaction by TLC (25% MeOH/EtOAc) and LC/MS.
In Vitro Uptake Assay of Radiolabeled NAM Derivatives
This protocol describes the evaluation of radiolabeled NAM derivatives in bacterial cultures.[11]
Materials:
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
(S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA radiotracers
-
Phosphate-buffered saline (PBS)
-
Gamma counter
-
Heat source for heat-killing bacteria
-
Unlabeled this compound (for blocking studies)
Procedure:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in fresh medium.
-
For blocking experiments, pre-incubate a subset of cells with unlabeled this compound (0.1 mM).
-
For specificity controls, prepare a sample of heat-killed bacteria.
-
Add the radiolabeled NAM derivative ((S)-[¹⁸F]FMA or (R)-[¹⁸F]FMA) to the cell suspensions.
-
Incubate at 37°C for a defined period.
-
Pellet the cells by centrifugation and wash with PBS to remove unincorporated radiotracer.
-
Measure the radioactivity in the cell pellet using a gamma counter.
-
Normalize the uptake to the amount of protein or number of cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental workflows related to the study of NAM derivatives.
References
- 1. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of lactic acid functionalized this compound derivatives and progress toward pathogen cell wall labeling [udspace.udel.edu]
- 7. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 8. udspace.udel.edu [udspace.udel.edu]
- 9. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
The significance of the lactic acid moiety in NAM
An In-depth Technical Guide on the Significance of the Lactic Acid Moiety in N-Acetylmuramic Acid (NAM)
Introduction
This compound (NAM) is a cornerstone of bacterial physiology, serving as one of the two alternating sugar residues, along with N-acetylglucosamine (NAG), that form the glycan backbone of peptidoglycan (PG). This mesh-like macromolecule is indispensable for maintaining the structural integrity, shape, and osmotic stability of most bacterial cells.[1][2] What uniquely distinguishes NAM from NAG is the presence of a D-lactyl ether moiety at the C3 position of the glucosamine sugar. This seemingly minor addition is of profound significance, acting as the critical molecular bridge that covalently links the glycan backbone to the peptide stem.[3][4] The lactic acid moiety is therefore central to the biosynthesis of the bacterial cell wall, its ultimate three-dimensional architecture, and its recognition by the host's innate immune system. This guide provides a detailed examination of the multifaceted roles of the NAM lactic acid moiety, targeting researchers, scientists, and professionals in drug development.
Biochemical Significance: The Enzymatic Formation of the Lactyl Ether
The introduction of the lactic acid group onto the NAM precursor is the first committed step in peptidoglycan biosynthesis, distinguishing this pathway from all other cellular processes.[3] This critical transformation occurs in the bacterial cytoplasm and is catalyzed by two sequential and essential enzymes: MurA and MurB.
1.1 The MurA-Catalyzed Reaction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) initiates the process by transferring an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[5] This reaction forms the intermediate enolpyruvyl-UDP-GlcNAc and releases inorganic phosphate.[1][5] The antibiotic fosfomycin is a well-known irreversible inhibitor of MurA, acting as a PEP analog and covalently binding to a critical cysteine residue in the enzyme's active site.[5][6]
1.2 The MurB-Catalyzed Reaction
MurB (UDP-N-acetylenolpyruvylglucosamine reductase) subsequently catalyzes the reduction of the enolpyruvyl group of enolpyruvyl-UDP-GlcNAc to a D-lactyl group, using NADPH as a cofactor.[7][8] The product of this reaction is UDP-N-acetylmuramic acid (UDP-NAM).[3][9] The stereospecificity of this reduction is absolute, ensuring the formation of the D-lactyl configuration required for subsequent steps.
The sequential reactions catalyzed by MurA and MurB are foundational for the entire process of peptidoglycan synthesis. The resulting UDP-NAM, now featuring the lactic acid moiety, serves as the acceptor for the sequential addition of amino acids by the Mur ligase enzymes (MurC, MurD, MurE, and MurF) to form the UDP-NAM-pentapeptide precursor, also known as Park's nucleotide.[7][9]
Caption: Cytoplasmic biosynthesis of the peptidoglycan precursor UDP-NAM-Pentapeptide.
Table 1: Inhibitory Activity against MurA
| Compound | Target Enzyme | IC₅₀ (µM) | Notes |
| Fosfomycin | MurA | 5 | Irreversible inhibitor, used as a reference.[10] |
| Pyrrolidinedione 7 | MurA | 5 | A potent reversible inhibitor.[10] |
| Pyrrolidinedione 46 | MurA | 4.5 | Optimized derivative with high potency.[10] |
Structural Role: The Anchor for Peptidoglycan Cross-linking
The primary structural role of the lactic acid moiety is to serve as the covalent attachment point for the peptide stem.[11][12] The carboxyl group of the D-lactyl residue is linked via an amide bond to the N-terminus of the first amino acid of the stem peptide, which is typically L-alanine.[4] This linkage is absolute; without the lactic acid group, the peptide stem cannot be attached to the glycan backbone, and the entire peptidoglycan structure cannot be formed.
This peptide stem, usually consisting of three to five amino acids with alternating L- and D-configurations, is responsible for the cross-linking between adjacent glycan strands.[1][2] The enzyme DD-transpeptidase catalyzes the formation of a peptide bond between the penultimate D-alanine of one stem and the diamino acid (like meso-diaminopimelic acid or L-lysine) of another, creating the rigid, three-dimensional meshwork that encases the bacterium.[1] Therefore, the lactic acid moiety is the ultimate anchor point that enables the formation of this protective exoskeleton.
Immunological Significance: Recognition by the Innate Immune System
Beyond its structural role, the lactic acid moiety is a critical component of a pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. The minimal bioactive fragment of peptidoglycan is muramyl dipeptide (MDP), which consists of this compound linked to a dipeptide of L-Ala-D-isoGln.[13][14]
MDP is sensed by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[15][16] NOD2 is expressed in the cytoplasm of various immune cells, including monocytes and macrophages, as well as intestinal epithelial cells.[15] The direct binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 triggers a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK) and the activation of downstream signaling pathways.[17][18] This cascade culminates in the activation of the transcription factor NF-κB and MAP kinases, driving the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[19]
The stereochemistry and structure of the entire MDP molecule, including the lactic acid linker, are crucial for NOD2 recognition. Replacement of L-alanine or D-isoglutamine with their opposite stereoisomers eliminates the ability of MDP to stimulate NOD2, indicating a highly specific molecular interaction.[13] Modifications to the muramic acid itself, such as the N-glycolylation found in mycobacteria, can enhance NOD2 activation compared to the more common N-acetylated form.[19]
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan Architecture of Gram-positive Bacteria by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host recognition of bacterial muramyl dipeptide mediated through NOD2. Implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rupress.org [rupress.org]
Methodological & Application
Quantifying N-acetylmuramic Acid in Bacterial Samples: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (MurNAc) is a pivotal component of peptidoglycan (PG), the essential structural polymer of the bacterial cell wall. The quantification of MurNAc is critical for various research applications, including the study of bacterial growth, cell wall metabolism, and the mechanism of action of antibiotics targeting peptidoglycan biosynthesis. This document provides detailed application notes and protocols for the accurate quantification of MurNAc in bacterial samples, with a focus on modern chromatographic and mass spectrometric techniques.
I. Overview of Quantification Methods
The accurate quantification of this compound from complex bacterial lysates presents an analytical challenge that has been addressed by a variety of methods. Historically, colorimetric assays were employed; however, these methods often lack the specificity and sensitivity required for precise quantification. Consequently, the field has largely transitioned towards separation-based techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which offer superior sensitivity and specificity.
This guide will detail the following approaches:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The gold standard for MurNAc quantification.
-
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): An effective alternative for separating polar molecules like MurNAc.
-
Colorimetric Assays: A discussion of the principles and limitations of traditional methods.
II. Sample Preparation: From Bacterial Culture to Analyte
Proper sample preparation is paramount for accurate and reproducible quantification of MurNAc. The following workflow outlines the essential steps from bacterial cell culture to the extraction of MurNAc for analysis.
Caption: Experimental workflow for MurNAc quantification.
Protocol 1: Peptidoglycan Isolation from Bacterial Cells
This protocol is a generalized procedure and may require optimization depending on the bacterial species.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 4% Sodium Dodecyl Sulfate - SDS)
-
DNase I
-
RNase A
-
Pronase E or Trypsin
-
Phosphate buffered saline (PBS)
-
Ultrapure water
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer and boil for 30 minutes to lyse the cells and denature proteins.
-
Enzymatic Digestion: Cool the lysate and wash the insoluble material (containing peptidoglycan) with ultrapure water by repeated centrifugation and resuspension. Treat the pellet with DNase I and RNase A to remove nucleic acids, followed by treatment with a protease (e.g., Pronase E or Trypsin) to digest proteins.
-
Washing: Thoroughly wash the resulting peptidoglycan-enriched fraction with ultrapure water to remove residual enzymes and detergents. This typically involves multiple cycles of resuspension in water followed by ultracentrifugation.
-
Lyophilization: Lyophilize the purified peptidoglycan to obtain a dry powder for downstream hydrolysis.
Protocol 2: Acid Hydrolysis of Peptidoglycan
Materials:
-
Lyophilized peptidoglycan
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven
-
Vacuum centrifuge or nitrogen evaporator
Procedure:
-
Hydrolysis: Resuspend the lyophilized peptidoglycan in 6 M HCl. Heat the sample at 100°C for 4-6 hours to hydrolyze the glycosidic bonds, releasing this compound and N-acetylglucosamine.
-
Drying: Remove the HCl by drying the sample under vacuum or a stream of nitrogen.
-
Resuspension: Resuspend the dried hydrolysate in a suitable solvent (e.g., ultrapure water or the initial mobile phase of the chromatography) for analysis.
III. Quantification by HPLC-MS and HILIC-MS
HPLC-MS and HILIC-MS are the most reliable and sensitive methods for the quantification of MurNAc. These techniques separate MurNAc from other components in the hydrolysate, and the mass spectrometer provides highly specific detection and quantification.
Protocol 3: Quantification of this compound by HILIC-MS
This protocol is adapted from a high-throughput method for characterizing and quantifying peptidoglycan components.[1][2]
Instrumentation:
-
HPLC or UPLC system
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
HILIC column
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate (AmAc), LC-MS grade
-
Ultrapure water
-
This compound standard
Procedure:
-
Chromatographic Separation:
-
Column: Waters Acquity BEH Z-HILIC (2.1 × 150 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 20 mM Ammonium Acetate in ultrapure water, pH 4.75.
-
Mobile Phase B: 90/10 Acetonitrile/20 mM Ammonium Acetate in ultrapure water, pH 4.75.
-
Gradient: A linear gradient is typically used, starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar MurNAc.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Mass Spectrometry Detection:
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound.
-
Analyze the bacterial samples and quantify the amount of MurNAc by comparing the peak area to the standard curve.
-
The use of an isotopically labeled internal standard is recommended for the most accurate quantification.
-
IV. Quantitative Data Summary
The peptidoglycan content, and therefore the amount of this compound, can vary significantly between different bacterial species. The following table summarizes representative data from the literature.
| Bacterial Species | Gram Type | Peptidoglycan Content (% of Dry Cell Weight) | Reference |
| Escherichia coli K12 MG1655 | Gram-Negative | 1.6% | [1][2] |
| Bacteroides thetaiotaomicron DSM 2079 | Gram-Negative | ~2.5% | [1][2] |
| Streptococcus salivarius ssp. thermophilus DSM20259 | Gram-Positive | 14% | [1][2] |
| Gram-Positive Bacteria (general range) | Gram-Positive | 40-90% of cell wall dry weight | [5] |
| Gram-Negative Bacteria (general range) | Gram-Negative | ~10% of cell wall dry weight | [5] |
V. Colorimetric Assays: Principles and Limitations
The Morgan-Elson and Reissig-Morgan-Elson assays are colorimetric methods historically used for the determination of N-acetylhexosamines.[6][7][8]
Principle:
-
Heating in Alkali: N-acetylhexosamines, when heated in an alkaline solution (e.g., sodium borate or carbonate), form furan or pyrrole derivatives.
-
Reaction with Ehrlich's Reagent: These derivatives then react with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic environment to produce a reddish-purple color.
-
Spectrophotometric Measurement: The intensity of the color, measured spectrophotometrically (typically around 585 nm), is proportional to the concentration of the N-acetylhexosamine.
Limitations for this compound Quantification:
-
Lack of Specificity: These assays are not specific for this compound and will also detect N-acetylglucosamine, which is also present in peptidoglycan hydrolysates. This makes it impossible to quantify MurNAc alone without prior separation.
-
Interference: The assay is prone to interference from other substances present in complex biological samples.
-
Lower Sensitivity: Compared to HPLC-MS methods, colorimetric assays are significantly less sensitive.
Due to these limitations, colorimetric assays are generally not recommended for the specific and accurate quantification of this compound in bacterial samples.
VI. Biochemical Pathways Involving this compound
Understanding the biosynthesis and recycling of peptidoglycan is crucial for interpreting MurNAc quantification data and for identifying potential drug targets.
Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasm (in Gram-negative bacteria) or cell wall (in Gram-positive bacteria).
Caption: Simplified peptidoglycan biosynthesis pathway.
Peptidoglycan Recycling Pathway
In many bacteria, particularly Gram-negative species, components of the cell wall are broken down and recycled during growth and division.
Caption: Simplified peptidoglycan recycling pathway.
VII. Conclusion
The quantification of this compound is a powerful tool for studying bacterial cell wall dynamics. While various methods exist, HPLC-MS and HILIC-MS have emerged as the preferred techniques due to their high sensitivity, specificity, and accuracy. Proper sample preparation, including efficient peptidoglycan isolation and hydrolysis, is critical for obtaining reliable results. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify this compound in their bacterial samples of interest.
References
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-acetylmuramic Acid in Bacterial Samples by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (NAM) is a crucial component of peptidoglycan, the major structural element of bacterial cell walls. The integrity of peptidoglycan is essential for bacterial survival, making the enzymes involved in its biosynthesis attractive targets for novel antimicrobial agents. Accurate and sensitive quantification of NAM is vital for studying bacterial cell wall metabolism, understanding mechanisms of antibiotic resistance, and for the development of new drugs targeting this pathway. This application note provides a detailed protocol for the analysis of this compound in bacterial samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Protocols
This section details the methodologies for sample preparation from bacterial cultures and subsequent analysis by HPLC-MS.
Sample Preparation from Bacterial Cells
This protocol is adapted for the extraction of cytosolic components, including this compound and its phosphorylated derivatives, from both Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Luria-Bertani (LB) broth
-
Millipore water (ultrapure)
-
Ice-cold acetone
-
Glass beads (optional, for difficult-to-lyse cells)
-
Centrifuge and microcentrifuge
-
Vacuum concentrator
Procedure:
-
Cell Culture and Harvest:
-
Inoculate 200 mL of LB medium with a single colony of the bacterial strain of interest.
-
Grow the culture at 37°C with shaking (160 rpm) to the desired optical density (e.g., OD600 of 1.7-2.0).
-
Harvest the bacterial cells by centrifugation at 3,000 x g for 10 minutes at room temperature.
-
-
Washing:
-
Discard the supernatant and gently resuspend the bacterial pellet in 20 mL of Millipore water. Avoid vigorous vortexing to prevent premature cell lysis.
-
Centrifuge again at 3,000 x g for 10 minutes and discard the supernatant. Repeat the washing step to remove residual media components.
-
For improved cell disruption, the washed cell pellet can be frozen at -80°C.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the washed cell pellet in 1.2 mL of Millipore water.
-
Disrupt the cells by a suitable method (e.g., sonication, bead beating).
-
Centrifuge the lysate at 16,000 x g for 10 minutes at room temperature to pellet cell debris.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Add 800 µL of ice-cold acetone to the supernatant to precipitate proteins. Invert the tube several times and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at room temperature.
-
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Dry the cytosolic fraction under vacuum (e.g., using a SpeedVac) for 2 hours at 55°C.
-
Reconstitute the dried extract in 100 µL of Millipore water prior to HPLC-MS analysis.[1]
-
HPLC-MS Analysis
For the separation and detection of the polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended method.[2]
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
HPLC Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | HILIC Column | ACQUITY UPLC BEH Amide column or equivalent |
| Mobile Phase A | 0.1% Formic acid, 0.05% Ammonium formate in water | 20 mM Ammonium acetate in water, pH 4.75 |
| Mobile Phase B | 100% Acetonitrile | 90% Acetonitrile + 10% Mobile Phase A |
| Gradient | 5 min 100% A; 30 min linear gradient to 60% A; 5 min 60% A; 5 min 100% A[1] | 0-1 min 5% A; 1-3 min linear gradient to 55% A; 3.01-5 min linear gradient to 60% A; 5.01-7 min 60% A; 7.01-11 min 5% A[2] |
| Flow Rate | 0.2 mL/min[1] | 0.5 mL/min[2] |
| Column Temperature | 37°C[1] | 60°C[2] |
| Injection Volume | 5 µL[1] | 3 µL[2] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) for NAM; Negative (ESI-) for MurNAc-6P[3] |
| Mass Range | m/z 80 - 3000[1] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Collision Energy | Optimized for fragmentation of the target analyte (e.g., 10-30 eV) |
| Data Acquisition | Full scan for identification and product ion scan (MS/MS) for structural confirmation and quantification. |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC-MS analysis of this compound and related compounds.
| Analyte | Calibration Range (mg/L) | Limit of Quantification (LOQ) (mg/L) | Matrix | Reference |
| This compound | 0.66 - 42.50 | Sub mg/L range | Bacterial cell hydrolysate | [2] |
| N-acetylglucosamine | 1.58 - 50.50 | Sub mg/L range | Bacterial cell hydrolysate | [2] |
| Muramic acid | 0.63 - 40.85 | Sub mg/L range | Bacterial cell hydrolysate | [2] |
| This compound-6-phosphate (MurNAc-6P) | Not specified | Not specified | Bacterial cytosolic extract | [3] |
Mass Spectrometric Fragmentation of this compound
The fragmentation pattern of this compound is crucial for its unambiguous identification. The following table lists the expected precursor and major product ions in positive ion mode.
| Precursor Ion (m/z) | Formula | Description | Major Product Ions (m/z) | Proposed Fragment Structure/Loss |
| 294.123 | [C11H20NO8]+ | [M+H]+ | 276.113 | Loss of H2O |
| 204.087 | Loss of the lactyl group and H2O | |||
| 186.076 | Further fragmentation of 204.087 | |||
| 144.066 | Cleavage of the pyranose ring | |||
| 126.055 | Further fragmentation of 144.066 |
Signaling Pathways and Logical Relationships
Peptidoglycan Recycling Pathway
This compound is a central molecule in the peptidoglycan recycling pathway in many bacteria. Understanding this pathway is critical for identifying novel antibiotic targets.
Conclusion
The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in bacterial samples. The use of HILIC for chromatographic separation is particularly advantageous for retaining and resolving this polar analyte. This methodology is a valuable tool for researchers in microbiology and drug development, enabling detailed studies of bacterial cell wall metabolism and the identification of new antimicrobial drug targets.
References
Application Notes and Protocols for Radiolabeled N-acetylmuramic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (NAM) is an essential component of the peptidoglycan (PG) layer of bacterial cell walls, forming a polymer with N-acetylglucosamine (NAG).[1][2] This structure provides integrity to the bacterial cell, making its biosynthetic pathway an attractive target for antimicrobial drug development.[3] The use of radiolabeled this compound provides a powerful tool for studying bacterial cell wall metabolism, screening for new antibiotics, and developing novel imaging agents for bacterial infections.[4][5] These application notes provide an overview of the utility of radiolabeled NAM and detailed protocols for its use in metabolic studies.
Applications
-
Antibiotic Development: Radiolabeled NAM can be used to study the effects of antibiotics that target peptidoglycan synthesis.[3] By monitoring the incorporation of radiolabeled NAM into the cell wall, researchers can quantify the inhibitory effects of novel drug candidates.
-
Bacterial Imaging: Positron Emission Tomography (PET) using radiolabeled NAM derivatives allows for the non-invasive imaging of bacterial infections in vivo.[4][6] This is particularly valuable for diagnosing and monitoring the progression of deep-seated infections.
-
Metabolic Pathway Analysis: Tracking the uptake and incorporation of radiolabeled NAM provides insights into the metabolic state of bacteria and the dynamics of cell wall synthesis and recycling.[2][7]
-
Immunology Research: As a key component of the bacterial cell wall, NAM and its fragments are recognized by the innate immune system.[2] Radiolabeled NAM can be used to study these recognition and signaling pathways.
Key Signaling and Metabolic Pathways
The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm and is completed on the outer leaflet of the cell membrane. The following diagram illustrates the central role of this compound in this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. sciprofiles.com [sciprofiles.com]
- 7. pubs.acs.org [pubs.acs.org]
Applications of Synthetic N-Acetylmuramic Acid Analogs: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the applications of synthetic N-acetylmuramic acid (NAM) analogs, complete with experimental protocols and quantitative data. Synthetic NAM analogs are powerful tools for interrogating bacterial cell wall biology, modulating immune responses, and developing novel therapeutics.
Application Note 1: Probing Peptidoglycan Biosynthesis and Remodeling
Synthetic NAM analogs equipped with bioorthogonal handles, such as azides and alkynes, serve as invaluable chemical reporters to study peptidoglycan (PG) synthesis and dynamics. These analogs are metabolically incorporated into the bacterial cell wall, allowing for subsequent visualization and analysis through click chemistry.
Key Uses:
-
Visualization of PG synthesis: Fluorescently tagged NAM analogs enable high-resolution imaging of sites of new cell wall insertion, providing insights into bacterial growth and division.[1]
-
Tracking PG remodeling: The dynamic nature of the cell wall, including synthesis and degradation, can be monitored in real-time.
-
Studying antibiotic mechanisms: The effects of antibiotics targeting PG biosynthesis can be directly observed by monitoring the incorporation of NAM analogs.
Experimental Workflow: Metabolic Labeling and Visualization
Caption: Workflow for metabolic labeling of bacterial peptidoglycan using synthetic NAM analogs.
Application Note 2: Modulation of Innate Immune Responses
Synthetic NAM analogs, particularly muramyl dipeptide (MDP) and its derivatives, are critical for investigating the activation of the innate immune system. These molecules are recognized by cytosolic pattern recognition receptors, such as NOD2, triggering downstream signaling cascades that lead to the production of cytokines and other inflammatory mediators.
Key Uses:
-
Dissecting NOD2 signaling: Synthetic analogs with specific modifications allow for the precise mapping of the molecular requirements for NOD2 activation.
-
Development of immunomodulators: Novel MDP analogs are being developed as vaccine adjuvants and as therapeutics for inflammatory diseases.[2][3][4]
-
Investigating host-pathogen interactions: Understanding how bacteria modify their PG to evade immune detection can be studied using a library of synthetic NAM derivatives.
Signaling Pathway: NOD2 Activation by Muramyl Dipeptide
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of tumoricidal macrophages and production of cytokines by synthetic muramyl dipeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage-stimulating effect of a synthetic muramyl dipeptide and its adjuvant-active and -inactive analogs for the production of T-cell activating monokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDP(Lysyl)GDP, a nontoxic muramyl dipeptide derivative, inhibits cytokine production by activated macrophages and protects mice from phorbol ester- and oxazolone-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylmuramic Acid Detection Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (NAM) is an essential component of peptidoglycan (PG), the rigid polymer that forms the bacterial cell wall. The integrity of the PG layer is crucial for bacterial survival, making its biosynthetic pathway an attractive target for antimicrobial drugs. The ability to visualize and quantify NAM incorporation into PG in living bacteria is invaluable for studying bacterial cell wall dynamics, screening for new antibiotics, and understanding host-pathogen interactions. This document provides detailed application notes and protocols for the detection of NAM using fluorescent probes, primarily focusing on bioorthogonal metabolic labeling strategies.
Recent advancements in chemical biology have led to the development of NAM analogs modified with bioorthogonal functional groups, such as azides and alkynes.[1][2][3][4] These probes are fed to bacteria and are metabolically incorporated into their PG through the cell's own biosynthetic and recycling pathways.[1][2][5] Subsequent reaction with a fluorescently labeled partner molecule via "click chemistry" allows for specific and sensitive detection of NAM within the bacterial cell wall.[1][4] This approach offers a powerful tool for real-time imaging of PG synthesis and remodeling in live cells with minimal perturbation.
Principle of the Method
The core principle involves a two-step labeling strategy:
-
Metabolic Incorporation: Bacteria are cultured in the presence of a NAM analog containing a bioorthogonal handle (e.g., an azide or alkyne group). The bacterial enzymes involved in PG recycling and biosynthesis, such as AmgK and MurU, recognize and process these modified NAM molecules, incorporating them into the growing PG layer.[1][2][5] To enhance uptake, the NAM probes can be protected with groups like methyl esters to mask negative charges.[1][6]
-
Fluorescent Detection: After incorporation, the bacteria are treated with a fluorescent probe containing a complementary bioorthogonal functional group (e.g., an alkyne for an azide-modified NAM, or vice versa). The "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable covalent bond between the NAM analog and the fluorescent dye, effectively lighting up the bacterial cell wall.[1][2] More recently, tetrazine-based probes have been developed for even faster, bioorthogonal labeling.[2]
Available Fluorescent Probes for this compound
A variety of NAM-based fluorescent probes are available, primarily differing in their bioorthogonal handle and modifications to improve cell permeability.
| Probe Name | Bioorthogonal Handle | Key Features | Recommended Application |
| Azide-N-acetylmuramic acid (AzNAM) | Azide | Standard probe for CuAAC or SPAAC. | General PG labeling in metabolically engineered or permeable bacteria. |
| Alkyne-N-acetylmuramic acid (AlkNAM) | Alkyne | Partner for azide-functionalized fluorophores in CuAAC. | Alternative to AzNAM for PG labeling. |
| AzNAM methyl ester | Azide | Improved cell uptake due to masked carboxylic acid.[1][6] | Labeling of bacteria with lower probe permeability, allows for lower probe concentrations.[1] |
| HTz-NAM | Tetrazine | Enables very rapid labeling via inverse electron-demand Diels-Alder cycloaddition.[2] | Real-time imaging of rapid PG dynamics.[2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan with Azide-Modified this compound (AzNAM)
This protocol describes the metabolic incorporation of AzNAM into the peptidoglycan of E. coli.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
Azide-N-acetylmuramic acid (AzNAM) or AzNAM methyl ester
-
Fosfomycin (optional, for selection of recycling pathway mutants)[1]
-
Fluorescently labeled alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge and tubes
-
Incubator
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Subculturing and Probe Addition: The next day, dilute the overnight culture 1:100 into fresh LB broth. If using fosfomycin to select for bacteria that utilize the recycling pathway, add it at an appropriate concentration.[1]
-
Add the AzNAM probe to the culture. A typical starting concentration is 150 µM for AzNAM methyl ester, which has shown to be more efficient than unmodified AzNAM.[1] Optimize the concentration for your specific bacterial strain and experimental conditions.
-
Incubate the culture at 37°C with shaking for a desired period to allow for probe incorporation. This can range from a few hours to overnight, depending on the bacterial growth rate and the desired labeling density.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation at 5000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of PBS to remove unincorporated probe.
-
Fluorescent Labeling (Click Chemistry): Resuspend the washed cell pellet in 100 µL of PBS.
-
Add the fluorescently labeled alkyne probe. For example, use Alexa Fluor 488 DIBO alkyne at a final concentration of 10-50 µM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells twice with 1 mL of PBS to remove excess fluorescent probe.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide for imaging using fluorescence microscopy.
Protocol 2: Quantitative Analysis of Probe Incorporation by Flow Cytometry
This protocol allows for the quantification of NAM probe incorporation efficiency.
Materials:
-
Bacterial cells labeled with AzNAM and a fluorescent alkyne probe (from Protocol 1)
-
PBS
-
Flow cytometer
Procedure:
-
Sample Preparation: Following the final washing step in Protocol 1, resuspend the bacterial cells in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., a 488 nm laser for Alexa Fluor 488).
-
Data Acquisition: Record the fluorescence intensity for at least 10,000 events per sample.
-
Data Analysis: Gate the bacterial population based on forward and side scatter. Analyze the median fluorescence intensity of the gated population to quantify the level of probe incorporation. Compare the fluorescence of labeled cells to unlabeled control cells.
Data Presentation
Table 1: Comparison of this compound Probe Incorporation Efficiency in E. coli
| Probe | Concentration (µM) | Median Fluorescence Intensity (Arbitrary Units) | Reference |
| AzNAM | 6000 | 6985 ± 2271 | [1] |
| AzNAM methyl ester | 6000 | 22964.5 ± 1639.8 | [1] |
| Natural NAM (for rescue) | 60 | N/A (rescues fosfomycin treatment) | [6] |
Data adapted from flow cytometry analysis. Higher fluorescence intensity indicates more efficient incorporation into the peptidoglycan.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic incorporation and fluorescent detection of NAM probes.
Caption: General experimental workflow for NAM probe labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient probe uptake. | Use a protected probe like AzNAM methyl ester.[1] Increase probe concentration or incubation time. Ensure the bacterial strain has a functional PG recycling pathway or use fosfomycin selection.[1] |
| Incomplete click reaction. | Optimize click chemistry conditions (catalyst concentration for CuAAC, reaction time). Ensure the fluorescent probe is not degraded. | |
| High background fluorescence | Insufficient washing. | Increase the number and volume of washing steps after probe incorporation and after the click reaction. |
| Non-specific binding of the fluorescent probe. | Include a control with unlabeled cells to assess non-specific binding. Consider using a different fluorescent probe. | |
| Cell death or growth inhibition | Probe toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic probe concentration. Reduce the incubation time. |
Conclusion
The use of fluorescently tagged this compound analogs is a robust and versatile method for studying bacterial cell wall biosynthesis and dynamics. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully implement this powerful technique to gain deeper insights into bacterial physiology and to aid in the development of novel antimicrobial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click this compound - azide | Glycobiology Probes: R&D Systems [rndsystems.com]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methods for isolating N-acetylmuramic acid from peptidoglycan
Application Note: AN-001
Introduction
N-acetylmuramic acid (MurNAc) is a key monosaccharide component of peptidoglycan, the essential structural polymer of most bacterial cell walls. The analysis of MurNAc is critical for quantifying bacterial biomass, understanding cell wall dynamics, and identifying novel antimicrobial targets. This document provides detailed protocols for the two primary methods of isolating MurNAc from peptidoglycan: enzymatic digestion and chemical hydrolysis. Each method offers distinct advantages and is suited for different research applications.
Methods for this compound Isolation
Two principal strategies are employed for the liberation of this compound from the complex peptidoglycan polymer:
-
Enzymatic Digestion: This method utilizes enzymes, such as lysozyme or mutanolysin, to cleave the glycosidic bonds of the peptidoglycan backbone. This process yields soluble muropeptides, which are disaccharide units of N-acetylglucosamine (GlcNAc) and MurNAc, often with attached peptide stems. Subsequent purification steps are then required to isolate MurNAc. This approach is advantageous for studying the overall structure of peptidoglycan and for applications where preserving the integrity of the muropeptide is important.
-
Chemical (Acid) Hydrolysis: This technique employs strong acids to completely break down the peptidoglycan polymer into its constituent monosaccharides and amino acids.[1] This method is ideal for the quantitative analysis of MurNAc, as it efficiently liberates the monosaccharide for detection and measurement by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Data Presentation: Comparison of Isolation Methods
The choice of isolation method can significantly impact the yield and purity of the resulting this compound. The following table summarizes key quantitative parameters associated with each technique.
| Parameter | Enzymatic Digestion | Chemical (Acid) Hydrolysis |
| Principle | Cleavage of β-1,4-glycosidic bonds by muramidases (e.g., lysozyme, mutanolysin).[2][3] | Complete breakdown of glycosidic and peptide bonds using strong acid (e.g., HCl).[1] |
| Typical Yield | Variable, depends on enzyme efficiency and peptidoglycan accessibility. | High, aims for complete depolymerization. |
| Purity of Initial Product | Produces a mixture of muropeptides of varying lengths and peptide compositions. | Yields a mixture of monosaccharides, amino acids, and other cell wall components. |
| Downstream Processing | Requires further enzymatic or chemical steps to release free MurNAc from muropeptides, followed by chromatographic purification. | Requires neutralization and removal of acid, followed by chromatographic separation of monosaccharides. |
| Suitability for Quantification | Less direct for MurNAc quantification without further hydrolysis. | Well-suited for absolute quantification of MurNAc.[1] |
| Structural Information Preserved | Preserves the muropeptide structure, useful for peptidoglycan composition analysis. | Destroys the native peptidoglycan structure. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the isolation of this compound using enzymatic digestion and chemical hydrolysis.
Caption: Workflow for Enzymatic Digestion of Peptidoglycan.
Caption: Workflow for Chemical Hydrolysis of Peptidoglycan.
Experimental Protocols
Protocol 1: Isolation of Peptidoglycan (Sacculi) from Gram-Negative Bacteria
This protocol describes the initial step of isolating the peptidoglycan sacculi from bacterial cells, which is a prerequisite for both enzymatic and chemical isolation of MurNAc.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (SDS) solution (10% w/v)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Proteinase K (20 mg/mL)
-
Ultrapure water
-
Centrifuge and ultracentrifuge
-
Boiling water bath
Procedure:
-
Cell Harvest: Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Resuspension: Resuspend the cell pellet in an appropriate volume of PBS.
-
Lysis: Add an equal volume of boiling 10% SDS solution to the cell suspension. Boil for 30 minutes with stirring to lyse the cells.
-
Peptidoglycan Pelleting: Pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 20°C).
-
Washing: Wash the pellet repeatedly with ultrapure water to remove SDS. This typically involves at least five cycles of resuspension in water followed by ultracentrifugation.
-
Protease Treatment: To remove covalently bound proteins, resuspend the pellet in Tris-HCl buffer and add proteinase K to a final concentration of 100 µg/mL. Incubate at 37°C for 1 hour.
-
Enzyme Inactivation and Final Wash: Stop the reaction by adding SDS to a final concentration of 1% and boiling for 5 minutes. Wash the peptidoglycan again with ultrapure water as in step 5 to remove the protease and SDS.
-
Storage: The purified peptidoglycan sacculi can be stored at 4°C in a suitable buffer (e.g., 50 mM phosphate buffer, pH 4.9) or lyophilized for long-term storage.
Protocol 2: Enzymatic Digestion of Peptidoglycan using Mutanolysin
This protocol details the digestion of purified peptidoglycan to yield soluble muropeptides.
Materials:
-
Purified peptidoglycan sacculi (from Protocol 1)
-
Digestion buffer (50 mM sodium phosphate, pH 4.9)
-
Mutanolysin (from Streptomyces globisporus)
-
Borate buffer (0.5 M, pH 9.0)
-
Sodium borohydride (NaBH₄) solution (freshly prepared in 0.5 M borate buffer)
-
Orthophosphoric acid (25% v/v)
-
Microcentrifuge
Procedure:
-
Peptidoglycan Suspension: Resuspend the purified peptidoglycan in digestion buffer to a concentration of approximately 5-10 mg/mL.
-
Enzymatic Digestion: Add mutanolysin to the peptidoglycan suspension to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the mixture at 37°C for 2-16 hours. The reaction is nearly complete after 2 hours, but longer incubation ensures total digestion.[4]
-
Enzyme Inactivation: Inactivate the mutanolysin by boiling the sample for 5 minutes.
-
Clarification: Centrifuge the sample at high speed (e.g., 20,000 x g) for 15 minutes to pellet any undigested material.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble muropeptides to a new tube.
-
Reduction: Add an equal volume of 0.5 M borate buffer to the supernatant. Add freshly prepared NaBH₄ solution to a final concentration of 10 mg/mL to reduce the muramic acid residues. Incubate at room temperature for 30 minutes.
-
Neutralization: Stop the reduction reaction by carefully adding 25% orthophosphoric acid dropwise until the pH is between 4 and 5.
-
Analysis: The resulting muropeptide solution is now ready for analysis by HPLC.
Protocol 3: Acid Hydrolysis of Peptidoglycan for MurNAc Quantification
This protocol describes the complete hydrolysis of peptidoglycan to its constituent monosaccharides for quantitative analysis.
Materials:
-
Purified peptidoglycan sacculi (from Protocol 1) or whole bacterial biomass
-
Hydrochloric acid (HCl), 6 M
-
Heating block or oven capable of maintaining 100°C
-
SpeedVac or rotary evaporator
-
pH meter or pH paper
-
Sodium hydroxide (NaOH) solution for neutralization
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Place a known amount of lyophilized peptidoglycan or bacterial biomass into a screw-cap tube suitable for acid hydrolysis.
-
Acid Hydrolysis: Add 6 M HCl to the sample. For Gram-negative bacteria, hydrolyze at 100°C for 4 hours. For Gram-positive bacteria, a longer hydrolysis time of up to 16 hours may be necessary.
-
Acid Removal: After hydrolysis, cool the samples and remove the HCl by evaporation under vacuum (e.g., using a SpeedVac or rotary evaporator).
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of ultrapure water or a suitable buffer for chromatographic analysis.
-
Neutralization: Adjust the pH of the reconstituted sample to neutral (pH ~7.0) using a suitable base, such as NaOH.
-
Filtration: Filter the neutralized sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: The sample is now ready for the quantification of this compound using analytical techniques such as HILIC-MS.[1] Calibration curves should be prepared using authentic standards of this compound.[1]
References
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneaid.com [geneaid.com]
- 3. Peptidoglycan Composition in Neisseria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lysozyme-Induced Peptidoglycan N-Acetylglucosamine Deacetylase PgdA (EF1843) Is Required for Enterococcus faecalis Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting N-acetylmuramic Acid in Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, is an attractive target for novel antibiotic development. N-acetylmuramic acid (NAM) is a central component of peptidoglycan, the major structural element of the bacterial cell wall. The biosynthetic pathway of NAM is a promising source of targets for new antibacterial agents. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antibiotics targeting the NAM pathway.
The intracellular steps of peptidoglycan precursor biosynthesis are catalyzed by a series of Mur enzymes (MurA-MurF), followed by the membrane-associated enzymes MraY and MurG, which are responsible for the formation of Lipid I and Lipid II, respectively.[1][2][3][4][5] These enzymes are essential for bacterial viability and represent excellent targets for inhibitor development.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the NAM biosynthetic pathway and the workflow for inhibitor screening, the following diagrams are provided.
Caption: NAM biosynthesis pathway and points of inhibition.
Caption: Workflow for antibiotic discovery targeting NAM pathway.
Quantitative Data of Inhibitors
The following tables summarize the inhibitory activities of various compounds targeting the enzymes of the NAM biosynthesis pathway.
Table 1: Inhibitors of MurA and MurB
| Compound/Class | Target Enzyme | Organism | IC50 (µM) | Reference(s) |
| Fosfomycin | MurA | Escherichia coli | 8.8 | [6] |
| RWJ-3981 | MurA | Escherichia coli | 0.2-0.9 | [6] |
| RWJ-140998 | MurA | Escherichia coli | 0.2-0.9 | [6] |
| RWJ-110192 | MurA | Escherichia coli | 0.2-0.9 | [6] |
| Quercetin | MurA | Staphylococcus aureus | 2.8 | [7] |
| Diterpenes | MurA | E. coli & S. aureus | 1.1 - 25.1 | [7][8] |
| 4-Thiazolidinones | MurB | - | - | [9] |
| Quinazolinone analogs | MurA | E. coli & S. aureus | 2.8 & 7.9 | [10] |
Table 2: Inhibitors of MurC, MurD, MurE, and MurF Ligases
| Compound/Class | Target Enzyme(s) | Organism | IC50 (µM) | Reference(s) |
| Aza-stilbene derivative 1 | MurC-F | Escherichia coli | 32-368 | [11][12] |
| Thiazolidin-4-one derivatives | MurD, MurE | E. coli & S. aureus | 6.4 - 180 | [13] |
| Phosphinic acid derivatives | MurC-F | - | - | [9] |
| Diarylquinolines (DQ1) | MurF | Escherichia coli | 24 | [14] |
| Compound 53 | MurC | - | 0.049 | [10] |
| Compound 55 | MurD | - | micromolar range | [10] |
| Compound 57 | MurD | - | 0.02 | [10] |
| Compound 76 | MurC-F | - | 26, 530, 160, 150 | [10] |
| Compounds 79 & 80 | MurC-F | - | 10-368 | [10] |
Table 3: Antimicrobial Activity (MIC) of Selected Inhibitors
| Compound | Target(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| RWJ-3981 | MurA | S. aureus, E. faecalis, E. faecium | 4 - 32 | [6] |
| RWJ-140998 | MurA | S. aureus, E. faecalis, E. faecium | 4 - 32 | [6] |
| RWJ-110192 | MurA | S. aureus, E. faecalis, E. faecium | 4 - 32 | [6] |
| Thiazolidin-4-one derivative | MurD, MurE | S. aureus, MRSA | 8 | [13] |
| Quinazolinone analog 27 | MurA | MRSA, B. subtilis | 16, 32 | [10] |
| Diarylquinolines (DQ1) | MurF | LPS-defective E. coli | 8 - 16 | [14] |
Experimental Protocols
Protocol 1: Malachite Green Assay for Mur Ligase (MurC-F) Inhibition
This assay measures the inorganic phosphate (Pi) released from the ATP-dependent ligation reaction catalyzed by Mur ligases.[3][11][12][15][16][17][18]
Materials:
-
Purified Mur ligase (MurC, MurD, MurE, or MurF)
-
HEPES buffer (50 mM, pH 8.0)
-
MgCl₂
-
Triton X-114
-
ATP
-
Specific UDP-MurNAc substrate for each ligase (e.g., UDP-N-acetylmuramine for MurC)
-
Specific amino acid or dipeptide substrate for each ligase (e.g., L-Ala for MurC)
-
Test compounds dissolved in DMSO
-
Malachite Green reagent (e.g., BIOMOL Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture for the specific Mur ligase in a 96-well plate. The final volume is typically 50 µL. Refer to the table below for specific component concentrations.[11][12]
-
Add the test compound (e.g., 2.5 µL of a 2 mM stock for a final concentration of 100 µM) to the reaction mixture. Include a DMSO control.
-
Initiate the reaction by adding the enzyme.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
Incubate at room temperature for 5-15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control. For IC50 determination, test a range of inhibitor concentrations and fit the data to a dose-response curve.
Component Concentrations for Mur Ligase Assays: [11][12]
| Component | MurC | MurD | MurE | MurF |
| HEPES (pH 8.0) | 50 mM | 50 mM | 50 mM | 50 mM |
| MgCl₂ | 5 mM | 5 mM | 15 mM | 50 mM |
| Triton X-114 | 0.005% | 0.005% | 0.005% | 0.005% |
| UDP-substrate | 120 µM UMA | 80 µM UMA-Ala | 100 µM UMA-dipeptide | 100 µM UMA-tripeptide |
| Amino acid/dipeptide | 120 µM L-Ala | 100 µM D-Glu | 60 µM meso-DAP | 600 µM D-Ala-D-Ala |
| ATP | 450 µM | 400 µM | 1000 µM | 500 µM |
Protocol 2: Scintillation Proximity Assay (SPA) for MraY and MurG Inhibition
This high-throughput assay measures the incorporation of a radiolabeled precursor into Lipid II.[2][6][19][20][21]
Materials:
-
Bacterial membranes (e.g., from E. coli)
-
UDP-MurNAc-pentapeptide (for MurG assay)
-
UDP-[³H]GlcNAc
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
Test compounds in DMSO
-
EDTA
-
Wheat Germ Agglutinin (WGA) SPA beads
-
96- or 384-well microplate
-
Scintillation counter
Procedure for Coupled MraY-MurG Assay: [19]
-
Prepare a reaction mixture containing bacterial membranes (e.g., 4 µg of protein), 15 µM UDP-MurNAc-pentapeptide, and 2.5 µM UDP-[³H]GlcNAc in HEPES buffer with MgCl₂.
-
Add the test compound or DMSO control.
-
Incubate at 37°C for approximately 5 minutes.
-
Stop the reaction by adding EDTA and a high concentration of unlabeled UDP-GlcNAc.
-
Add WGA-SPA beads (e.g., 500 µg). The beads will bind to the GlcNAc moiety of the newly synthesized [³H]-Lipid II.
-
Incubate for at least 30 minutes at room temperature to allow for bead settling.
-
Measure the scintillation counts in a microplate scintillation counter.
-
Calculate the percent inhibition and determine IC50 values as described in Protocol 1.
Note: For a specific MraY assay, a modified radiolabeled substrate can be used, and the product (Lipid I) is captured on the SPA beads.[6]
Protocol 3: NMR-Based Assay for Mur Enzyme Activity
NMR spectroscopy can be used as an orthogonal assay to confirm hits from primary screens by directly observing substrate consumption and product formation.[14][22][23][24][25]
Materials:
-
Purified Mur enzyme
-
Enzyme substrates
-
Deuterated buffer
-
Test compound
-
NMR spectrometer and tubes
General Procedure:
-
Prepare a reaction mixture containing the Mur enzyme, its substrates, and the test compound or control in a suitable deuterated buffer.
-
Acquire an initial NMR spectrum (e.g., ¹H or ¹⁹F NMR) to establish the baseline resonances of the substrates and products.
-
Incubate the reaction mixture at the desired temperature.
-
Acquire subsequent NMR spectra at various time points to monitor the decrease in substrate signal and the increase in product signal.
-
The rate of reaction can be determined by integrating the peaks corresponding to the substrate and product.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][26][27][28][29][30]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Prepare the bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[27]
Conclusion
The this compound biosynthesis pathway is a rich source of validated targets for the development of novel antibiotics. The application notes and detailed protocols provided herein offer a comprehensive guide for researchers to screen, identify, and validate inhibitors of the key enzymes in this pathway. By employing a combination of biochemical and microbiological assays, promising lead compounds can be advanced in the fight against antimicrobial resistance.
References
- 1. goldbio.com [goldbio.com]
- 2. Scintillation proximity assay for inhibitors of Escherichia coli MurG and, optionally, MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the peptidoglycan biosynthesis enzymes MurA-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a microplate-based scintillation proximity assay for MraY using a modified substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 9. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme assays for inhibition of Mur ligases [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. 3hbiomedical.com [3hbiomedical.com]
- 18. biogot.com [biogot.com]
- 19. Scintillation Proximity Assay for Inhibitors of Escherichia coli MurG and, Optionally, MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. revvity.com [revvity.com]
- 22. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Portal [scholarlyworks.adelphi.edu]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with Nicotinamide (NAM) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nicotinamide (NAM) derivatives as radiotracers for Positron Emission Tomography (PET) imaging. The information compiled herein is intended to guide researchers in the selection, synthesis, and application of these novel imaging agents for preclinical and clinical research, particularly in the fields of oncology and neurobiology.
Introduction to NAM-based PET Imaging
Nicotinamide (NAM), a form of vitamin B3, is a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The NAD+ salvage pathway, which utilizes NAM to regenerate NAD+, is often upregulated in various pathological conditions, including cancer and neuroinflammation, to meet increased metabolic and signaling demands. This upregulation presents a unique opportunity for targeted molecular imaging. PET tracers based on NAM and its derivatives can visualize and quantify the activity of the NAD+ salvage pathway in vivo, offering insights into disease progression and response to therapy.
Featured NAM-based PET Tracers
Several NAM derivatives have been developed and evaluated as PET tracers. The following tables summarize the key quantitative data for some of the most promising candidates.
Radiosynthesis and Quality Control Data
| Tracer | Radiochemical Yield (RCY) (%) | Molar Activity (GBq/µmol) | Radiochemical Purity (%) | Synthesis Time (min) |
| [¹¹C]Nicotinamide ([¹¹C]NAM) | 15 ± 5 | Not Reported | >99 | ~25 |
| [¹⁸F]MEL050 | 13 - 18 (not decay-corrected) | >100 | >99 | 48 |
| [¹⁸F]FPABZA | 25 ± 5 | Not Reported | >98 | Not Reported |
In Vivo Evaluation Data (Murine Melanoma Models)
| Tracer | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Tumor-to-Blood Ratio (at 1h p.i.) |
| [¹⁸F]MEL050 | ~9.4 ± 1.6 | ~20:1 | Not Reported |
| [¹⁸F]FPABZA | 20.57 ± 2.22 | 26.47 ± 3.11 | 19.89 ± 1.19 |
Signaling Pathway
The primary biological pathway targeted by NAM-based PET tracers is the NAD+ salvage pathway. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NMN is then adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.[5] NAD+ is consumed by various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which releases nicotinamide, thus completing the cycle.[5][6] The upregulation of NAMPT in cancer cells makes it a key target for both therapeutic intervention and imaging.[1][2][3][4]
NAD+ Salvage Pathway
Experimental Protocols
The following are generalized protocols for the synthesis, quality control, and preclinical PET imaging of ¹⁸F-labeled NAM derivatives, with [¹⁸F]MEL050 serving as a representative example.
Protocol 1: Automated Radiosynthesis of [¹⁸F]MEL050
Objective: To synthesize [¹⁸F]6-fluoro-N-[2-(diethylamino)ethyl]nicotinamide ([¹⁸F]MEL050) via a one-step bromine-for-fluorine nucleophilic heteroaromatic substitution.
Materials:
-
[¹⁸F]Fluoride
-
Precursor: 6-bromo-N-(2-(diethylamino)ethyl)nicotinamide
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., AllInOne™)
-
HPLC system with a semi-preparative column
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating under a stream of nitrogen and vacuum. Repeat with additions of anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the precursor dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature and time (e.g., 150°C for 15 minutes).
-
Purification:
-
Quench the reaction mixture and load it onto a semi-preparative HPLC column.
-
Elute the product with an appropriate mobile phase to separate [¹⁸F]MEL050 from unreacted precursor and byproducts.
-
Collect the fraction corresponding to [¹⁸F]MEL050.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction.
-
Reconstitute the purified [¹⁸F]MEL050 in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Quality Control of [¹⁸F]MEL050
Objective: To ensure the final product meets the standards for preclinical and clinical use.
Tests:
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution using a pH meter or pH strips.
-
Radiochemical Purity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product onto an analytical HPLC column and analyze the chromatogram to determine the percentage of radioactivity corresponding to [¹⁸F]MEL050.
-
-
Radionuclidic Identity and Purity:
-
Method: Gamma-ray spectroscopy to identify the 511 keV annihilation photons characteristic of positron emitters.
-
Method: Half-life determination by measuring the radioactivity of a sample at two or more time points. The calculated half-life should be consistent with that of Fluorine-18 (approx. 110 minutes).
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze a sample of the final product to quantify the amount of residual solvents (e.g., acetonitrile, DMSO, ethanol) and ensure they are below acceptable limits.
-
-
Bacterial Endotoxin Test:
-
Method: Limulus Amebocyte Lysate (LAL) test.
-
Procedure: Perform the LAL test to ensure the absence of pyrogens.
-
-
Sterility:
-
Method: Incubation in appropriate culture media.
-
Procedure: Test a sample of the final product for microbial contamination. This is typically a retrospective test due to the short half-life of ¹⁸F.
-
Protocol 3: Preclinical PET/CT Imaging with [¹⁸F]MEL050 in a Murine Melanoma Model
Objective: To evaluate the in vivo biodistribution and tumor-targeting efficacy of [¹⁸F]MEL050.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing subcutaneous pigmented melanoma xenografts (e.g., B16-F0).
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane or other appropriate anesthetic.
-
Maintain the body temperature of the animals throughout the procedure.
-
-
Tracer Administration:
-
Administer a defined dose of [¹⁸F]MEL050 (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic or static PET scan at specified time points post-injection (e.g., 30, 60, and 120 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), with corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs (e.g., muscle, liver, kidneys, brain).
-
Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the end of the imaging session, euthanize the mouse.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the imaging data.
-
Experimental Workflow
The development and evaluation of a novel NAM-based PET tracer follows a logical progression from initial design to in vivo validation.
PET Tracer Development Workflow
Logical Relationships in Tracer Evaluation
The successful evaluation of a PET tracer relies on the logical relationship between its synthesis, purity, and in vivo performance.
Logical Relationships in Tracer Evaluation
References
- 1. NAMPT in regulated NAD biosynthesis and its pivotal role in human metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. qualialife.com [qualialife.com]
Techniques for Metabolic Labeling with N-acetylmuramic Acid Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with N-acetylmuramic acid (MurNAc) probes is a powerful technique for studying bacterial peptidoglycan (PG), a vital component of the bacterial cell wall. This method allows for the introduction of bioorthogonal functional groups into the PG structure, enabling the visualization and analysis of cell wall biosynthesis, remodeling, and dynamics. These application notes provide a comprehensive overview of the techniques, from probe synthesis to downstream analysis, and offer detailed protocols for key experiments.
Peptidoglycan is a unique and essential polymer in bacteria, making it an excellent target for selective labeling and antimicrobial drug development. By providing bacteria with chemically modified MurNAc analogues, researchers can hijack the cell's own metabolic pathways to incorporate these probes into the PG backbone. Subsequent bioorthogonal "click chemistry" reactions can then be used to attach fluorescent dyes, affinity tags, or other reporters to the incorporated probes, allowing for a wide range of applications in microbiology and drug discovery.[1][2][3]
Principle of MurNAc Metabolic Labeling
The metabolic labeling strategy relies on the promiscuity of bacterial enzymes in the PG recycling and biosynthesis pathways. In many bacteria, including engineered strains of Escherichia coli, the enzymes MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU) can process modified MurNAc probes.[3][4][5][6] These enzymes convert the exogenous MurNAc probe into its UDP-activated form, which is the precursor for PG synthesis. This UDP-MurNAc analogue is then incorporated into the growing PG chain by the cell's native machinery.
To enhance the efficiency of this process, genetically engineered E. coli strains, such as the ΔMurQ-KU strain, are often used. These strains lack the enzyme MurQ, which degrades MurNAc, and overexpress the key recycling enzymes AmgK and MurU.[7] This combination channels the metabolic flux towards the incorporation of the provided MurNAc probe.
The incorporated probes typically contain a bioorthogonal handle, such as an azide or an alkyne group. These groups are chemically inert within the biological system but can react selectively with a corresponding partner molecule in a highly efficient and specific manner. This allows for the covalent attachment of reporter molecules for downstream applications.
Diagram of the MurNAc Metabolic Labeling Pathway
Caption: Metabolic incorporation of a MurNAc probe into the bacterial peptidoglycan.
Quantitative Data on Labeling Efficiency
The efficiency of metabolic labeling can be influenced by several factors, including the type of MurNAc probe, its concentration, the bacterial strain used, and the growth conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
| MurNAc Probe | Bacterial Strain | Concentration | Labeling Efficiency/Observation | Reference |
| 2-Azido-MurNAc | E. coli ΔMurQ-KU | 6 mM | Robust labeling of the entire cell wall. | [8] |
| 2-Alkyne-MurNAc | E. coli ΔMurQ-KU | 6 mM | Efficient labeling, comparable to 2-Azido-MurNAc. | [8] |
| AzNAM methyl ester | E. coli | 150 µM | Recovers growth and allows for cell wall labeling at a significantly lower concentration than unprotected probes. | [8] |
| HTz-NAM (Tetrazine) | E. coli (EQKU strain) | Not specified | Comparable probe incorporation to Az-NAM. | [9] |
| 3-Azido-d-alanine | S. aureus | 5 mM | Increased labeling with [18F]FB-sulfo-DBCO compared to controls. |
Note: Direct quantitative comparisons of labeling efficiency between different probe types under identical conditions are limited in the literature. The data presented here are compiled from different studies and should be interpreted with consideration of the varying experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido this compound (Azido-MurNAc)
This protocol describes a key step in the synthesis of an azide-functionalized MurNAc probe.
Materials:
-
2-amino muramic acid
-
NHS-activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Nitrogen gas (N₂)
-
Round bottom flask
-
Stir bar
Procedure:
-
To a 25 mL round bottom flask, add sodium carbonate (0.250 g, 2.36 mmol, 6.7 eq).
-
Add 8 mL of anhydrous MeOH to the flask and charge with N₂.
-
Add 2-amino muramic acid (0.089 g, 0.35 mmol, 1.0 eq) to the flask.
-
Divide NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate (0.186 g, 0.94 mmol, 2.7 eq) into 5 portions.
-
Add one portion to the reaction flask every 15 minutes. This ensures that the NHS-activated compound reacts primarily with the amine group.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product using appropriate chromatographic techniques.
Protocol 2: Metabolic Labeling of E. coli with MurNAc Probes
This protocol outlines the general procedure for metabolically labeling E. coli, particularly the enhanced labeling strain ΔMurQ-KU.
Materials:
-
E. coli ΔMurQ-KU strain
-
Luria-Bertani (LB) or M9 minimal medium
-
Appropriate antibiotics for plasmid maintenance
-
MurNAc probe (e.g., Azido-MurNAc or Alkyne-MurNAc)
-
Fosfomycin (optional, for selection)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Growth of Bacterial Culture:
-
Inoculate a single colony of E. coli ΔMurQ-KU into 5 mL of LB or M9 medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (200-250 rpm).
-
-
Subculturing and Labeling:
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Add the MurNAc probe to the desired final concentration (e.g., 150 µM for methyl-ester protected probes, up to 6 mM for unprotected probes).[8]
-
If using fosfomycin selection, add it to the culture at this stage. Fosfomycin inhibits the de novo synthesis of UDP-MurNAc, thus selecting for cells that can utilize the exogenous MurNAc probe via the recycling pathway.
-
Incubate the culture at 37°C with shaking, monitoring cell growth by measuring OD₆₀₀.
-
-
Harvesting Cells:
-
Once the culture reaches the desired growth phase (e.g., mid-log phase, OD₆₀₀ ≈ 0.4-0.6), harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with phosphate-buffered saline (PBS) or another appropriate buffer to remove excess probe and media components. Repeat the wash step 2-3 times.
-
The labeled bacterial cells are now ready for downstream applications such as click chemistry, microscopy, or mass spectrometry.
-
Diagram of the Metabolic Labeling Workflow
Caption: General workflow for metabolic labeling of bacteria with MurNAc probes.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Bacteria
This protocol describes the "click" reaction to attach a fluorescent reporter to azide-labeled bacteria.
Materials:
-
Azide-labeled bacterial cells (from Protocol 2)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Aminoguanidine (optional, to reduce oxidative damage)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the alkyne-fluorophore, CuSO₄, THPTA, and sodium ascorbate in appropriate solvents (e.g., DMSO for the fluorophore, water for the others).
-
-
Labeling Reaction:
-
Resuspend the washed, azide-labeled bacterial cells in PBS.
-
In a microcentrifuge tube, combine the following in order:
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing (e.g., on a rotator) can improve labeling efficiency.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation.
-
Remove the supernatant and wash the cells several times with PBS to remove unreacted reagents.
-
-
Analysis:
-
The fluorescently labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Bacteria
SPAAC is a copper-free click chemistry method that is suitable for labeling live cells.
Materials:
-
Azide-labeled live bacterial cells
-
Strain-promoted alkyne probe (e.g., DBCO- or BCN-conjugated fluorophore)
-
PBS or growth medium
Procedure:
-
Resuspend Labeled Cells:
-
Resuspend the washed, azide-labeled live bacterial cells in PBS or their growth medium.
-
-
Add SPAAC Reagent:
-
Add the DBCO- or BCN-conjugated fluorophore to the cell suspension to the desired final concentration.
-
-
Incubation:
-
Incubate the cells at 37°C with gentle shaking for 1-2 hours. The reaction time may need to be optimized depending on the specific probe and bacterial strain.
-
-
Washing:
-
Wash the cells several times with PBS or fresh medium to remove the unreacted probe.
-
-
Analysis:
-
The labeled live cells can be immediately imaged using fluorescence microscopy.
-
Protocol 5: Tetrazine Ligation on Live Bacteria
Tetrazine ligation is an extremely fast and bioorthogonal reaction, ideal for real-time imaging.[9]
Materials:
-
Tetrazine-labeled bacterial cells (metabolically labeled with a tetrazine-MurNAc probe)
-
trans-Cyclooctene (TCO)-conjugated fluorophore
-
PBS or growth medium
Procedure:
-
Prepare Labeled Cells:
-
Resuspend the washed, tetrazine-labeled live bacterial cells in PBS or growth medium.
-
-
Add TCO Reagent:
-
Add the TCO-conjugated fluorophore to the cell suspension.
-
-
Incubation:
-
The reaction is typically very fast, often complete within minutes at room temperature or 37°C.[4]
-
-
Washing (Optional):
-
For some fluorogenic TCO probes, a washing step may not be necessary. For other probes, a quick wash with PBS or fresh medium can reduce background fluorescence.
-
-
Analysis:
-
Image the labeled live cells immediately using fluorescence microscopy.
-
Diagram of Bioorthogonal Ligation Chemistries
Caption: Comparison of common bioorthogonal reactions used with MurNAc probes.
Protocol 6: Sample Preparation for Mass Spectrometry Analysis of Labeled Peptidoglycan
This protocol describes the isolation and preparation of PG for mass spectrometric analysis to confirm probe incorporation.
Materials:
-
Metabolically labeled bacterial cells
-
Boiling 8% Sodium Dodecyl Sulfate (SDS) solution
-
MilliQ water
-
Pronase
-
1 M HCl
-
Lysozyme
-
Amicon Ultra 3K Filter Devices
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Cell Lysis and PG Isolation:
-
Resuspend the labeled cell pellet in boiling MilliQ water.
-
Add an equal volume of boiling 8% SDS solution and incubate at 100°C for 30 minutes to lyse the cells and denature proteins.[11]
-
Cool the sample to room temperature and pellet the insoluble cell walls (sacculi) by ultracentrifugation.
-
Wash the sacculi extensively with MilliQ water to remove SDS.
-
-
Enzymatic Treatments:
-
Treat the purified sacculi with pronase to digest any remaining covalently attached proteins.
-
Wash the PG again with MilliQ water.
-
To remove other cell wall polymers, an optional treatment with 1 M HCl can be performed.
-
-
PG Digestion:
-
Resuspend the purified PG in an appropriate buffer and digest with lysozyme to generate muropeptides. This is typically done overnight at 37°C.[7]
-
-
Sample Cleanup and Analysis:
-
Filter the digested sample using an Amicon Ultra 3K Filter Device to separate the muropeptides from undigested material and the enzyme.
-
Lyophilize the flow-through containing the muropeptides.
-
Resuspend the lyophilized sample in a minimal amount of an appropriate solvent for mass spectrometry analysis.
-
Analyze the sample by LC-MS/MS to identify the muropeptides containing the incorporated MurNAc probe.
-
Conclusion
Metabolic labeling with this compound probes offers a versatile and powerful platform for investigating the bacterial cell wall. The ability to introduce bioorthogonal handles into the peptidoglycan enables a wide array of applications, from high-resolution imaging of PG synthesis to the study of host-pathogen interactions. The protocols provided here serve as a guide for researchers to implement these techniques in their own studies. As new probes and bioorthogonal reactions are developed, the scope of this technology will continue to expand, providing deeper insights into the fundamental biology of bacteria and aiding in the development of novel antimicrobial strategies.
References
- 1. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylmuramic Acid Assay in Bacterial Biomass Estimation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of N-acetylmuramic acid (MURA), a specific biomarker for bacterial peptidoglycan, to estimate bacterial biomass in various samples. This methodology is crucial for studying bacterial infections, the role of bacterial debris in chronic inflammatory diseases, and for monitoring microbial populations in environmental and industrial settings.
Introduction
This compound (MURA) is an amino sugar acid that is an integral component of the peptidoglycan layer in the cell walls of nearly all bacteria.[1][2][3] Its presence is a unique and reliable indicator of bacterial presence and biomass. Unlike other general biomass indicators, MURA is not found in eukaryotes, making it a highly specific marker for bacteria.[1][2] The quantification of MURA allows for the estimation of bacterial biomass in a variety of sample types, including tissues, synovial fluids, and environmental samples.[1][4][5] This is particularly valuable in studies where traditional methods like culturing are not feasible or do not provide a complete picture of the total bacterial load, including non-viable or cell-wall deficient bacteria.
Analytical techniques for MURA detection have evolved from colorimetric assays to more sensitive and specific methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[6][7][8][9] The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Biochemical Pathway of this compound
This compound is a key component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall. The pathway involves the modification of N-acetylglucosamine (NAG) and the subsequent addition of a peptide chain, forming the basic building block of the peptidoglycan mesh.
Figure 1. Simplified biosynthesis pathway of UDP-N-acetylmuramic acid-pentapeptide.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing MURA assays for bacterial biomass estimation.
Table 1: Muramic Acid Concentrations in Various Samples
| Sample Type | Concentration Range | Analytical Method | Reference |
| Estuarine Detritus | 100 - 700 µg/g (dry weight) | Colorimetric | [4][6] |
| Estuarine Muds | 34 µg/g (dry weight) | Colorimetric | [4][6] |
| Anaerobic Black Sea Sediments | 1.5 - 14.9 µg/g (dry weight) | Colorimetric | [4][6] |
| Septic Synovial Fluids | <250 - 1,700 ng/mL | GC-MS | [5] |
| Human Spleen | 0.8 - 3.3 mmol/spleen | HPLC, Colorimetric, Enzymatic | [8] |
Table 2: Performance Characteristics of Muramic Acid Assays
| Parameter | Method | Value | Reference |
| Limit of Quantification | HILIC-MS | sub mg/L range | [10] |
| Inter-day Variability | HILIC-MS | 3.2% | [10] |
| Intra-day Variability | HILIC-MS | 4% | [10] |
| Standard Curve Range | Colorimetric | 0 - 20 µg muramic acid | [11] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Muramic Acid
This protocol is based on the colorimetric analysis of lactate released from muramic acid after alkaline hydrolysis.[4][6][11]
Materials:
-
1.5% (w/v) p-hydroxydiphenyl in 96% ethanol
-
1.0 M NaOH
-
Concentrated H2SO4
-
0.5 M H2SO4
-
4% (w/v) CuSO4·5H2O in H2O
-
Muramic acid standard
Procedure:
-
Sample Preparation: Homogenize solid samples. For liquid samples, concentrate by centrifugation or lyophilization.
-
Alkaline Hydrolysis:
-
Resuspend the sample in 1.0 M NaOH to a final volume of 0.5 mL.
-
Incubate at 38°C for 30 minutes to release lactate from muramic acid.
-
-
Acidification and Heating:
-
Add 0.5 mL of 0.5 M H2SO4.
-
Carefully add 5 mL of concentrated H2SO4. Stopper the tube securely.
-
Place in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
-
Color Development:
-
Add 0.05 mL of 4% CuSO4 solution.
-
Add 0.1 mL of p-hydroxydiphenyl solution.
-
Stopper the tube and incubate at 30°C for 30 minutes.
-
-
Measurement:
-
Read the absorbance at 560 nm.
-
-
Standard Curve:
-
Prepare a standard curve using 0-20 µg of muramic acid and follow the same procedure.
-
Calculate the concentration of muramic acid in the sample by comparing its absorbance to the standard curve.
-
References
- 1. Muramic acid detection in mammalian tissues by gas-liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramic acid detection in mammalian tissues by gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Muramic acid as a measure of microbial biomass in estuarine and marine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantitation of muramic acid, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. davidcwhite.org [davidcwhite.org]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Muramic Acid Assay - Hancock Lab [cmdr.ubc.ca]
Utilizing N-acetylmuramic acid Auxotrophs in Genetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (NAM) is an essential component of peptidoglycan, the rigid polymer that forms the bacterial cell wall. Bacteria that are unable to synthesize NAM, known as NAM auxotrophs, are dependent on an external supply of this amino sugar for their growth and survival. This dependency makes NAM auxotrophs valuable tools in genetic studies, particularly for the development of novel antimicrobial agents, the study of cell wall metabolism, and as selectable markers in genetic engineering.
This document provides detailed application notes and experimental protocols for the utilization of both naturally occurring and engineered this compound auxotrophs in a research setting.
Application Notes
This compound Auxotrophs as Selectable Markers
Auxotrophic markers are widely used in bacterial genetics to select for transformed cells.[1] Unlike antibiotic resistance markers, they do not carry the risk of horizontal gene transfer of resistance determinants. A NAM auxotroph can be used as a host strain for transformation with a plasmid carrying a functional copy of the gene that complements the auxotrophy (e.g., murA or murB). Only the transformed cells will be able to grow on a minimal medium lacking NAM, providing a powerful selection method.
Studying Peptidoglycan Metabolism and Recycling
NAM auxotrophs are excellent models for studying the uptake and incorporation of exogenous NAM into the cell wall, a process known as peptidoglycan recycling or salvage. By providing labeled NAM derivatives, researchers can track the metabolic fate of this molecule and identify the enzymes and transporters involved. This is particularly relevant for understanding the biology of naturally auxotrophic pathogens like Tannerella forsythia.[2]
High-Throughput Screening for Novel Antibiotics
NAM auxotrophs can be employed in high-throughput screening (HTS) assays to discover new antibacterial compounds. Two primary screening strategies can be envisioned:
-
Inhibition of the Salvage Pathway: A NAM auxotroph is grown in a medium containing a minimal amount of NAM. Compounds that inhibit the uptake or incorporation of NAM will lead to cell death. This allows for the identification of inhibitors of the NAM salvage pathway, which may represent novel antibiotic targets.
-
Identification of Compounds that Bypass NAM Auxotrophy: A NAM auxotroph is grown in a medium lacking NAM. Compounds that restore growth may do so by various mechanisms, such as by being converted into a usable form of NAM, by activating alternative pathways for cell wall synthesis, or by inhibiting cell division to reduce the need for new peptidoglycan.
Data Presentation
Table 1: Growth of Tannerella forsythia (a natural NAM auxotroph) in response to varying concentrations of this compound.
| This compound (µg/mL) | Final Optical Density (OD600) | Observations |
| 0 | No Growth | Cells are unable to divide and exhibit morphological abnormalities.[3] |
| 0.1 | ~0.6 | Limited growth, reaching a lower stationary phase density.[2] |
| 0.5 | ~0.8 | Sub-optimal growth.[2] |
| 1.0 | ~1.0 | Near-optimal growth.[2] |
| 20.0 | ~1.2 | Optimal growth, comparable to rich media.[2] |
Data compiled from references[2][3].
Experimental Protocols
Protocol 1: Cultivation of the Natural NAM Auxotroph Tannerella forsythia
Tannerella forsythia is a fastidious, anaerobic, Gram-negative oral pathogen that is naturally auxotrophic for this compound due to the absence of murA and murB genes.[4]
Materials:
-
Tannerella forsythia strain (e.g., ATCC 43037)
-
Brain Heart Infusion (BHI) broth or agar
-
Hemin (5 µg/mL final concentration)
-
Menadione (1 µg/mL final concentration)
-
This compound (NAM) stock solution (1 mg/mL in water, filter-sterilized)
-
Anaerobic chamber or GasPak system
Procedure:
-
Prepare BHI medium and autoclave.
-
Aseptically add hemin, menadione, and the desired final concentration of NAM (e.g., 20 µg/mL for routine culture) to the cooled medium.
-
Inoculate the medium with T. forsythia from a glycerol stock or a previous culture.
-
Incubate under anaerobic conditions (e.g., 85% N2, 10% H2, 5% CO2) at 37°C.
-
Growth can be monitored by measuring the optical density at 600 nm (OD600). Cultures typically reach stationary phase within 48-72 hours.
Protocol 2: Construction of an Engineered NAM Auxotroph in Escherichia coli by murA Knockout (Lambda Red Recombineering)
This protocol describes the creation of a murA deletion mutant in E. coli using the lambda red recombineering system. This method replaces the target gene with an antibiotic resistance cassette, which can subsequently be removed.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the lambda Red recombinase)
-
pKD4 plasmid (template for kanamycin resistance cassette)
-
Primers for murA knockout (see below)
-
L-arabinose
-
Kanamycin
-
Electrocompetent cells preparation reagents
-
Electroporator
Primer Design:
-
Forward Primer: 5'-[40-50 nt homologous to the region upstream of murA]-[20 nt priming site on pKD4]-3'
-
Reverse Primer: 5'-[40-50 nt homologous to the region downstream of murA]-[20 nt priming site on pKD4]-3'
Procedure:
-
Preparation of the knockout cassette:
-
Amplify the kanamycin resistance cassette from the pKD4 plasmid using the designed primers.
-
Purify the PCR product.
-
-
Preparation of electrocompetent cells:
-
Grow the E. coli strain harboring pKD46 at 30°C in SOB medium to an OD600 of 0.4-0.6.
-
Induce the expression of the lambda Red recombinase by adding L-arabinose to a final concentration of 0.2% and incubating for an additional 15-20 minutes.
-
Prepare electrocompetent cells by washing the cell pellet with ice-cold 10% glycerol.
-
-
Electroporation:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Recover the cells in SOC medium for 1-2 hours at 37°C.
-
-
Selection of mutants:
-
Plate the cells on LB agar containing kanamycin.
-
Incubate at 37°C overnight.
-
-
Verification of mutants:
-
Confirm the correct insertion of the kanamycin cassette by PCR using primers flanking the murA gene.
-
Cure the pKD46 plasmid by growing the mutant at 42°C.
-
-
Confirmation of NAM auxotrophy:
-
Streak the confirmed mutant on minimal medium with and without NAM supplementation to confirm its auxotrophic phenotype.
-
Protocol 3: High-Throughput Screening for Inhibitors of the NAM Salvage Pathway
This protocol outlines a conceptual high-throughput screen to identify compounds that inhibit the uptake or utilization of this compound.
Materials:
-
Engineered NAM auxotroph (e.g., E. coli ΔmurA)
-
Minimal medium (M9) supplemented with a limiting concentration of NAM (e.g., 0.5 µg/mL, to be optimized)
-
Compound library
-
384-well microplates
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader
Procedure:
-
Assay setup:
-
In a 384-well plate, dispense the compound library (one compound per well). Include positive controls (no NAM) and negative controls (optimal NAM concentration).
-
Prepare an inoculum of the NAM auxotroph in minimal medium without NAM.
-
Add the cell suspension to each well of the 384-well plate containing the compounds and the limiting concentration of NAM.
-
-
Incubation:
-
Incubate the plates at 37°C for a duration sufficient for the negative controls to show robust growth (e.g., 18-24 hours).
-
-
Readout:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Hit identification:
-
Wells with a significant reduction in signal compared to the negative controls (but not as low as the positive controls) are considered potential hits. These compounds may be inhibiting the NAM salvage pathway.
-
Mandatory Visualizations
Caption: this compound biosynthesis pathway.
Caption: Workflow for creating a NAM auxotroph.
Caption: High-throughput screening workflow.
References
- 1. The intriguing strategies of Tannerella forsythia's host interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Peptidoglycan synthesis in Tannerella forsythia: scavenging is the modus operandi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylmuramic Acid (NAM) Extraction
Welcome to the technical support center for N-acetylmuramic acid (NAM) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and quality of your NAM extractions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from bacterial cell walls?
A1: The two primary methods for liberating this compound (NAM) from peptidoglycan are chemical hydrolysis (typically with strong acids) and enzymatic digestion. Acid hydrolysis is effective at breaking down the entire peptidoglycan structure into its constituent monosaccharides, amino acids, and peptides. Enzymatic digestion utilizes specific enzymes, such as lysozyme or mutanolysin, to cleave the glycosidic bonds within the peptidoglycan backbone, releasing NAM-containing fragments or monomers.
Q2: Which extraction method, acid hydrolysis or enzymatic digestion, generally results in a higher yield of NAM?
A2: Acid hydrolysis is often employed for quantitative analysis as it can completely break down the peptidoglycan, potentially leading to a higher total yield of liberated NAM. However, this method can also lead to the degradation of NAM if the conditions are too harsh. Enzymatic digestion is a milder method that can yield intact NAM and larger muropeptide fragments, but the completeness of the digestion and the final yield of monomeric NAM can vary depending on the enzyme and substrate.
Q3: What are the common downstream applications of extracted this compound?
A3: Extracted and purified this compound is utilized in a variety of research and development applications. It is a crucial component in studies of bacterial cell wall biosynthesis and degradation, and serves as a standard in quantitative analyses of bacterial biomass.[1][2] Furthermore, NAM and its derivatives are important in the development of novel antibiotics and as immunomodulatory agents in drug development.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is a highly sensitive and specific method for quantifying this compound.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar molecules like NAM.[2] Calibration curves with known concentrations of NAM standards are used to determine the concentration in your samples.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Acid Hydrolysis | - Optimize Hydrolysis Time: For Gram-negative bacteria, a 4-hour hydrolysis is often optimal. For Gram-positive bacteria, a shorter time of 2 hours may be sufficient and can prevent degradation.[2] - Ensure Proper Acid Concentration: Use the recommended concentration of HCl (typically 6M) for hydrolysis. |
| Incomplete Enzymatic Digestion | - Enzyme Selection: Lysozyme cleaves the β-(1→4) linkage between this compound and N-acetylglucosamine. For some bacteria, a combination of enzymes (e.g., lysozyme and mutanolysin) may be necessary for complete digestion. - Optimize Enzyme Concentration and Incubation Time: Follow the manufacturer's recommendations for enzyme concentration and incubate for a sufficient duration (e.g., 4 hours to overnight) at the optimal temperature (typically 37°C).[3] |
| Degradation of NAM during Acid Hydrolysis | - Use Milder Hydrolysis Conditions: Consider reducing the hydrolysis time or temperature if significant degradation is suspected.[2] - Protect from Oxidation: While not explicitly for NAM, related sugars can be sensitive to oxidation. Performing hydrolysis under an inert atmosphere (e.g., nitrogen) may be beneficial. |
| Loss of NAM during Sample Preparation | - Proper Handling of Hydrolysate: After acid hydrolysis, ensure complete removal of the acid under vacuum to prevent further degradation. - Efficient Extraction: Use appropriate solid-phase extraction (SPE) cartridges to purify and concentrate your sample before HPLC analysis. |
Poor HPLC Chromatogram Quality
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions with Column: Residual silanol groups on the HPLC column can interact with NAM. - Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of NAM. | - Use a High-Purity Silica Column: Modern columns have fewer active silanol groups. - Adjust Mobile Phase pH: Buffering the mobile phase to a pH that suppresses silanol ionization can improve peak shape.[4] |
| Ghost Peaks | - Contamination in the HPLC System: Impurities from previous runs or in the mobile phase can appear as ghost peaks. - Late Elution from Previous Injection: Strongly retained compounds from a previous injection may elute in a subsequent run. | - Clean the System: Flush the injector and column with a strong solvent.[5] - Use a Guard Column: A guard column can help protect the analytical column from strongly retained contaminants.[5] |
| Retention Time Drift | - Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent can alter the mobile phase composition. - Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[6] - Use a Column Oven: A thermostatted column oven will maintain a stable temperature.[6] |
Quantitative Data on Extraction Methods
| Extraction Method | Bacterial Type | Hydrolysis Time | Recovery Rate (%) | Reference |
| Acid Hydrolysis (6M HCl) | Gram-negative | 4 hours | 94 - 99% | [2] |
| Acid Hydrolysis (6M HCl) | Gram-positive | 2 hours | High yields with low experimental errors | [2] |
Experimental Protocols
Protocol 1: Acid Hydrolysis for this compound Quantification
This protocol is adapted from a method for the quantitative measurement of peptidoglycan components.[2]
Materials:
-
Dried bacterial cell mass
-
6M Hydrochloric Acid (HCl)
-
Acetonitrile (MeCN)
-
Ultrapure water
-
Vacuum centrifugal evaporator
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Weigh a precise amount of dried bacterial cell mass into a hydrolysis tube.
-
Add a sufficient volume of 6M HCl to the tube.
-
Seal the tube and incubate at the appropriate temperature and duration (e.g., 100°C for 4 hours for Gram-negative bacteria or 2 hours for Gram-positive bacteria).[2]
-
After hydrolysis, cool the samples to room temperature.
-
Remove the HCl and phenol using a vacuum centrifugal evaporator.
-
Resuspend the dried hydrolysate in 50% aqueous acetonitrile.
-
Clean up the sample using an appropriate SPE cartridge to remove interfering substances.
-
The purified extract is now ready for analysis by HILIC-MS.
Protocol 2: Enzymatic Digestion with Lysozyme
This protocol provides a general procedure for the enzymatic digestion of bacterial cell walls with lysozyme. Optimization may be required depending on the bacterial species.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Lysozyme solution (freshly prepared, e.g., 10 mg/mL in lysis buffer)
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cell pellet in the lysis buffer.
-
Add the freshly prepared lysozyme solution to the cell suspension.
-
Incubate the mixture at 37°C for a minimum of 30 minutes, with longer incubation times (e.g., 4 hours to overnight) potentially increasing the yield of soluble fragments.[3]
-
After incubation, centrifuge the mixture to pellet any insoluble cell debris.
-
The supernatant containing the soluble peptidoglycan fragments, including this compound, can be collected for further purification and analysis.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 2. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. realab.ua [realab.ua]
Technical Support Center: N-acetylmuramic Acid (NAM) Quantification by HPLC
Welcome to the technical support center for N-acetylmuramic acid (NAM) quantification using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
I. Troubleshooting Guides
This section addresses common issues encountered during NAM quantification by HPLC, from sample preparation to data analysis.
Sample Preparation Issues
Proper sample preparation is critical for accurate NAM quantification. The primary source of NAM for analysis is typically the peptidoglycan layer of bacterial cell walls, which requires hydrolysis to release the individual components.
Q1: I am seeing low or no recovery of NAM after sample preparation. What could be the cause?
A1: Low NAM recovery is a common issue that can stem from several factors during the acidic hydrolysis of peptidoglycan.
-
Incomplete Hydrolysis: The peptidoglycan structure is robust. Incomplete hydrolysis will result in NAM remaining in larger fragments and not being available for quantification.
-
Solution: Ensure that the acid concentration and hydrolysis time and temperature are optimized. A common starting point is 6 M HCl at 100°C for 4-6 hours. However, the optimal conditions can vary depending on the bacterial species.
-
-
NAM Degradation: While strong acid is needed for hydrolysis, prolonged exposure to high temperatures and acid concentrations can lead to the degradation of NAM.
-
Solution: Perform a time-course experiment to determine the optimal hydrolysis time that maximizes NAM release without causing significant degradation. Neutralizing the sample immediately after hydrolysis can also prevent further degradation.
-
-
Instability at Certain pH and Temperatures: N-acetylated amino sugars can be susceptible to degradation under harsh pH and temperature conditions. While specific data for NAM is limited, studies on the structurally similar N-acetylneuraminic acid show significant degradation at pH values below 3.0 and above 10.0, especially at elevated temperatures.[1][2]
-
Solution: After hydrolysis, adjust the sample pH to a neutral range (pH 6-8) if it will be stored before analysis. Store samples at low temperatures (-20°C or -80°C) to minimize degradation.
-
Q2: My sample contains high levels of proteins and other macromolecules that are interfering with the analysis. How can I remove them?
A2: High concentrations of proteins and other macromolecules can precipitate in the HPLC system, leading to column clogging and interfering peaks.
-
Protein Precipitation: This is a crucial step to clean up the sample.
-
Solution: After cell lysis and before hydrolysis, perform a protein precipitation step. A common method is the addition of ice-cold acetone or trichloroacetic acid (TCA).[3] Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the peptidoglycan.
-
-
Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample after hydrolysis.
-
Solution: C18 SPE cartridges can be used to remove hydrophobic contaminants, while other types of cartridges can be selected based on the specific matrix components you need to remove.
-
Chromatographic and Detection Issues
This section focuses on problems that may arise during the HPLC separation and detection of NAM.
Q3: I am observing poor peak shape, such as peak tailing, for my NAM standard and samples. What can I do?
A3: Peak tailing is a common problem in HPLC and can significantly affect the accuracy of quantification.
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of NAM, leading to peak tailing.[4][5][6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.[4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer exposed silanol groups and are less prone to causing peak tailing with polar analytes.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the connections can contribute to peak broadening and tailing.[6]
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Q4: The NAM peak is not well-resolved from other components in my sample, such as N-acetylglucosamine (NAG). How can I improve the resolution?
A4: Co-elution of NAM with other structurally similar compounds is a frequent challenge.
-
Optimize Mobile Phase Composition: The composition of the mobile phase has a significant impact on the separation.
-
Solution 1: Adjust Organic Modifier Concentration: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower concentration of the organic modifier will generally increase retention time and may improve the resolution between closely eluting peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
-
Use a Different Column Chemistry: If optimizing the mobile phase is not sufficient, a different column chemistry may be required.
Q5: I am having trouble detecting low concentrations of NAM. How can I increase the sensitivity of my assay?
A5: Low sensitivity can be a major hurdle, especially when analyzing samples with trace amounts of NAM.
-
Derivatization: NAM lacks a strong chromophore, which limits its detection by UV-Vis absorbance. Derivatization with a fluorescent tag can significantly enhance sensitivity.
-
Solution: Pre-column derivatization with a fluorescent reagent like 2-aminobenzamide (2-AB) or anthranilic acid (AA) can be employed.[9] The derivatized NAM can then be detected with high sensitivity using a fluorescence detector.
-
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity.
Q6: I am observing a drifting baseline or ghost peaks in my chromatograms. What is the cause?
A6: Baseline instability and ghost peaks are often indicative of contamination in the HPLC system or mobile phase.
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
System Contamination: Contamination can build up in the injector, tubing, or detector.
-
Solution: Regularly flush the HPLC system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in subsequent runs, appearing as ghost peaks.
-
Solution: Implement a thorough needle wash protocol in your autosampler and ensure the injection port is clean.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when troubleshooting an HPLC issue?
A1: Always follow the "one-change-at-a-time" rule. This systematic approach allows you to isolate the variable that is causing the problem. Start by examining the simplest potential issues, such as mobile phase preparation and system connections, before moving to more complex factors like the column or detector.
Q2: How can I avoid matrix effects when quantifying NAM in complex biological samples?
A2: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte in MS detection, can lead to inaccurate quantification.[11][12][13]
-
Solution 1: Efficient Sample Cleanup: As discussed in the sample preparation section, thorough removal of proteins and other macromolecules is crucial.
-
Solution 2: Use of an Internal Standard: An isotopically labeled internal standard (e.g., 13C-labeled NAM) is the gold standard for correcting for matrix effects, as it will behave chromatographically and in the ion source similarly to the unlabeled analyte.
-
Solution 3: HILIC Chromatography: HILIC can sometimes reduce matrix effects compared to reversed-phase chromatography for polar analytes.[7]
Q3: What are the key parameters to consider for an HPLC method for NAM quantification?
A3: The following table summarizes key experimental parameters and their typical values for NAM analysis.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (5 µm, 4.6 x 250 mm) or HILIC | [8][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | [14] |
| Mobile Phase B | Acetonitrile | [14] |
| Gradient | Linear gradient from low to high organic concentration | [14] |
| Flow Rate | 0.5 - 1.0 mL/min | [14] |
| Column Temperature | 30 - 40 °C | [14] |
| Detection | UV (low wavelength, e.g., <210 nm), Fluorescence (with derivatization), or Mass Spectrometry | [3][14][15] |
| Injection Volume | 5 - 20 µL | [3] |
III. Experimental Protocols and Visualizations
Detailed Experimental Protocol: Quantification of NAM from Bacterial Cells by HPLC-MS
This protocol is adapted from methods used for the analysis of peptidoglycan components.[3][8]
1. Cell Culture and Harvest:
-
Grow bacterial cells to the desired optical density in an appropriate culture medium.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.
2. Peptidoglycan Isolation and Hydrolysis:
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication or bead beating.
-
Treat the lysate with DNase and RNase to remove nucleic acids.
-
Add a protease (e.g., trypsin) to digest proteins.
-
Inactivate the enzymes by heating.
-
Pellet the crude peptidoglycan by ultracentrifugation.
-
Wash the peptidoglycan pellet multiple times with water to remove contaminants.
-
Lyophilize the purified peptidoglycan.
-
Hydrolyze a known amount of lyophilized peptidoglycan with 6 M HCl at 100°C for 4-6 hours in a sealed tube.
-
After hydrolysis, cool the sample and neutralize it with a suitable base (e.g., NaOH).
3. Sample Cleanup:
-
Centrifuge the hydrolyzed sample to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
4. HPLC-MS Analysis:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease it to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of NAM.
Visualizations
Caption: Experimental workflow for NAM quantification with key troubleshooting points.
Caption: Simplified overview of the peptidoglycan biosynthesis pathway.
Caption: Key steps in the peptidoglycan recycling pathway.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 3. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Labeling with N-acetylmuramic acid (MurNAc) Analogs
Welcome to the technical support center for metabolic labeling experiments using N-acetylmuramic acid (MurNAc) analogs. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Signal: Why am I not seeing incorporation of my MurNAc analog?
Several factors can contribute to poor or absent labeling. A systematic approach to troubleshooting this issue is crucial.
-
Possible Cause: Poor uptake of the analog by the bacteria.
-
Solution: The polarity of the MurNAc analog can limit its ability to cross the bacterial membrane.[1][2] Masking the carboxylic acid group of the MurNAc analog as a methyl ester can improve uptake and has been shown to increase labeling efficiency by up to 4-fold.[1][2] However, be aware that peracetylated derivatives of MurNAc are often not utilized by species like E. coli as they may lack the specific deacetylases to unmask the precursor.[1][2]
-
-
Possible Cause: The bacterial species lacks the necessary metabolic pathway.
-
Solution: Successful incorporation of exogenous MurNAc analogs often relies on the peptidoglycan (PG) recycling pathway.[3][4] Some bacteria, like many common lab strains of E. coli, lack key enzymes of this pathway, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyltransferase (MurU).[3][4] In such cases, it is necessary to use genetically engineered strains that express these enzymes.[3][4]
-
-
Possible Cause: The concentration of the MurNAc analog is not optimal.
-
Solution: The optimal concentration of the MurNAc analog can vary depending on the bacterial species, the specific analog used, and the experimental conditions. It is recommended to perform a titration experiment to determine the optimal concentration. Labeling has been observed in the range of 3-6 mM for some NAM derivatives.[3][5]
-
-
Possible Cause: The incubation time is too short.
-
Solution: The incorporation of MurNAc analogs into the peptidoglycan is dependent on cell growth and division. An optimal pulse length for the probe should be determined experimentally. For some applications, a 20-minute pulse was found to be optimal in the absence of antibiotics like fosfomycin.[4]
-
-
Possible Cause: Issues with the click chemistry reaction.
-
Solution: For visualization via click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), ensure all reagents are fresh, especially the sodium ascorbate solution.[3] Using a stored stock of sodium ascorbate can lead to poor labeling.[3] The recommended solvent system for the click reaction using TBTA as a ligand is a 1:2 mixture of tert-butanol and water to ensure solubility.[3]
-
2. High Background Signal: How can I reduce non-specific fluorescence?
High background can obscure the true signal and lead to misinterpretation of results.
-
Possible Cause: Non-specific binding of the fluorescent probe.
-
Solution: Ensure adequate washing steps after the click chemistry reaction to remove any unbound fluorescent probe. The choice of bioorthogonal handle can also influence background. Alkyne-containing reporters may result in less background labeling compared to some other reporters due to potential side reactions.[6]
-
-
Possible Cause: Autofluorescence of the bacterial cells.
-
Solution: Image the cells before the click chemistry reaction to assess the level of natural fluorescence. If autofluorescence is high, consider using a fluorescent probe with a different excitation/emission spectrum that is spectrally separated from the autofluorescence.
-
3. Cell Viability Issues: My bacteria are not growing well or are dying after adding the MurNAc analog. What should I do?
Toxicity of the metabolic label is a potential concern that can affect the validity of your experimental results.
-
Possible Cause: The MurNAc analog is toxic at the concentration used.
-
Solution: Perform a viability assay (e.g., plating for colony-forming units or using a viability stain) to assess the effect of different concentrations of the MurNAc analog on bacterial growth. Choose the highest concentration that does not significantly impact viability for your labeling experiments.
-
-
Possible Cause: The bioorthogonal handle itself is causing toxicity.
-
Solution: If toxicity is observed even at low concentrations, consider synthesizing or obtaining a MurNAc analog with a different, potentially less toxic, bioorthogonal handle.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Bacterial Species Example | Reference |
| MurNAc Analog Concentration | 3 - 6 mM | E. coli (engineered) | [3][5] |
| Optimal Pulse Incubation Time | 20 minutes (without fosfomycin) | E. coli | [4] |
| Click Reaction Solvent (TBTA) | 1:2 tert-butanol:water | General | [3] |
Key Experimental Protocols
Protocol 1: Mass Spectrometry Validation of MurNAc Analog Incorporation
To confirm that the observed signal is due to the specific incorporation of the MurNAc analog into the peptidoglycan, mass spectrometry analysis of isolated muropeptides is the gold standard.[3][7]
-
Cell Culture and Labeling: Grow the bacterial culture in the presence of the MurNAc analog under optimized conditions (concentration and time).
-
Peptidoglycan Isolation: Harvest the cells and isolate the peptidoglycan sacculi using established protocols, which typically involve boiling in SDS to remove other cellular components.
-
Enzymatic Digestion: Digest the isolated peptidoglycan with a muramidase (e.g., cellosyl) to generate soluble muropeptides.[7]
-
LC-MS/MS Analysis: Analyze the resulting muropeptide mixture using nano-liquid chromatography coupled to a mass spectrometer (nano-LC-MS/MS).[7]
-
Data Analysis: Look for the characteristic mass shift in the muropeptide fragments corresponding to the mass of your MurNAc analog. The presence of a modified disaccharide tetrapeptide, for example, can confirm incorporation.[7] Fragmentation analysis (MS/MS) can further confirm the identity of the labeled muropeptide.[7]
Protocol 2: Bacterial Viability Assay
-
Prepare Serial Dilutions: Grow a bacterial culture to mid-log phase. Prepare a series of dilutions of the MurNAc analog in growth media.
-
Incubate with Analog: In a microtiter plate, inoculate the media containing different concentrations of the analog with a standardized number of bacteria. Include a no-analog control.
-
Monitor Growth: Incubate the plate under appropriate growth conditions and monitor bacterial growth over time by measuring the optical density (OD600).
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the analog that inhibits visible growth. For labeling experiments, use a concentration well below the MIC.
-
(Optional) Colony Forming Unit (CFU) Plating: At various time points, plate serial dilutions of the cultures onto agar plates without the analog. Count the colonies after incubation to determine the number of viable cells.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Acetylmuramic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-acetylmuramic acid (NAM) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound (NAM) derivatives?
A1: The most common and inexpensive starting material for the synthesis of NAM derivatives is N-acetylglucosamine (GlcNAc) or its hydrochloride salt, D-(+)-glucosamine hydrochloride.[1][2] These compounds provide the core hexosamine structure upon which the characteristic lactyl ether at the C3 position is installed.
Q2: What are the main synthetic strategies to introduce the lactyl group at the C3 hydroxyl of GlcNAc?
A2: The introduction of the lactyl group is a critical step and is typically achieved by the Williamson ether synthesis. This involves the reaction of a suitably protected GlcNAc derivative with a 2-halopropionic acid (e.g., (S)-2-chloropropionic acid) or its ester in the presence of a strong base like sodium hydride (NaH).[1][3] Chemoenzymatic methods are also employed, particularly for the synthesis of UDP-NAM derivatives, utilizing enzymes such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU).[4]
Q3: What are common challenges and side reactions during the synthesis of NAM derivatives?
A3: Researchers often face several challenges, including:
-
Low yields: This can be due to incomplete reactions, side reactions, or difficulties in purification.
-
Formation of regio- and stereoisomers: Direct alkylation of unprotected or partially protected GlcNAc can lead to a complex mixture of products due to the presence of multiple hydroxyl groups.[1]
-
Elimination side reactions: When installing modifications on the lactic acid portion, elimination reactions can occur.[3]
-
Protecting group manipulation: The selection, installation, and removal of protecting groups require careful planning to avoid unwanted side reactions or low yields.[2][5]
-
Purification difficulties: The high polarity of NAM derivatives and the presence of closely related byproducts can make chromatographic purification challenging.[4]
Q4: How can I improve the yield and regioselectivity of the C3-alkylation step?
A4: To improve yield and regioselectivity, a proper protecting group strategy is crucial. The 4-OH and 6-OH positions of the GlcNAc derivative are typically protected to prevent alkylation at these sites. Common protecting groups include:
-
Benzylidene acetals: To protect the 4,6-diol.[2]
-
Trityl (Tr) group: For selective protection of the 6-OH position.[1] By protecting these hydroxyl groups, the C3-hydroxyl is more accessible for the desired alkylation reaction.
Q5: Are there any strategies to improve the cellular uptake and metabolic incorporation of NAM-based probes?
A5: Yes, masking the polar groups of NAM derivatives can enhance their ability to cross bacterial membranes. It has been shown that methyl-esterified NAM derivatives are well-tolerated and can be processed by bacterial esterases, leading to improved incorporation into peptidoglycan.[2][5] In contrast, peracetylated NAM derivatives are often not utilized by bacteria like E. coli as they may lack the necessary deacetylases to unmask the precursor.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the C3-alkylation step | - Incomplete deprotonation of the C3-hydroxyl group.- Steric hindrance.- Competing side reactions (e.g., alkylation at other hydroxyl groups). | - Use a stronger base (e.g., NaH) and ensure anhydrous conditions.- Optimize the reaction temperature and time.- Employ a robust protecting group strategy to selectively expose the C3-hydroxyl group.[1] |
| Formation of multiple products (isomers) | - Non-selective alkylation due to insufficient protection of other hydroxyl groups. | - Selectively protect the C4 and C6 hydroxyl groups using protecting groups like benzylidene acetals or trityl ethers.[1][2] |
| Difficulty in purifying the final product | - High polarity of the compound.- Presence of closely related impurities or isomers.- Removal of certain protecting groups like N-hydroxysuccinimide (NHS) can be difficult. | - Utilize purification techniques such as preparative HPLC or ion-exchange chromatography.[3][6]- Consider using alternative coupling reagents to NHS, such as ethylcarbodiimide hydrochloride (EDC-HCl), which can simplify purification.[2]- Employing hydrophobic protecting groups like Cbz can facilitate purification by recrystallization and precipitation.[2] |
| Unwanted removal of protecting groups | - Harsh reaction conditions (e.g., high temperature, strong base).- The protecting group is labile under the reaction conditions. | - Reduce the reaction temperature. For instance, during the lactic acid coupling, reducing the temperature to -20 °C can prevent the removal of a Cbz protecting group by sodium hydride.[2]- Choose a protecting group that is stable under the planned reaction conditions. |
| Low efficiency of metabolic labeling with NAM probes | - Poor transport of the probe across the bacterial cell membrane due to high polarity. | - Mask the carboxylic acid functionality as a methyl ester to increase hydrophobicity and improve cellular uptake.[2][5] |
Quantitative Data Summary
Table 1: Comparison of Yields for Key Synthetic Steps in the Preparation of NAM Derivatives.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Tritylation of 1,6-anhydroGlcNAc | 1,6-AnhydroGlcNAc | 4-O-Trityl-1,6-anhydro-N-acetylglucosamine | TrOTf, collidine, CH2Cl2, rt | 74% | [1] |
| Detritylation | 4-O-Triphenylmethyl-1,6-anhydro-N-acetylmuramic acid | 1,6-Anhydro-N-acetylmuramic acid | Trifluoroacetic acid, CHCl3, 0 °C to rt | 63% | [1] |
| Cbz Protection | D-(+)-glucosamine hydrochloride | Cbz-protected glucosamine | N-(benzyloxycarbonyloxy)succinimide | - | [2] |
| Lactic Acid Coupling | Cbz-protected glucosamine derivative | Cbz-protected NAM derivative | (S)-2-chloropropionic acid, NaH, -20 °C | 69% | [2] |
| Hydrogenation (Cbz deprotection) | Cbz-protected NAM derivative | 2-amino muramic acid | Pd/C, H2 | 77% | [2] |
| Methylation | Azide NAM | Azide NAM methyl ester | IRA H+ resin, MeOH | 18% | [5] |
| Alkyne Coupling | 2-amino muramic acid | Alkyne NAM | 4-pentynoic acid, EDC-HCl | 26% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-N-acetylmuramic acid [1]
-
Protection of 1,6-anhydro-N-acetylglucosamine (GlcNAc):
-
Suspend 1,6-anhydro-N-acetylglucosamine in dichloromethane.
-
Add collidine at room temperature.
-
Add freshly prepared trityl triflate solution portionwise over two hours.
-
Quench the reaction with pyridine and methanol.
-
Extract the product and purify to obtain 4-O-triphenylmethyl-1,6-anhydro-N-acetylglucosamine.
-
-
Alkylation with 2-chloropropionic acid:
-
Treat a solution of the protected GlcNAc in dioxane with sodium hydride at room temperature.
-
Warm the suspension to 45 °C for 10 minutes, then cool to room temperature.
-
Add (S)-2-chloropropionic acid and stir the suspension at 90 °C for 30 minutes.
-
Work up the reaction to obtain the protected NAM derivative.
-
-
Deprotection:
-
Dissolve the protected NAM derivative in chloroform and cool to 0 °C.
-
Add trifluoroacetic acid and allow the reaction to warm to room temperature.
-
Stir for 3 hours and then co-evaporate with toluene.
-
Purify the residue by HPLC to yield 1,6-anhydro-N-acetylmuramic acid.
-
Protocol 2: Synthesis of 2-Alkyne this compound [3]
-
Preparation of 2-amino muramic acid:
-
Synthesize the protected 2-amino muramic acid precursor starting from glucosamine. This involves several steps including protection of the amine and hydroxyl groups, followed by installation of the lactyl moiety.[2][3]
-
Perform a final deprotection step (e.g., hydrogenation to remove Cbz and benzyl groups) to yield 2-amino muramic acid.
-
-
NHS ester coupling:
-
Prepare the N-hydroxysuccinimide (NHS) activated ester of 4-pentynoic acid separately.
-
Dissolve 2-amino muramic acid in anhydrous methanol under a nitrogen atmosphere.
-
Add sodium carbonate.
-
Add the NHS activated 4-pentynoic acid in portions every 15 minutes.
-
Monitor the reaction by TLC and LC/MS.
-
-
Purification:
-
Once the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the 2-alkyne this compound.
-
Visualizations
Caption: Simplified peptidoglycan biosynthesis pathway.
Caption: General workflow for synthesizing NAM derivatives.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of N-acetylmuramic acid during hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of N-acetylmuramic acid (NAM) during experimental procedures, ensuring accurate quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAM) and why is its accurate quantification important?
This compound is an essential component of peptidoglycan, the major structural polymer of most bacterial cell walls.[1] It is composed of a repeating disaccharide of N-acetylglucosamine (NAG) and NAM, with a short peptide chain attached to the lactyl group of NAM.[1] Accurate quantification of NAM is crucial for several reasons:
-
Bacterial Biomass Estimation: As NAM is unique to bacteria, its quantification can be used to estimate bacterial biomass in various samples.
-
Cell Wall Metabolism Studies: Understanding the dynamics of peptidoglycan synthesis and turnover is vital for studying bacterial growth, division, and pathogenesis.
-
Antibiotic Research: Many antibiotics target peptidoglycan biosynthesis. Measuring NAM levels can help assess the efficacy of these drugs.
-
Immunology Research: Peptidoglycan fragments containing NAM are potent modulators of the innate immune system.
Q2: What are the primary causes of this compound degradation during hydrolysis?
The primary cause of NAM degradation is the harsh chemical environment required for hydrolysis, particularly strong acid and high temperatures. While necessary to break the glycosidic bonds of the peptidoglycan backbone, these conditions can lead to several degradative side reactions. The degradation of the structurally similar molecule, N-acetylneuraminic acid, has been shown to be dependent on pH and temperature, following first-order kinetics.[2][3] It is highly probable that NAM degradation follows a similar pattern.
Q3: What are the main hydrolysis methods to release this compound from peptidoglycan?
There are two main approaches for hydrolyzing peptidoglycan to release NAM:
-
Acid Hydrolysis: This method utilizes strong acids (e.g., HCl) at elevated temperatures to break the glycosidic linkages. It is a robust method but carries a higher risk of NAM degradation.
-
Enzymatic Hydrolysis: This approach uses enzymes, such as lysozyme or mutanolysin, to specifically cleave the glycosidic bonds in the peptidoglycan backbone. This method is much milder and generally results in higher recovery of intact NAM.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the hydrolysis of peptidoglycan for NAM analysis.
| Issue | Potential Cause | Recommended Solution |
| Low NAM Yield | Degradation during acid hydrolysis: Harsh conditions (high acid concentration, high temperature, long incubation time) can destroy NAM. | 1. Optimize Hydrolysis Conditions: Reduce acid concentration, lower the temperature, and shorten the hydrolysis time. Perform a time-course experiment to determine the optimal hydrolysis duration for your sample type. 2. Switch to Enzymatic Hydrolysis: Employ milder enzymatic methods using lysozyme or mutanolysin. This is the most effective way to minimize degradation. |
| Incomplete Hydrolysis: Insufficient breakdown of the peptidoglycan matrix. | 1. Increase Hydrolysis Time/Temperature (with caution for acid hydrolysis): If using acid, incrementally increase time or temperature while monitoring for degradation. 2. Increase Enzyme Concentration or Incubation Time (for enzymatic hydrolysis): Ensure optimal enzyme activity by using the recommended buffer and temperature. Consider a sequential digestion with multiple enzymes. | |
| Inconsistent Results | Variability in Hydrolysis Conditions: Inconsistent heating, timing, or reagent concentrations between samples. | 1. Standardize Protocols: Use a calibrated heating block or water bath. Precisely measure all reagents and incubation times. 2. Use an Internal Standard: Spike samples with a known amount of a stable isotope-labeled NAM standard before hydrolysis to account for sample-to-sample variability in recovery. |
| Presence of Interfering Peaks in Chromatogram | Formation of Degradation Byproducts: Acid hydrolysis can generate byproducts that co-elute with NAM during chromatographic analysis. | 1. Use a More Specific Analytical Method: Employ high-resolution mass spectrometry (MS) to differentiate NAM from potential degradation products based on their mass-to-charge ratio. 2. Optimize Chromatographic Separation: Adjust the mobile phase gradient, column type, or temperature to improve the resolution between NAM and interfering peaks. 3. Employ Enzymatic Hydrolysis: This method generates a cleaner sample with fewer byproducts. |
Data Presentation: Comparison of Hydrolysis Methods
While direct quantitative comparisons for this compound are not abundant in the literature, data from studies on similar complex carbohydrates, such as those in lignocellulosic biomass, consistently show that enzymatic hydrolysis results in higher yields of the target monosaccharide with fewer degradation products compared to acid hydrolysis. For instance, a study comparing acid and enzymatic hydrolysis of poplar wood for sugar analysis reported significantly higher glucose yields with acid hydrolysis, but this was for total sugar release and did not account for the degradation of more labile sugars.[4] For a delicate molecule like NAM, the milder conditions of enzymatic hydrolysis are expected to provide a more accurate representation of its content.
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis | Reference |
| Expected NAM Recovery | Lower, due to degradation | Higher, due to milder conditions | General consensus in carbohydrate analysis |
| Risk of Byproduct Formation | High | Low | [4] |
| Specificity | Non-specific cleavage of glycosidic bonds | Specific cleavage at β-1,4-glycosidic bonds | |
| Typical Conditions | 4-6 M HCl, 90-110°C, 2-6 hours | 37°C, pH 6-8, 12-24 hours |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis of Bacterial Cell Walls
This protocol is a starting point and should be optimized for your specific bacterial species and sample matrix.
-
Sample Preparation:
-
Wash bacterial cell pellets (approximately 10-20 mg) twice with phosphate-buffered saline (PBS).
-
Lyophilize the cell pellet to obtain the dry cell weight.
-
-
Hydrolysis:
-
Resuspend the dried cells in 1 mL of 4 M HCl.
-
Incubate at 100°C for 4 hours in a sealed, acid-resistant vial.
-
-
Neutralization and Cleanup:
-
Cool the hydrolysate to room temperature.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried sample in a known volume of ultrapure water or a suitable buffer for analysis.
-
Filter the sample through a 0.22 µm filter before injection into the analytical instrument.
-
Protocol 2: Enzymatic Hydrolysis of Bacterial Cell Walls using Mutanolysin
This protocol provides a gentler alternative to acid hydrolysis.
-
Sample Preparation:
-
Wash bacterial cell pellets (approximately 10-20 mg) twice with PBS.
-
Resuspend the pellet in 1 mL of a suitable digestion buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Enzymatic Digestion:
-
Add mutanolysin to the cell suspension to a final concentration of 10-20 µg/mL.
-
Incubate at 37°C for 12-18 hours with gentle agitation.
-
-
Enzyme Inactivation and Sample Preparation:
-
Heat the sample at 100°C for 10 minutes to inactivate the mutanolysin.
-
Centrifuge to pellet any remaining cellular debris.
-
Transfer the supernatant containing the solubilized peptidoglycan components to a new tube.
-
Filter the sample through a 0.22 µm filter before analysis.
-
Protocol 3: Quantification of this compound by HPLC-MS
This protocol outlines a general method for the analysis of NAM using High-Performance Liquid Chromatography-Mass Spectrometry.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar molecules like NAM.
-
Mobile Phase A: 20 mM ammonium acetate in ultrapure water, pH 4.75.
-
Mobile Phase B: 90:10 (v/v) acetonitrile/20 mM ammonium acetate in ultrapure water, pH 4.75.
-
Gradient: A linear gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific mass-to-charge ratio (m/z) of NAM. The deprotonated molecule [M-H]⁻ of NAM is typically monitored.
-
-
Quantification:
-
Prepare a standard curve of authentic NAM of known concentrations.
-
Analyze the samples and quantify the NAM concentration by comparing the peak area to the standard curve.
-
If an internal standard is used, calculate the ratio of the NAM peak area to the internal standard peak area for both standards and samples.
-
Visualizations
Caption: Structure of Bacterial Peptidoglycan.
Caption: Hydrolysis Experimental Workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sugars yield obtained after acid and enzymatic hydrolysis of fast-growing poplar wood species :: BioResources [bioresources.cnr.ncsu.edu]
Refining protocols for N-acetylmuramic acid analysis in complex samples
Welcome to the technical support center for N-acetylmuramic acid (NAM) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental protocols for complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound in complex biological samples?
A1: The choice of method depends on the specific research question, sample matrix, and available instrumentation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of NAM and its derivatives, such as this compound-6-phosphate (MurNAc-6P), in bacterial cell extracts.[1][2][3][4][5] For enhanced separation efficiency and higher throughput, Ultra-Performance Liquid Chromatography (UPLC) is an excellent alternative.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly for volatile derivatives of NAM, and often involves a derivatization step to improve analyte volatility.[8][9]
Q2: How can I prepare my complex samples for NAM analysis to minimize matrix effects?
A2: Proper sample preparation is crucial for accurate NAM analysis. For bacterial samples, a common starting point is the isolation of peptidoglycan sacculi. This typically involves cell lysis using a detergent like SDS, followed by extensive washing to remove cellular debris.[6] To further reduce matrix interference, especially for analysis of soluble NAM derivatives, protein precipitation with ice-cold acetone is a recommended step.[2][4] It is also important to wash bacterial cultures thoroughly to remove contaminants from the growth medium.[4]
Q3: What are the critical considerations for derivatization of this compound for GC-MS analysis?
A3: Derivatization is often necessary to increase the volatility of NAM for GC-MS analysis.[8][10] A common method is the formation of alditol acetates, which can be automated.[9] Key considerations include ensuring anhydrous conditions for certain reactions to prevent side product formation.[9] Methoximation followed by silylation is another effective strategy to protect aldehyde and keto groups, reduce isomerization, and increase volatility.[11] The choice of derivatization reagent should be based on the functional groups present in the analyte.[12]
Q4: Can I analyze this compound without a derivatization step?
A4: Yes, liquid chromatography-based methods such as HPLC-MS and UPLC-MS can be used for the analysis of underivatized NAM.[13] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been successfully used for the analysis of native muramic acid in bacterial hydrolysates with minimal sample preparation.[13] This approach offers the advantage of rapid sample throughput.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or Undetectable Peaks in Mass Spectrometry
| Possible Cause | Recommended Solution |
| Inadequate Sample Concentration | Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong enough signal.[14] |
| Inefficient Ionization | Experiment with different ionization techniques (e.g., ESI, APCI) to find the optimal method for your analyte.[14] |
| Instrument Not Optimized | Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[14] |
| Ion Suppression from Matrix Components | Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering compounds. |
Issue 2: Peak Tailing or Poor Chromatographic Resolution
| Possible Cause | Recommended Solution |
| Column Contamination | Ensure proper sample preparation and column maintenance to avoid contamination.[14] |
| Inappropriate Mobile Phase pH | The retention time of muropeptides can be sensitive to the pH of the mobile phase. Prepare enough buffer for all comparative samples to ensure consistency.[15] |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Secondary Interactions with Column Stationary Phase | Consider using a different column chemistry or adding modifiers to the mobile phase to reduce secondary interactions. |
Issue 3: Inconsistent or Non-Reproducible Quantification Results
| Possible Cause | Recommended Solution |
| Incomplete Sample Reduction | Sample reduction with sodium borohydride is often recommended to ensure each fragment elutes as a single peak. Ensure this step is performed consistently.[6][15] |
| Variability in Hydrolysis/Digestion | Optimize and standardize the conditions for acidic hydrolysis or enzymatic digestion to ensure complete and consistent release of NAM from the peptidoglycan. |
| Incorrect Internal Standard Usage | Use a suitable internal standard that co-elutes with the analyte and has similar ionization properties to correct for variations in sample preparation and instrument response. |
| Calibration Curve Issues | Prepare fresh calibration standards and ensure the calibration curve covers the expected concentration range of your samples. A quadratic fit may be necessary for some assays.[8][16] |
Experimental Protocols
Protocol 1: Peptidoglycan Sacculi Isolation from Gram-Negative Bacteria
This protocol is adapted from methods for preparing peptidoglycan for UPLC analysis.[6]
-
Cell Harvesting:
-
Grow bacterial cultures to the desired optical density. For optimal preparation, aim for 10^10 bacteria or higher.
-
Harvest cells by centrifugation at 3,000 x g for 15 minutes.
-
Resuspend the cell pellet in 1.5 ml of its own media, PBS, or Tris-HCl buffer.[6]
-
-
Cell Lysis:
-
Add SDS to the resuspended pellet to a final concentration of 5% (w/v).
-
Boil the suspension while stirring to solubilize all cell components except the peptidoglycan sacculus.[6]
-
-
Washing:
-
To completely remove the SDS, perform several washes with ultrapure water, centrifuging to pellet the sacculi between each wash.[6]
-
-
Enzymatic Digestion:
-
Resuspend the washed sacculi in a digestion buffer (e.g., 50 mM phosphate buffer, pH 4.9).
-
Add a muramidase (e.g., mutanolysin or cellosyl) to release the muropeptides.[17]
-
Incubate under appropriate conditions for the enzyme used.
-
-
Sample Reduction (Optional but Recommended):
Protocol 2: Analysis of this compound-6-phosphate (MurNAc-6P) by HPLC-MS
This protocol is based on a detailed method for determining MurNAc-6P in bacterial cell extracts.[2][4]
-
Sample Preparation:
-
Harvest bacterial cells by centrifugation.
-
Disintegrate the cells (e.g., by sonication or bead beating).
-
Generate soluble cell extracts by centrifugation to remove cell debris.
-
Precipitate proteins by adding 800 µl of ice-cold acetone to 200 µl of the supernatant.[2][4]
-
Centrifuge at 16,000 x g for 10 minutes and transfer the supernatant to a new tube.[2][4]
-
Reconstitute the dried extract in ultrapure water prior to analysis.[2][4]
-
-
HPLC-MS Analysis:
-
Inject the sample onto an appropriate HPLC column.
-
Use a mobile phase gradient suitable for separating polar metabolites. An example gradient is a 30-minute linear gradient from 100% to 60% Buffer A (0.1% formic acid, 0.05% ammonium formate) with Buffer B (100% acetonitrile).[2][4]
-
Set the mass spectrometer to detect MurNAc-6P in negative ion mode (m/z 372.070).[2][3][4][5]
-
Quantitative Data Summary
The following table summarizes reported calibration curve ranges for this compound and related compounds.
| Analyte | Concentration Range (mg/L) | Analytical Method |
| This compound | 0.66 - 42.50 | HILIC-MS |
| N-acetylglucosamine | 1.58 - 50.50 | HILIC-MS |
| Muramic acid | 0.63 - 40.85 | HILIC-MS |
| Glucosamine | 0.80 - 52.25 | HILIC-MS |
Table adapted from data presented in The Quantitative Measurement of Peptidoglycan Components via HILIC-MS.[8][16]
Visualizations
Caption: Workflow for Peptidoglycan Sacculi Isolation and Analysis.
Caption: Troubleshooting Logic for Poor Mass Spectrometry Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS [bio-protocol.org]
- 3. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS [en.bio-protocol.org]
- 4. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace analysis of muramic acid in indoor air using an automated derivatization instrument and GC-MS(2) or GC-MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 17. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]
Addressing matrix effects in LC/MS analysis of N-acetylmuramic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC/MS) analysis of N-acetylmuramic acid (NAM).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In complex biological samples like plasma or bacterial cell lysates, common sources of matrix effects include phospholipids, salts, and proteins.[1][2] For a polar molecule like this compound, which is often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), co-eluting polar endogenous compounds can significantly interfere with its ionization.
Q2: What is the most effective strategy to compensate for matrix effects in this compound quantification?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most robust method to compensate for matrix effects.[3][4] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: When should I consider using a surrogate matrix for my calibration standards?
A3: A surrogate matrix is beneficial when a true blank matrix (devoid of endogenous this compound) is unavailable. For instance, since this compound is a component of bacteria, any biological matrix exposed to bacteria will likely contain endogenous levels. In such cases, a surrogate matrix, like 5% bovine serum albumin (BSA) in water, can be used to prepare calibration standards and quality control samples.[2][5] This approach helps to mimic the general protein content of a biological sample, providing a more representative matrix for calibration than simple solvent-based standards.
Q4: Can I use protein precipitation for sample cleanup when analyzing this compound?
A4: While protein precipitation (PPT) with a solvent like acetonitrile is a simple and fast method for sample cleanup, it is often the least effective at removing matrix components, particularly phospholipids.[2] This can lead to significant matrix effects.[2] If PPT is used, it is highly recommended to incorporate a subsequent clean-up step, such as phospholipid removal plates or solid-phase extraction (SPE), to obtain cleaner extracts and minimize ion suppression.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound in HILIC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Injection Solvent | The sample solvent should be similar in composition to the initial mobile phase, with a high organic content (e.g., >70% acetonitrile). Avoid injecting samples dissolved in purely aqueous solutions.[6] | Improved peak symmetry. |
| Insufficient Mobile Phase Buffer Concentration | Increase the concentration of the buffer (e.g., ammonium formate or acetate) in the mobile phase. A higher buffer concentration can help to minimize secondary electrostatic interactions between the analyte and the stationary phase.[7][8] | Reduced peak tailing and more symmetrical peaks. |
| Column Overload | Reduce the injection volume or the concentration of the sample being injected.[7] | Sharper, more symmetrical peaks. |
| Secondary Interactions with Stationary Phase | If using an amino-based HILIC column, the charged nature of this compound can lead to electrostatic interactions. Consider using a neutral HILIC stationary phase or adjusting the mobile phase pH to suppress ionization of either the analyte or the stationary phase.[6] | Improved peak shape and retention time stability. |
Issue 2: Low Recovery of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction from Sample Matrix | For bacterial cell samples, ensure complete cell lysis. Methods like bead beating can be effective.[9] For complex biological fluids, consider a more rigorous extraction technique like solid-phase extraction (SPE). | Increased analyte signal and improved recovery. |
| Analyte Loss During Protein Precipitation | This compound may co-precipitate with proteins. Optimize the precipitation solvent and temperature. Using ice-cold acetone can be effective for precipitating proteins from bacterial cell extracts.[9] | Higher recovery of the analyte in the supernatant. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough. For HILIC SPE, a higher percentage of water in the elution solvent will increase its strength. For reversed-phase SPE, a stronger organic solvent may be needed. | Increased analyte recovery in the eluate. |
| Analyte Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips, especially when working with low concentrations of this compound. | Minimized loss of analyte due to non-specific binding. |
Issue 3: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant and Variable Matrix Effects | Implement a more effective sample cleanup method to remove interfering matrix components. Techniques like phospholipid removal plates or mixed-mode SPE are generally more effective than protein precipitation alone.[2][10] | Reduced ion suppression/enhancement and more consistent signal intensity. |
| Lack of an Appropriate Internal Standard | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience the same matrix effects, allowing for reliable correction. | Improved precision and accuracy of quantitative results. |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, such as vortexing times, centrifugation speeds, and evaporation conditions, are consistent across all samples. Automating sample preparation where possible can improve reproducibility. | Reduced variability in analyte response between replicate samples. |
| LC System Instability | Ensure the LC system is properly equilibrated before injecting samples, especially with HILIC methods which can require longer equilibration times. Monitor system pressure for any fluctuations that may indicate a problem with the pump or a leak. | Stable retention times and consistent peak areas for standards and quality controls. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation methods for reducing matrix effects and improving analyte recovery. The values presented are illustrative and can vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) * | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 70-90 | 30-70 | Fast, simple, inexpensive. | High matrix effects, particularly from phospholipids.[1][2] |
| Liquid-Liquid Extraction (LLE) | 60-85 | 10-40 | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 80-95 | 5-25 | High analyte recovery and significant reduction of matrix components.[10] | More time-consuming and costly than PPT, requires method development. |
| Phospholipid Removal Plates | 85-98 | <15 | Specifically targets and removes phospholipids, a major source of matrix effects.[2] | Higher cost, may not remove other types of matrix components. |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. A value closer to 0% indicates a lower matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation of this compound-6-phosphate from Bacterial Cell Extracts
This protocol is adapted from a method for analyzing MurNAc-6P in E. coli.[9]
-
Cell Culture and Harvesting:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation (e.g., 3,000 x g for 10 minutes).
-
Wash the cell pellet extensively with ultrapure water to remove media components and salts.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a small volume of ultrapure water.
-
Disrupt the cells using a method such as bead beating (e.g., 4 cycles of 35 seconds at speed 6, with cooling on ice between cycles).
-
-
Protein Precipitation:
-
Centrifuge the cell lysate at high speed (e.g., 16,000 x g for 10 minutes) to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Add 4 volumes of ice-cold acetone to the supernatant to precipitate proteins.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Sample Finalization:
-
Carefully transfer the supernatant containing the analyte to a new tube.
-
Dry the supernatant under vacuum.
-
Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid for HILIC).
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Polar Analytes like this compound
This is a general starting protocol for SPE that can be optimized for this compound. A mixed-mode or HILIC SPE sorbent would be a suitable choice.
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol or acetonitrile through the SPE cartridge to wet the sorbent.
-
-
Column Equilibration:
-
Pass 1-2 column volumes of the equilibration buffer (e.g., water with 0.1% formic acid, matching the sample diluent) through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH if necessary and diluting with the equilibration buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds. For HILIC SPE, this would be a high percentage of organic solvent (e.g., 95% acetonitrile in water). For reversed-phase, a high percentage of aqueous solvent would be used.
-
-
Elution:
-
Elute this compound with a strong solvent. For HILIC SPE, this will be a solvent with a higher water content (e.g., 50% acetonitrile in water).
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for LC/MS analysis issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Quantification of Nτ-Methylhistidine, N-Acetyl-Nτ-Methylhistidine, and Creatinine in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC peak tailing - Chromatography Forum [chromforum.org]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylmuramic Acid (NAM) Probe Incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing protected N-acetylmuramic acid (NAM) probes for bacterial cell wall labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the metabolic incorporation and detection of protected NAM probes.
| Issue | Potential Cause | Suggested Solution |
| Poor or No Probe Incorporation | 1. Probe structure is not tolerated: Acetate protecting groups on the hydroxyls of NAM are generally not utilized by bacteria like E. coli.[1][2] 2. Probe concentration is too low: While protected probes are more efficient, a minimum concentration is still required. 3. High cell density: A high density of bacteria can limit probe availability per cell. 4. Inefficient probe uptake: The negative charge on the carboxylic acid of unprotected NAM probes can limit passage across the bacterial membrane.[1][2] 5. Fosfomycin concentration is too high: Excessive fosfomycin can lead to cell death instead of promoting probe incorporation.[3] | 1. Use a methyl ester-protected NAM probe: Masking the carboxylic acid with a methyl ester has been shown to improve uptake and incorporation.[1][2][4] 2. Optimize probe concentration: Titrate the probe concentration to find the optimal level for your bacterial species. For example, AzNAM methyl ester shows incorporation at 150 µM in E. coli.[2] 3. Monitor cell density: Start experiments with cultures at a lower optical density (e.g., OD600 of 0.2) to ensure adequate probe availability.[3] 4. Utilize protected probes: Methyl ester protection of the carboxylic acid dampens the negative charge, improving transport across the cell membrane.[1][2][4] 5. Titrate fosfomycin concentration: Determine the minimal inhibitory concentration (MIC) for your strain and use a concentration that selects for probe incorporation without causing excessive cell death.[3] |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent dye: The dye used for click chemistry may bind non-specifically to cellular components. 2. Inefficient removal of unbound dye: Insufficient washing steps after the click reaction can leave residual fluorescent dye. | 1. Include appropriate controls: Always have a control sample of unlabeled cells that undergo the click reaction to assess background fluorescence. 2. Optimize washing steps: Increase the number and duration of wash steps after the click reaction to thoroughly remove any unbound dye. |
| "Click" Reaction Failure | 1. Reagents are not fresh: Key components of the click reaction, such as sodium ascorbate, can degrade over time.[3] 2. Suboptimal ligand for copper: The ligand used to stabilize the copper catalyst may not be the most effective for your system.[3] 3. Incompatible buffer: The buffer system used for the click reaction may interfere with the chemistry. | 1. Prepare fresh solutions: Always use freshly prepared sodium ascorbate for the click reaction.[3] 2. Try alternative ligands: If using TBTA, consider substituting it with BTTAA, which can be used in 1X PBS.[3] 3. Check buffer compatibility: Ensure your buffer system does not contain components that could interfere with the copper-catalyzed reaction. |
| Cell Lysis or Toxicity | 1. High concentration of the NAM probe: Although generally well-tolerated, very high concentrations of some probes could have cytotoxic effects. 2. Toxicity of click chemistry reagents: Copper, a catalyst in the CuAAC reaction, can be toxic to cells.[5] | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of your NAM probe. 2. Use a copper-free click reaction: Consider using strain-promoted alkyne-azide cycloaddition (SPAAC) for live-cell imaging, as it does not require a cytotoxic copper catalyst.[5] |
Frequently Asked Questions (FAQs)
Q1: Why should I use a protected this compound (NAM) probe?
A1: Standard NAM probes possess a carboxylic acid group that is negatively charged at physiological pH.[1][2] This charge can impede the probe's ability to cross the bacterial cell membrane(s). By "protecting" this group, typically by converting it to a methyl ester, the negative charge is masked.[1][2][4] This leads to improved uptake by the bacteria, allowing for similar or better labeling efficiency at significantly lower probe concentrations.[1][2] Studies have shown a 4- to 10-fold improvement in probe utilization with this strategy.[2][4]
Q2: Are all protecting groups suitable for NAM probes?
A2: No. While masking the carboxylic acid with a methyl ester is well-tolerated, protecting the hydroxyl groups on the NAM sugar with acetate groups (peracetylation) has been shown to prevent incorporation in bacteria like E. coli.[1][2] This is likely because these bacteria lack the specific esterases required to remove the acetate groups within the cytoplasm.[1][2]
Q3: What is the general workflow for a NAM probe labeling experiment?
A3: The general workflow involves metabolically incorporating the NAM probe into the bacterial peptidoglycan, followed by detection via a bioorthogonal reaction, typically click chemistry.
Q4: How is the protected NAM probe incorporated into the peptidoglycan?
A4: Once the protected NAM probe crosses the cell membrane into the cytoplasm, it is believed that endogenous cellular esterases cleave the protecting group (e.g., the methyl ester), revealing the native NAM structure with its bioorthogonal handle.[1][2] This modified NAM is then processed by the cell's native peptidoglycan biosynthesis and recycling pathways, ultimately being incorporated into the cell wall.[2][3]
Data Summary
| Probe Type | Organism | Effective Concentration | Observation | Reference |
| Azide NAM (AzNAM) | E. coli | > 150 µM | No incorporation observed at 150 µM. | [2] |
| AzNAM methyl ester | E. coli | 150 µM | Successful incorporation observed. | [2] |
| Alkyne NAM (AlkNAM) | E. coli | 1500 µM | Incorporation observed. | [2] |
| AlkNAM methyl ester | E. coli | 600 µM | Incorporation observed at a lower concentration than the unprotected version. | [2] |
| Peracetylated NAM methyl ester | E. coli | Not specified | Not utilized by the bacteria. | [1][2] |
Key Experimental Protocols
Protocol 1: Bacterial Remodeling with Protected NAM Probes
This protocol is adapted for E. coli and may require optimization for other bacterial species.
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
Protected NAM probe (e.g., AzNAM methyl ester)
-
Fosfomycin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculate a starter culture of E. coli and grow overnight.
-
The next day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.2.[3]
-
Add the protected NAM probe to the desired final concentration (e.g., 150 µM for AzNAM methyl ester).
-
Add fosfomycin to a concentration that inhibits growth but does not cause widespread cell death (this needs to be optimized for your strain). Fosfomycin inhibits de novo peptidoglycan synthesis, thereby enriching for bacteria that incorporate the exogenous probe.[2][5]
-
Continue to incubate the culture for a period equivalent to 2-3 doubling times.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with 1X PBS to remove any unincorporated probe and media components.
-
The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Labeling
This protocol is for labeling azide-modified peptidoglycan with an alkyne-fluorophore.
Materials:
-
NAM-azide labeled bacterial cells
-
Alkyne-fluorophore
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-stabilizing ligand
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution (freshly prepared)
-
PBS
Procedure:
-
Resuspend the washed bacterial pellet from Protocol 1 in 1X PBS.
-
To the cell suspension, add the click chemistry reagents sequentially:
-
Alkyne-fluorophore
-
TCEP
-
TBTA ligand
-
CuSO4
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate.[3]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells extensively with 1X PBS to remove all click chemistry reagents and excess fluorophore. This may require 3-5 wash cycles.
-
Resuspend the final cell pellet in PBS or an appropriate buffer for analysis.
-
Analyze the labeled cells using fluorescence microscopy, flow cytometry, or other appropriate methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylmuramic Acid Sample Preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid contamination during N-acetylmuramic acid (NAM) sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound (NAM) sample preparation?
A1: Contamination in NAM sample preparation can be broadly categorized into two types: microbial and chemical.
-
Microbial Contamination: This includes bacteria, fungi, and yeasts from the environment, non-sterile reagents, or improper handling.[1][2] Humans are a significant source of microbial contamination, so it's crucial to avoid talking, sneezing, or coughing over samples.[3]
-
Chemical Contamination: This can arise from various sources:
-
Reagents and Solvents: Impurities in chemicals, including water, can introduce contaminants. Always use high-purity, HPLC-grade chemicals and ultrapure water.[4]
-
Labware and Equipment: Residues from detergents, plasticizers from disposable plastics, and leachates from filter materials can interfere with analysis.[5] It is advisable to use glass or mass spectrometry-tested plastics.[5]
-
Sample Matrix: Components from the bacterial growth medium or the cells themselves (e.g., proteins) can be major contaminants.[4]
-
Cross-Contamination: Carryover from previously analyzed samples or other cell lines being handled concurrently.[1][3]
-
Environmental Sources: Dust particles can be a source of keratin, which is a common contaminant in mass spectrometry.[5][6]
-
Q2: How can I prevent microbial contamination during sample handling?
A2: Aseptic technique is paramount to prevent microbial contamination. Key practices include:
-
Sterile Work Area: Work in a clean, uncluttered cell culture hood. Disinfect all surfaces with 70% ethanol before and after use.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat and clean nitrile gloves.[5][9] Consider wearing a hairnet to minimize keratin contamination.[5]
-
Sterile Reagents and Equipment: Use sterile media, reagents, and disposable plasticware.[2][7] Sterilize glassware and other equipment by autoclaving or dry heat.[2]
-
Proper Handling: Avoid pouring media directly from bottles; use sterile pipettes instead.[7][9] Never leave sterile containers open to the environment.[7] Handle only one cell line at a time to prevent cross-contamination.[3]
Q3: What are the best practices for cleaning laboratory glassware for NAM analysis?
A3: Thoroughly cleaned glassware is essential to prevent chemical contamination.
-
Pre-sterilization (if necessary): For glassware contaminated with biological material like blood clots or culture media, it must be sterilized before cleaning, typically by autoclaving.[4]
-
Washing: Wash with a suitable laboratory detergent. Be aware that some detergents can interfere with mass spectrometry analysis, so rinse thoroughly.[5]
-
Rinsing: Rinse extensively with tap water followed by a final rinse with distilled or ultrapure water.[4]
-
Drying: Dry in an oven, ensuring the temperature does not exceed the tolerance of the glassware.[4]
-
Sterilization: For sterile applications, autoclave glassware. Ensure caps are loose to allow for pressure equalization.[4]
Troubleshooting Guide
Problem 1: I see unexpected peaks in my HPLC-MS chromatogram. What could be the cause and how do I fix it?
This is a common issue that can stem from multiple sources. The first step is to determine if the problem is chemical or related to the sample itself.
Isolating the Source:
-
Blank Injection: Run a blank injection (mobile phase only). If the peaks are present, the contamination is likely from your HPLC system or mobile phase.
-
Method Blank: Prepare a "mock" sample that goes through the entire sample preparation process without the actual sample. If the peaks appear here, the contamination is from your reagents or labware.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents and ultrapure water. Filter the mobile phase. Impurities in additives like formic acid can also be a source.[10] |
| Leachates from Plasticware | Use glass or polypropylene tubes and pipette tips that are certified for mass spectrometry. Avoid using plastics that are not compatible with the organic solvents used in your protocol.[5] |
| Detergent Residue | Ensure glassware is thoroughly rinsed after washing. Avoid using detergents for cleaning components that will come into direct contact with the sample for mass spectrometry.[5] |
| Keratin Contamination | Wear gloves and a lab coat at all times. Clean your workspace to remove dust. Keep reagent containers clean.[5][6] |
| Residual Proteins/Peptides | Ensure the protein precipitation step (e.g., with ice-cold acetone) is efficient.[4] Incomplete protein removal can lead to interfering peaks. |
| Filter Leachates | Choose a filter material that is compatible with your solvents. Pre-rinse the filter with a small amount of solvent before filtering your sample.[11] |
Experimental Protocols
Protocol 1: Aseptic Harvesting of Bacterial Cells for NAM Analysis
This protocol outlines the steps for harvesting bacterial cells while minimizing environmental and cross-contamination.
Materials:
-
Bacterial culture
-
Sterile centrifuge tubes
-
Sterile, ultrapure water
-
70% ethanol
-
Laminar flow hood
Procedure:
-
Disinfect the laminar flow hood with 70% ethanol.
-
Wipe the exterior of the bacterial culture flask or tube with 70% ethanol before placing it in the hood.
-
Transfer the bacterial culture to sterile centrifuge tubes.
-
Centrifuge at 3,000 x g for 10 minutes at room temperature to pellet the cells.
-
Carefully decant the supernatant.
-
Resuspend the bacterial pellet in sterile, ultrapure water. It is crucial to wash the cells extensively to remove salts and components from the growth medium.[4]
-
Repeat the centrifugation and washing steps at least two more times.
-
After the final wash, discard the supernatant and store the cell pellet at -80°C until ready for extraction.
Visual Guides
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Key steps for aseptic sample handling.
References
- 1. Identification of Pathogens by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 8. eurobiobank.org [eurobiobank.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Acidic Hydrolysis for Peptidoglycan Component Analysis
Welcome to the technical support center for peptidoglycan (PG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the acidic hydrolysis of peptidoglycan for component analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acidic hydrolysis of peptidoglycan and subsequent component analysis.
Question: Why are the yields of my peptidoglycan components (e.g., muramic acid, glucosamine) consistently low?
Answer:
Low yields of peptidoglycan components can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Incomplete Hydrolysis: The peptidoglycan structure, especially in Gram-positive bacteria with their thick PG layer, can be resistant to hydrolysis.[1]
-
Solution: Optimize your hydrolysis conditions. This includes ensuring the appropriate acid concentration, temperature, and incubation time. For Gram-positive bacteria, a longer hydrolysis time may be necessary.[1] In some cases, enzymatic digestion with lysozyme prior to acid hydrolysis can improve the accessibility of the peptidoglycan.
-
-
Component Degradation: The very conditions required for hydrolysis can also lead to the degradation of the released monosaccharides, particularly glucosamine.
-
Solution: Carefully control the hydrolysis time and temperature. Over-hydrolysis can lead to significant degradation. It is crucial to perform a time-course experiment to determine the optimal hydrolysis time for your specific bacterial species and sample type.
-
-
Sample Loss During Preparation: Multiple washing and centrifugation steps during peptidoglycan purification can lead to sample loss.
-
Solution: Ensure careful handling during sample preparation. Use high-quality centrifuge tubes and be meticulous when removing supernatants.
-
Question: I am seeing a large number of unexpected peaks in my chromatogram after hydrolysis. What could be the cause?
Answer:
The presence of unexpected peaks in your chromatogram often points to contamination or side reactions.
-
Contamination: The sample may be contaminated with other cellular components that are also hydrolyzed and detected.
-
Side Reactions: The harsh conditions of acid hydrolysis can lead to the formation of degradation products or side-products from the peptidoglycan components themselves.
-
Solution: As with low yields, optimizing the hydrolysis conditions is key. Milder hydrolysis conditions (e.g., lower acid concentration or temperature) for a longer duration might reduce the formation of side-products. Additionally, ensure that all reagents are of high purity.
-
Question: The retention times of my standards and samples are not matching. How can I troubleshoot this?
Answer:
Inconsistent retention times are a common issue in chromatographic analysis and can be caused by several factors.
-
Column Equilibration: The HPLC/UPLC column may not be properly equilibrated with the mobile phase before sample injection.
-
Solution: Always allow sufficient time for the column to equilibrate with the starting mobile phase conditions before beginning a sequence of runs.
-
-
Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase can lead to shifts in retention times.
-
Solution: Prepare fresh mobile phase for each experiment and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1]
-
-
Sample Matrix Effects: The sample matrix can sometimes influence the retention of analytes.
-
Solution: If possible, prepare your standards in a matrix that is similar to your hydrolyzed samples.
-
Frequently Asked Questions (FAQs)
What is the optimal acid, concentration, and temperature for peptidoglycan hydrolysis?
The optimal conditions for acidic hydrolysis of peptidoglycan depend on the bacterial species (Gram-positive vs. Gram-negative) and the specific components being analyzed.[1] However, a common starting point is hydrolysis with hydrochloric acid (HCl).
For a general approach, 6 M HCl at 90-100°C for 4-16 hours is often used. For Gram-positive bacteria, which have a thicker peptidoglycan layer, a longer hydrolysis time of up to 16 hours may be necessary.[4] Conversely, for Gram-negative bacteria, a shorter hydrolysis time of around 4 hours might be sufficient.[1] It is highly recommended to perform a time-course experiment to determine the optimal hydrolysis time for your specific sample, balancing complete hydrolysis with minimal degradation of the target analytes.
How can I be sure my hydrolysis is complete?
To ensure complete hydrolysis, you can perform a time-course experiment. Analyze samples at different hydrolysis time points (e.g., 2, 4, 8, 12, 16 hours) and quantify the release of your target components. Complete hydrolysis is generally indicated when the amount of released component reaches a plateau.
What are the critical steps in sample preparation before hydrolysis?
Thorough purification of peptidoglycan sacculi is crucial for accurate analysis. Key steps include:
-
Cell Lysis: Breaking open the bacterial cells, often by boiling in a solution of sodium dodecyl sulfate (SDS).[2]
-
Removal of Non-Peptidoglycan Components: Treating the sample with proteases to remove covalently bound proteins and extensive washing to remove other cellular debris.[2]
-
Washing: Repeated washing with ultrapure water to remove any remaining SDS and other contaminants.
Can I use sulfuric acid instead of hydrochloric acid for hydrolysis?
While sulfuric acid (H2SO4) can be used for hydrolysis, hydrochloric acid (HCl) is generally preferred for producing purer glucosamine from chitin, a related polymer.[5] Studies have shown that H2SO4 can result in a mixture of products.[5] If using H2SO4, the optimal conditions will likely differ from those for HCl and will require separate optimization.
Data Presentation
Table 1: Comparison of Optimized Acidic Hydrolysis Conditions for Glucosamine Production from Chitin.
| Acid | Concentration | Temperature | Time | Yield (mg Gln/g chitin) | Reference |
| HCl | 12 M | 80°C | 2 hours | 283.9 ± 13.8 | [5] |
| H2SO4 | 6 M | 90°C | 5 hours | 21.5 ± 0.0 | [5] |
Table 2: Peptidoglycan Content in Different Bacterial Strains after Optimized Acidic Hydrolysis.
| Bacterial Strain | Gram Type | Peptidoglycan Content (% w/w of dry cell weight) | Reference |
| Escherichia coli K12 MG1655 | Negative | 1.6 | [4] |
| Bacteroides thetaiotaomicron DSM 2079 | Negative | 1.9 | [4] |
| Streptococcus salivarius ssp. thermophilus DSM20259 | Positive | 14 | [4] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Bacterial Peptidoglycan
This protocol provides a general procedure for the acidic hydrolysis of purified peptidoglycan.
-
Sample Preparation: Start with a known amount of purified, lyophilized peptidoglycan (typically 1-5 mg).
-
Acid Addition: Add 1 mL of 6 M HCl to the peptidoglycan in a screw-cap tube suitable for heating.
-
Hydrolysis: Securely cap the tube and place it in a heating block or oven at 100°C. The incubation time will vary depending on the bacterial source (see FAQs). For initial optimization, a time course of 4, 8, and 16 hours is recommended.
-
Neutralization: After hydrolysis, cool the sample to room temperature. The acid can be removed by drying under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., ultrapure water or mobile phase).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter before analysis by HPLC or LC-MS.
Protocol 2: UPLC Analysis of Peptidoglycan Components
This protocol outlines a method for the analysis of peptidoglycan components using Ultra-Performance Liquid Chromatography (UPLC).
-
Column: Use a column suitable for the separation of hydrophilic compounds, such as a BEH Amide column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used. An example gradient is as follows:
-
0-1 min: 95% Acetonitrile
-
1-5 min: Linear gradient to 50% Acetonitrile
-
5-7 min: Hold at 50% Acetonitrile
-
7.1-10 min: Return to 95% Acetonitrile and re-equilibrate.
-
-
Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Detection: Detection can be achieved using a variety of detectors, including mass spectrometry (MS) for high specificity and sensitivity, or a fluorescence detector after derivatization.
-
Quantification: Quantify the components of interest by comparing the peak areas in the samples to those of known standards.
Visualizations
Caption: Workflow for peptidoglycan component analysis.
Caption: Troubleshooting logic for peptidoglycan analysis.
References
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
Troubleshooting low signal in N-acetylmuramic acid mass spectrometry
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry analysis of N-acetylmuramic acid (NAM).
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My this compound (NAM) signal is low or completely absent. Where should I start troubleshooting?
A1: A complete loss of signal often points to a singular critical failure. A systematic approach is the most efficient way to identify the issue. Begin by evaluating the three main components of your workflow: the sample/extraction, the liquid chromatography (LC) system, and the mass spectrometer (MS).[1] Start with the easiest components to check. Prepare a fresh, simple standard of your analyte to quickly determine if the issue lies with your sample preparation or the instrument itself.[1]
The following diagram outlines a logical workflow to diagnose the source of low or absent signal.
Sample Preparation
Q2: What are the best practices for extracting NAM from bacterial cells to maximize signal?
A2: Proper sample preparation is critical. Contaminants from growth media or inefficient extraction can significantly reduce your signal. Key considerations include:
-
Washing: Extensively wash bacterial cultures with ultrapure (Millipore) water to remove salts and components from the growth medium, which can cause ion suppression.[2]
-
Cell Lysis: Avoid vigorous vortexing during washing to prevent premature cell lysis.[2] Freezing the bacterial pellets at -80°C can improve the efficiency of subsequent mechanical disruption (e.g., with glass beads).[2]
-
Protein Removal: After cell lysis, precipitate proteins from the cytosolic fraction using ice-cold acetone.[2] This step is crucial as proteins can interfere with analysis.
-
Purity: Use only HPLC-grade chemicals and ultrapure water for all sample preparation and MS analysis steps.[2]
Q3: My sample is from a complex biological matrix. Could this be the problem?
A3: Yes. This is a common issue known as "matrix effects" or "ion suppression." Endogenous compounds in your sample (like salts, lipids, or other metabolites) can co-elute with your NAM analyte and compete with it during the ionization process in the MS source.[3][4][5] This competition reduces the number of NAM ions that are formed and detected, leading to a weaker signal.[3][4][5] Improving your sample cleanup (Q2) or chromatographic separation (Q8) can help mitigate these effects.
Q4: How stable is NAM during sample preparation?
A4: While data on this compound is limited, related sialic acids like N-acetylneuraminic acid (Neu5Ac) show significant pH and temperature-dependent degradation. Neu5Ac is most stable between pH 3.0-10.0 but degrades rapidly in strong acidic (pH < 2) or strong alkaline (pH > 11) conditions, especially when heated.[6] For example, after heating at 90°C for 6 hours, only 1.5% of Neu5Ac remained at pH 12.0.[6] Therefore, it is critical to maintain a neutral or mildly acidic pH and keep samples cool during the entire preparation process to prevent degradation of NAM.
| Condition | Remaining Neu5Ac (after 6h at 90°C) | Stability Recommendation for NAM |
| Strong Acid (pH 1.0) | 48.0%[6] | Avoid prolonged exposure to strong acids. |
| Neutral (pH 3-10) | Highly Stable[6] | Maintain pH in this range during prep. |
| Strong Alkali (pH 12.0) | 1.5%[6] | Avoid strong bases. |
| Oxidizing Agent (H₂O₂) | Significantly reduced stability[6] | Avoid oxidizing agents. |
Mass Spectrometry & Ionization
Q5: I don't see the expected molecular ion for NAM. What m/z values should I be looking for?
A5: this compound (Molecular Weight: 293.26 g/mol ) rarely appears as just its molecular ion (M•+). In electrospray ionization (ESI), it will typically be observed as an adduct. The exact ion you see depends on your ionization mode (positive or negative) and the salts present in your sample or mobile phase.[7] Even with clean samples, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common. In bacterial hydrolysates, the protonated molecule [M+H]⁺ at m/z 252 (for muramic acid, not this compound) can be barely detectable.[8]
| Ionization Mode | Adduct Type | Formula | Theoretical m/z (for NAM) |
| Positive | Protonated | [M+H]⁺ | 294.118 |
| Sodium Adduct | [M+Na]⁺ | 316.099 | |
| Ammonium Adduct | [M+NH₄]⁺ | 311.144 | |
| Potassium Adduct | [M+K]⁺ | 332.074 | |
| Dimer | [2M+H]⁺ | 587.228 | |
| Negative | Deprotonated | [M-H]⁻ | 292.103 |
| Formate Adduct | [M+HCOO]⁻ | 338.109 | |
| Acetate Adduct | [M+CH₃COO]⁻ | 352.124 |
Q6: Which ionization mode, positive or negative, is better for NAM?
A6: The optimal mode can depend on the specific form of NAM you are analyzing and your methodology.
-
Positive Mode (ESI): Has been successfully used for underivatized muramic acid from bacterial hydrolysates, detecting the protonated molecule [M+H]⁺.[8]
-
Negative Mode (ESI & MALDI): Is often preferred for acidic biomolecules containing carboxylate groups.[9] It is particularly effective for analyzing phosphorylated derivatives like this compound-6-phosphate (MurNAc-6P), which may not be detectable in positive mode.[2] Negative ion mode has also been shown to be superior for analyzing sialylated carbohydrates, a related class of molecules.[10][11]
Recommendation: Test both modes. If you are analyzing phosphorylated forms or expect a mixture of acidic molecules, start with negative ion mode.
Q7: How can I improve my signal using tandem mass spectrometry (MS/MS)?
A7: If your parent ion signal is weak due to a complex matrix, using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (like a triple quadrupole) can dramatically increase sensitivity and specificity.[8] This technique involves isolating your parent ion of interest (even if it's low abundance) and monitoring for a specific, high-intensity fragment ion. For muramic acid ([M+H]⁺ at m/z 252), characteristic fragmentations are m/z 252 → 144 and m/z 252 → 126 .[8] Monitoring these specific transitions filters out background noise and significantly enhances your signal-to-noise ratio.[8]
Chromatography & Advanced Topics
Q8: What type of LC column is best for separating NAM?
A8: NAM is a polar molecule. The choice of column depends on your sample preparation and the other analytes you wish to resolve.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining and separating highly polar compounds like NAM and related sugars.[12][13] HILIC methods have been successfully developed for the quantitative analysis of NAM from bacterial hydrolysates.[12]
-
Reversed-Phase (e.g., C18): While less intuitive for polar molecules, reversed-phase LC can also be effective, especially when using ion-pairing agents or specific mobile phase compositions. Detailed methods using C18 columns for NAM-related compounds have been published.[2]
Q9: What is a good starting point for a MALDI matrix for NAM analysis?
A9: For carbohydrates and glycoconjugates, 2,5-Dihydroxybenzoic acid (DHB) is a commonly used and effective matrix.[14] For certain sialylated carbohydrates, other matrices like D-Arabinosazone have been shown to be superior for negative ion mode analysis.[10][11][15] If standard matrices are not providing a good signal, exploring alternative or mixed matrices may be beneficial.
Q10: Can I use chemical derivatization to improve my signal?
A10: Yes, chemical derivatization can be a powerful strategy. The polarity of NAM, particularly its carboxylic acid group, can sometimes hinder efficient ionization or cell uptake in metabolic labeling experiments.
-
Esterification: Masking the negative charge of the carboxylic acid by converting it to a methyl ester has been shown to improve the uptake of NAM probes in bacteria, leading to better incorporation and subsequent detection.[16]
-
Sialic Acid Derivatization: For the broader class of sialic acids, various derivatization techniques are used to stabilize the molecule and prevent its loss during MS analysis.[17] While less common for basic NAM detection, this strategy could be adapted if in-source decay is a suspected problem.
Experimental Protocols
Protocol 1: Extraction of NAM-Containing Metabolites from Bacteria
(Adapted from a method for E. coli)[2]
-
Harvesting: Centrifuge bacterial culture (e.g., 100-200 ml) at 3,000 × g for 10 minutes at room temperature.
-
Washing: Discard the supernatant. Resuspend the bacterial pellet in 20 ml of ultrapure water. Do not vortex. Centrifuge again at 3,000 × g for 10 minutes. Discard the supernatant and immediately freeze the pellet at -80°C.
-
Lysis: Thaw the frozen pellet and resuspend in 1.2 ml of ultrapure water. Transfer to a 2 ml microtube containing ~0.25 g of sterile glass beads. Disrupt the cells using a bead beater (e.g., 4 cycles of 35 seconds at speed 6, with 1 minute of cooling on ice between cycles).
-
Clarification: Centrifuge the lysate at 16,000 × g for 10 minutes at room temperature to pellet cell debris.
-
Protein Precipitation: Transfer 200 µl of the supernatant to a new 2 ml microtube. Add 800 µl of ice-cold acetone, invert 3 times to mix, and incubate on ice for 10 minutes.
-
Final Cleanup: Centrifuge at 16,000 × g for 10 minutes at room temperature. Transfer the supernatant to a new microtube.
-
Drying & Reconstitution: Dry the final supernatant under vacuum (e.g., 2 hours at 55°C). Store the dried extract at 4°C. Before LC-MS analysis, dissolve the extract in 100 µl of ultrapure water (or initial mobile phase).
References
- 1. biotage.com [biotage.com]
- 2. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative ion mass spectrometry of sialylated carbohydrates: discrimination of N-acetylneuraminic acid linkages by MALDI-TOF and ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 13. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-acetylmuramic Acid Kinase (MurK) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-acetylmuramic acid kinase (MurK) and related anhydro-N-acetylmuramic acid kinase (AnmK) assays.
Troubleshooting Guide
This guide addresses common issues encountered during MurK and AnmK kinase assays.
Question: I am observing low or no enzyme activity. What are the possible causes and solutions?
Answer:
Low or no enzyme activity is a frequent issue with several potential causes. Systematically check the following factors:
-
Enzyme Purity and Integrity: The purity of the kinase preparation is critical. Contaminating proteases can degrade the enzyme, while impurities might inhibit its activity.[1] Protein aggregation can also lead to reduced or altered activity.[1]
-
Solution: Verify the purity of your enzyme preparation using SDS-PAGE. If purity is low, repurify the enzyme. For aggregation issues, consider using additives like glycerol or non-ionic detergents in the storage buffer.
-
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.[2][3] The optimal pH for AnmK activity is around 10, with very low activity below pH 6.0.[4]
-
Incorrect Cofactor Concentration: Most kinases, including MurK, require a divalent cation, typically Mg²⁺, for activity.[4][5]
-
Substrate or ATP Issues: The stability and concentration of your substrates (MurNAc/anhMurNAc and ATP) are crucial.
Question: My assay shows high background signal. How can I reduce it?
Answer:
High background can mask the true signal from your enzyme. Consider these potential sources and solutions:
-
Assay Component Interference: Some components of your assay mixture, including the buffer, substrates, or even the test compounds, might produce a background signal. This is particularly common in fluorescence-based assays where compounds may autofluoresce.[1][8]
-
Solution: Run control experiments omitting the enzyme or the substrate to identify the source of the background.[9] If test compounds are the issue, you may need to use a different assay format or subtract the background signal from a control well containing the compound but no enzyme.
-
-
Contamination: Contamination of your reagents with ATP or other nucleotides can lead to high background in luminescence-based ATP depletion assays.
-
Solution: Use high-purity reagents and dedicated sterile pipette tips.
-
-
Non-specific Binding: In assays involving antibodies or other binding partners, non-specific binding can be a major source of high background.[10][11]
Question: I am seeing inconsistent or non-reproducible results. What should I check?
Answer:
Lack of reproducibility can stem from several factors:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
-
Reagent Instability: Repeated freeze-thaw cycles of the enzyme or substrates can lead to degradation and loss of activity.
-
Solution: Aliquot your enzyme and substrate stocks to avoid multiple freeze-thaw cycles.
-
-
Assay Timing: For kinetic assays, precise timing of reagent addition and reaction termination is critical.[12]
-
Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure consistent incubation times for all samples.
-
Question: I suspect substrate or product inhibition is affecting my results. How can I confirm and address this?
Answer:
Substrate inhibition occurs when high concentrations of a substrate lead to a decrease in enzyme activity.[13][14][15] Similarly, the accumulation of product (e.g., ADP) can inhibit the enzyme.[4]
-
Confirmation: To test for substrate inhibition, perform the assay over a wide range of substrate concentrations. If inhibition is occurring, you will observe a decrease in reaction velocity at higher substrate concentrations.[14]
-
Solution:
-
Substrate Inhibition: If substrate inhibition is confirmed, run your assays at substrate concentrations below the inhibitory level.
-
Product Inhibition: Product inhibition by ADP can be a significant issue.[4] In a coupled-enzyme assay, ADP is continuously regenerated to ATP, which mitigates this problem.[2][16] For other assay formats, ensure you are measuring the initial reaction velocity before significant product accumulation occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for measuring MurK activity?
A1: Several assay formats can be used to measure MurK activity:
-
Coupled-Enzyme ATPase Assay: This is a continuous spectrophotometric assay where the production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored.[2] This method is robust and allows for real-time kinetic analysis.
-
Radioactive Phosphorylation Assay: This is a highly sensitive endpoint assay that uses [γ-³²P]ATP. The phosphorylated sugar product is separated from the unreacted [γ-³²P]ATP, typically by thin-layer chromatography (TLC), and the radioactivity of the product is quantified.[2]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced or the remaining ATP after the kinase reaction.[1][17] They are well-suited for high-throughput screening.
Q2: How do I choose the right substrate concentration for my assay?
A2: The optimal substrate concentration depends on your experimental goals. For inhibitor screening, it is often recommended to use a substrate concentration at or below its Km value.[18] To determine the Km for your substrate, you should measure the initial reaction rate at various substrate concentrations and fit the data to the Michaelis-Menten equation.[6][7]
Q3: What is the difference between MurK and AnmK?
A3: MurK (this compound kinase) and AnmK (anhydro-N-acetylmuramic acid kinase) are both involved in peptidoglycan recycling. MurK phosphorylates this compound (MurNAc).[2] AnmK acts on 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), a different derivative of the bacterial cell wall, catalyzing the opening of the anhydro ring and concomitant phosphorylation.[16][19][20]
Q4: Can I use a universal kinase assay kit for my MurK experiments?
A4: Universal kinase assay kits that detect ADP production, such as the Adapta™ Universal Kinase Assay or ADP-Glo™, can be suitable for MurK assays.[21][22] These kits provide a convenient platform, but you will still need to optimize the specific conditions for your enzyme, including enzyme and substrate concentrations, and buffer components.
Quantitative Data Summary
The following tables summarize key kinetic parameters for MurK and AnmK from different bacterial species. These values can serve as a starting point for assay development.
Table 1: Kinetic Parameters for this compound Kinase (MurK)
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Clostridium acetobutylicum | MurNAc | 190 | - | [2] |
| Clostridium acetobutylicum | GlcNAc | 127 | 65.0 | [2] |
| Tannerella forsythia | MurNAc | 180 | - | [23] |
| Tannerella forsythia (K1058 paralog) | MurNAc | 30 | - | [23] |
Table 2: Kinetic Parameters for anhydro-N-acetylmuramic Acid Kinase (AnmK)
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Pseudomonas aeruginosa | anhMurNAc | 500 ± 100 | 46 ± 13 | [16] |
| Pseudomonas aeruginosa | ATP | 96 ± 19 | - | [16] |
| Escherichia coli | anhMurNAc | ~1000 | - | [4] |
| Escherichia coli | ATP | ~1000 | - | [4] |
Experimental Protocols
Protocol 1: Coupled-Enzyme ATPase Assay for MurK/AnmK Activity
This protocol is adapted from methods used for characterizing MurK from Clostridium acetobutylicum and AnmK from Pseudomonas aeruginosa.[2][16]
-
Prepare the reaction mixture: In a suitable microplate or cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
Pyruvate kinase (PK) (e.g., 10 units/mL)
-
Lactate dehydrogenase (LDH) (e.g., 15 units/mL)
-
Varying concentrations of the sugar substrate (MurNAc or anhMurNAc)
-
ATP (at a saturating concentration, e.g., 2.5-5 mM, to determine the Km for the sugar substrate)
-
-
Initiate the reaction: Add the MurK or AnmK enzyme to the reaction mixture to start the reaction. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculate the reaction rate: The rate of NADH oxidation is directly proportional to the rate of ADP production by the kinase. Use the molar extinction coefficient of NADH (6.22 x 10³ M⁻¹ cm⁻¹) to calculate the reaction velocity.[2]
-
Data analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Radioactive Phosphorylation Assay
This protocol is based on methods described for Clostridium acetobutylicum MurK.[2]
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Phosphate-citrate buffer (for pH 4.5-8.0) or Tris-HCl buffer (for pH 7.5-9.0) at the desired pH
-
10 mM MgCl₂
-
A mixture of non-radioactive ATP (e.g., 1.5 mM) and [γ-³²P]ATP (e.g., 4,000 Bq)
-
The sugar substrate (e.g., 2 mM GlcNAc or MurNAc)
-
-
Initiate the reaction: Add a small amount of purified MurK enzyme (e.g., 10 ng) to the reaction mixture.
-
Incubate: Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and separate products: Stop the reaction by spotting a small aliquot (e.g., 2 µL) onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC: Develop the TLC plate using an appropriate solvent system to separate the phosphorylated sugar from the unreacted ATP.
-
Quantify the product: Quantify the radioactively labeled product using a phosphorimager.
Visualizations
Caption: Workflow of a coupled-enzyme assay for MurK/AnmK activity.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Recycling of the Anhydro-N-Acetylmuramic Acid Derived from Cell Wall Murein Involves a Two-Step Conversion to N-Acetylglucosamine-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. graphpad.com [graphpad.com]
- 15. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic process of anhydro-N-acetylmuramic acid kinase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Catalytic process of anhydro-N-acetylmuramic acid kinase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anhydro-N-acetylmuramic acid kinase - Wikipedia [en.wikipedia.org]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-acetylmuramic Acid in Biofilms
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for studying N-acetylmuramic acid (NAM) in bacterial biofilms.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for NAM analysis in biofilms.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Extracted Biofilm Matrix | Inefficient extraction method for the specific bacterial species. | Optimize the extraction method. For instance, a refined technique using 1.5 M NaCl has been shown to be effective for both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, minimizing cell lysis.[1] For archaeal biofilms, a cation-exchange resin (CER) might yield higher carbohydrate and protein concentrations in the extracellular polymeric substances (EPS).[2] |
| Biofilm is too young or sparse. | Ensure sufficient biofilm growth time. For many species, biofilms show the highest cell number after 48-72 hours of incubation.[3] | |
| Inconsistent Quantification of NAM | Incomplete hydrolysis of peptidoglycan. | Ensure complete acidic hydrolysis of the extracted biofilm matrix. A common method is 6 M HCl at 100°C for 4-6 hours. Verify completeness by testing different hydrolysis times. |
| Degradation of NAM during hydrolysis. | While some degradation is unavoidable, minimize it by performing hydrolysis under a nitrogen atmosphere and analyzing the sample shortly after neutralization. | |
| Interference from other matrix components. | Purify the peptidoglycan from the crude biofilm matrix extract before hydrolysis. This can involve sequential enzymatic digestions (e.g., DNase, RNase, proteases) followed by precipitation. | |
| Poor Separation in HILIC-MS | Suboptimal mobile phase composition. | Optimize the mobile phase gradient. A typical gradient for NAM analysis might start with a high percentage of acetonitrile and gradually increase the aqueous component. |
| Incorrect pH of the mobile phase. | Ensure the pH of the aqueous mobile phase is appropriate for retaining NAM on the HILIC column. Small adjustments can significantly impact retention and peak shape. | |
| Low Signal Intensity in Mass Spectrometry | Ion suppression from co-eluting matrix components. | Improve sample cleanup before analysis. Use solid-phase extraction (SPE) cartridges designed for polar analytes to remove interfering substances. |
| Inefficient ionization of NAM. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. | |
| Metabolic Labeling with NAM Probes is Inefficient | Low uptake of the NAM probe by the bacteria. | Ensure the bacterial strain is capable of utilizing exogenous NAM. Some bacteria may lack the necessary transporters.[4][5] For E. coli, metabolic engineering can facilitate the incorporation of bioorthogonal NAM probes.[6] |
| Toxicity of the NAM probe or its byproducts. | Perform a dose-response experiment to find the optimal, non-toxic concentration of the NAM probe. For some probes, byproducts like acetate can inhibit growth at high concentrations.[7] |
Frequently Asked Questions (FAQs)
1. What is the typical concentration of this compound in a bacterial biofilm?
The concentration of NAM can vary significantly depending on the bacterial species (Gram-positive vs. Gram-negative), the age of the biofilm, and the growth conditions. As a major component of peptidoglycan (PG), its concentration is directly related to the biomass and the thickness of the cell walls of the bacteria within the biofilm. For instance, Gram-positive bacteria have a much thicker peptidoglycan layer (40-90% of the cell wall's dry weight) compared to Gram-negative bacteria (around 10%).[8]
Below is a table summarizing peptidoglycan component concentrations from whole bacterial cells, which can serve as a proxy for what might be found in biofilms.
| Bacterium | Gram Type | Total PG Components (% of dry cell weight) | This compound (NAM) (% of dry cell weight) | N-acetylglucosamine (NAG) (% of dry cell weight) |
| Escherichia coli K12 | Negative | 1.7% | Data not specified individually | Data not specified individually |
| Bacteroides thetaiotaomicron | Negative | >3.6% | Data not specified individually | Data not specified individually |
| Streptococcus salivarius ssp. thermophilus | Positive | 8.2% | Lower than NAG | Higher than NAM |
Table adapted from data on peptidoglycan quantification via HILIC-MS.[9][10]
2. How can I extract NAM from the biofilm matrix without lysing the bacterial cells?
A refined method using a high concentration of a neutral salt, such as 1.5 M NaCl, has been shown to efficiently extract extracellular matrix components, including proteins, polysaccharides, and eDNA, from both Gram-positive and Gram-negative bacterial biofilms with minimal cell lysis.[1] This is preferable to methods using detergents (like SDS) or harsh chemicals (like NaOH) which can compromise cell integrity.
3. What is the role of NAM and peptidoglycan turnover in biofilm signaling?
Peptidoglycan is not a static structure; it is continuously remodeled during bacterial growth and cell division, a process known as peptidoglycan turnover.[6] This process releases fragments of peptidoglycan, including NAM and other muropeptides, into the environment.[11] Within a biofilm, these released fragments can act as signaling molecules, influencing the behavior of neighboring cells. For example, peptidoglycan fragments can trigger the production of antimicrobial compounds in some bacterial communities.[11] Furthermore, the presence of breaks in the peptidoglycan, introduced by autolysins, has been shown to be important for adhesion and biofilm formation in Lactococcus lactis.[12]
4. Can I visualize the location of new peptidoglycan synthesis within a biofilm?
Yes, this can be achieved through metabolic labeling. By providing bacteria with modified NAM precursors containing a "clickable" chemical handle (e.g., an azide or alkyne group), these probes are incorporated into the newly synthesized peptidoglycan.[4][6] After incorporation, a fluorescent dye with a complementary chemical handle can be attached via click chemistry. This allows for the visualization of sites of active cell wall synthesis and remodeling within the complex 3D structure of the biofilm using fluorescence microscopy.[4]
Experimental Protocols
Protocol 1: Extraction and Quantification of NAM from Biofilms via HILIC-MS
This protocol is adapted from methods for extracting biofilm matrix and quantifying peptidoglycan components.[1][9]
1. Biofilm Growth and Harvesting:
-
Grow bacterial biofilms on a suitable surface (e.g., glass slides, microtiter plates) under desired conditions.
-
Gently wash the biofilm with a buffered saline solution (e.g., PBS) to remove planktonic cells.
-
Scrape the biofilm into a collection tube.
2. Extracellular Matrix Extraction:
-
Resuspend the biofilm pellet in a high-salt solution (e.g., 1.5 M NaCl).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature with gentle agitation.
-
Centrifuge at 5000 x g for 10 minutes to pellet the bacterial cells.
-
Collect the supernatant, which contains the extracellular matrix.
3. Peptidoglycan Hydrolysis:
-
To the extracted matrix, add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.
-
Incubate at 100°C for 4-6 hours in a sealed tube to hydrolyze the peptidoglycan into its constituent amino sugars (NAM and NAG) and amino acids.
-
After hydrolysis, cool the sample and neutralize it with NaOH.
4. HILIC-MS Analysis:
-
Prepare calibration standards for this compound.
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detect and quantify NAM using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
Protocol 2: Metabolic Labeling and Visualization of NAM in Biofilms
This protocol is based on established methods for metabolic incorporation of NAM probes.[4][6]
1. Synthesis of NAM Probes:
-
Synthesize or acquire this compound derivatives with a bioorthogonal handle, such as an azide (NAM-azide) or alkyne (NAM-alkyne).
2. Biofilm Growth with Probe Incorporation:
-
Grow the bacterial biofilm in a medium supplemented with the NAM probe at a pre-determined optimal concentration.
-
Incubate for a period that allows for sufficient incorporation into the peptidoglycan (this may range from a few hours to overnight).
3. Fixation and Permeabilization:
-
Gently wash the biofilm to remove unincorporated probe and planktonic cells.
-
Fix the biofilm with a suitable fixative (e.g., 4% paraformaldehyde).
-
If necessary for antibody or large dye penetration, permeabilize the cells (e.g., with a mild detergent like Triton X-100).
4. Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail. For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), this typically includes a fluorescent alkyne or azide dye, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a ligand to stabilize the copper(I).
-
Incubate the biofilm with the reaction cocktail in the dark.
5. Imaging:
-
Wash the biofilm thoroughly to remove excess fluorescent dye.
-
Mount the sample and visualize the labeled peptidoglycan using confocal laser scanning microscopy (CLSM) to obtain 3D reconstructions of new cell wall synthesis within the biofilm.
Visualizations
Caption: Workflow for NAM quantification in biofilms.
Caption: Peptidoglycan turnover and signaling in biofilms.
References
- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and Expression of an N-Acetylneuraminic Acid-Inducible Outer Membrane Channel in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escherichia coli biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidoglycan turnover and recycling in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 9. jpma.org.pk [jpma.org.pk]
- 10. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive role of peptidoglycan breaks in lactococcal biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetylmuramic Acid (MurNAc) as a Quantitative Biomarker for Bacterial Load: A Comparative Guide
N-acetylmuramic acid (MurNAc) is an amino sugar acid that is an integral and unique component of peptidoglycan, the major constituent of most bacterial cell walls.[1] Its absence in eukaryotic cells makes it a highly specific biomarker for the presence of bacteria. This guide provides a comprehensive validation of MurNAc as a quantitative marker for bacterial load, comparing it with other established methods and providing detailed experimental protocols and data.
Principle of MurNAc as a Bacterial Biomarker
The rationale for using MurNAc as a biomarker for bacterial load is based on its fundamental role in bacterial cell structure. Peptidoglycan is a polymer consisting of alternating N-acetylglucosamine (NAG) and this compound (NAM) residues.[2][3][4][5] This structure provides mechanical strength to the bacterial cell wall. Since MurNAc is exclusive to bacteria, its quantification in a given sample can provide a direct measure of the total bacterial biomass present, encompassing both viable and non-viable organisms.
Comparative Analysis of Bacterial Load Quantification Methods
The selection of a method to quantify bacterial load depends on various factors, including the sample matrix, the need for viability information, required sensitivity, and throughput. MurNAc-based assays offer a chemical-based approach that complements traditional microbiological and molecular methods.
Table 1: Comparison of Methods for Bacterial Load Quantification
| Method | Principle | Specificity | Quantifies | Advantages | Limitations |
| MurNAc Quantification (e.g., LC-MS) | Chemical measurement of a unique bacterial cell wall component. | High (specific to bacteria). | Total bacterial biomass (viable and non-viable). | High specificity; not dependent on culturability; good for complex matrices. | Requires specialized equipment (mass spectrometer); does not distinguish between live and dead cells. |
| Colony Forming Unit (CFU) Counting | Growth of viable bacteria on solid media. | High (for culturable bacteria). | Viable, culturable bacteria. | "Gold standard" for viability; low cost. | Time-consuming; biased towards culturable species; underestimates total load. |
| 16S rRNA Gene qPCR | Amplification and quantification of a conserved bacterial gene. | High (specific to bacteria). | Total bacterial DNA (viable and non-viable). | High sensitivity; high throughput; can be species-specific. | DNA can persist from dead cells; primer bias can occur; indirect quantification. |
| Lipopolysaccharide (LPS) Assay | Measurement of a component of the outer membrane of Gram-negative bacteria. | Specific to Gram-negative bacteria. | Total Gram-negative bacterial load. | High sensitivity. | Not applicable to Gram-positive bacteria; can be affected by interfering substances. |
| Flow Cytometry | Direct counting of cells based on light scattering and fluorescence. | Moderate to High (with specific stains). | Total and/or viable cells (with viability dyes). | Rapid; high throughput; provides single-cell data. | Can be affected by debris in complex samples; may require specific staining protocols. |
| ATP Bioluminescence | Measurement of adenosine triphosphate (ATP) as an indicator of metabolic activity. | Low (ATP is present in all living cells). | Viable, metabolically active cells. | Rapid and sensitive. | Not specific to bacteria; ATP levels can vary between different bacterial species. |
Quantitative Performance of MurNAc Assays
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of MurNAc. The performance of these assays has been validated in several studies.
Table 2: Example Performance Metrics for MurNAc Quantification by HILIC-MS
| Parameter | Reported Value | Reference |
| Analytical Method | Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) | [2][6] |
| Linearity Range | 0.66 – 42.50 mg/L | [2][6] |
| Limit of Quantification (LOQ) | Sub mg/L range | [2] |
| Intra-day Variability | 4% | [2] |
| Inter-day Variability | 3.2% | [2] |
| Analytical Run Time | 11 minutes | [2] |
Data is based on the analysis of peptidoglycan components after acidic hydrolysis.
Experimental Protocols
Protocol 1: Quantification of MurNAc from Bacterial Samples by HILIC-MS
This protocol is adapted from methodologies described for the analysis of peptidoglycan components.[2][6] It involves the hydrolysis of peptidoglycan to release MurNAc, followed by quantification using HILIC-MS.
1. Sample Preparation and Hydrolysis: a. Harvest bacterial cells by centrifugation and wash with ultrapure water. b. Lyophilize the cell pellet to determine the dry cell weight. c. Resuspend a known weight of dried cells in 6 M HCl. d. Hydrolyze the sample at 100°C for 4-16 hours to break down the peptidoglycan into its constituent monosaccharides. e. After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH). f. Centrifuge the sample to remove any insoluble debris.
2. Liquid Chromatography: a. Use a HILIC column for separation. b. An example gradient could be:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- A gradient from high organic to high aqueous content is used to elute the polar analytes. c. Set the column temperature (e.g., 60°C) and flow rate (e.g., 500 µL/min).[6]
3. Mass Spectrometry: a. Use an electrospray ionization (ESI) source, typically in negative ion mode for MurNAc. b. Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of MurNAc. c. Optimize source parameters such as capillary voltage, cone voltage, and gas temperatures for maximum signal intensity.[2]
4. Quantification: a. Prepare a calibration curve using certified MurNAc standards. b. Spike samples with an isotopically labeled internal standard to correct for matrix effects and variations in sample processing. c. Integrate the peak areas for MurNAc in the samples and quantify the concentration using the calibration curve.
Protocol 2: In Vitro Uptake Assay for Radiolabeled MurNAc Derivatives
This protocol is based on studies developing PET radiotracers for imaging bacterial infections and assesses the incorporation of MurNAc analogs into bacterial cells.[7][8]
1. Bacterial Culture Preparation: a. Grow bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) overnight. b. Dilute the overnight culture to an optical density at 600 nm (OD600) of ~0.05 and grow to the exponential phase (OD600 ~0.4).[8]
2. Uptake Assay: a. Incubate the bacterial cultures with a radiolabeled MurNAc derivative (e.g., (S)-[18F]FMA) at 37°C for a defined period (e.g., 90 minutes).[8] b. For control experiments, use heat-killed bacteria (pretreated at 90°C for 30 minutes) or include a blocking agent like unlabeled MurNAc at a high concentration (e.g., 0.1 mM).[7][8]
3. Measurement of Incorporated Radioactivity: a. After incubation, centrifuge the bacterial cultures to pellet the cells. b. Wash the pellets with phosphate-buffered saline (PBS) to remove any unbound radiotracer. c. Measure the radioactivity in the cell pellets and the supernatants using a gamma counter. d. Normalize the radioactivity counts to the number of bacteria (e.g., by colony-forming units) to account for differences in growth rates.[7]
Visualizations
Workflow and Pathway Diagrams
Caption: Workflow for MurNAc quantification by HILIC-MS.
Caption: Simplified bacterial peptidoglycan synthesis and recycling pathway.
Conclusion
This compound stands out as a highly specific and reliable biomarker for quantifying total bacterial load. Its measurement, particularly through robust analytical techniques like LC-MS, offers a culture-independent assessment of bacterial biomass that is invaluable for studying complex biological and environmental samples. While it does not differentiate between viable and non-viable bacteria, it provides a crucial piece of information that is complementary to data from viability-based assays (CFU counting) and genetic methods (qPCR). The development of MurNAc-targeted PET radiotracers further extends its utility into the realm of in vivo infection imaging.[7][8] However, researchers should be aware of potential methodological artifacts, such as interference from substances like streptomycin in certain assay configurations.[9] Overall, the validation of MurNAc provides researchers, scientists, and drug development professionals with a powerful tool to accurately measure bacterial burden in a wide range of applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptidoglycan Quantification: A Comparative Guide to N-acetylmuramic acid and D-alanine-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Peptidoglycan (PG) is an essential component of the bacterial cell wall, making it a critical target for antimicrobial drug development and a key biomarker for bacterial presence and load. Accurate quantification of PG is paramount for a wide range of research applications, from studying bacterial physiology and pathogenesis to evaluating the efficacy of novel antibiotics. Two of the most common and reliable methods for PG quantification involve the measurement of its unique components: N-acetylmuramic acid (NAM) and D-alanine (D-Ala).
This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate approach for their specific needs.
At a Glance: this compound vs. D-alanine
| Feature | This compound (NAM) | D-alanine (D-Ala) |
| Specificity | Highly specific to bacterial peptidoglycan. Not found in eukaryotes. | Generally specific to bacterial peptidoglycan. Some exceptions exist (e.g., certain insects, plants). Can be subject to racemization from L-alanine during sample preparation.[1] |
| Universality | Present in the peptidoglycan of nearly all bacteria. | A key component of the peptide stem in the peptidoglycan of most bacteria.[2][3] |
| Quantification Method | Primarily Liquid Chromatography-Mass Spectrometry (LC-MS) after acid hydrolysis.[4] | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS after acid hydrolysis and derivatization.[1] |
| Sample Matrix | Applicable to pure bacterial cultures, infected tissues, and environmental samples. | Particularly useful for detecting bacterial cell wall levels in mammalian tissues.[1] |
| Potential Issues | Incomplete hydrolysis can lead to underestimation. | Racemization of L-alanine to D-alanine during acid hydrolysis can lead to overestimation. This can be addressed by using deuterated acid for hydrolysis.[1] |
Principles of Quantification
Both methods rely on the principle of breaking down the complex peptidoglycan polymer into its constituent monomers through acid hydrolysis. The released NAM or D-Ala is then quantified, and its amount is used to calculate the total peptidoglycan content.
This compound (NAM)
NAM is a unique sugar molecule found exclusively in bacterial peptidoglycan, making it an excellent and highly specific biomarker.[5] The quantification of NAM is a direct measure of the amount of peptidoglycan present in a sample.
D-alanine (D-Ala)
D-amino acids, particularly D-alanine, are characteristic components of the peptide side chains of peptidoglycan.[2] Since D-amino acids are rare in eukaryotes, the presence of D-alanine is a strong indicator of bacterial presence.[1]
Experimental Data: A Comparative Overview
The following table summarizes representative quantitative data from studies utilizing either NAM or D-Ala for peptidoglycan quantification. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in bacterial species, growth conditions, and analytical techniques.
| Bacterial Species | Method | Peptidoglycan Content (% of dry cell weight) | Reference |
| Escherichia coli K12 MG1655 | HILIC-MS (NAM) | 1.6% | [4] |
| Bacteroides thetaiotaomicron DSM 2079 | HILIC-MS (NAM) | 3.6% | [4] |
| Streptococcus salivarius ssp. thermophilus DSM20259 | HILIC-MS (NAM) | 14% | [4] |
| Arthritic Rat Liver (Streptococcal infection) | GC-MS (D-Ala) | Consistent with other markers | [1] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for peptidoglycan quantification using this compound and D-alanine.
Caption: Workflow for this compound-based peptidoglycan quantification.
Caption: Workflow for D-alanine-based peptidoglycan quantification.
Detailed Experimental Protocols
This compound Quantification via HILIC-MS
This protocol is adapted from a high-throughput method for characterizing and quantifying peptidoglycan components.[4][6]
1. Sample Preparation and Hydrolysis:
-
Harvest bacterial cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a method appropriate for the bacterial species (e.g., bead beating, sonication).
-
Isolate the crude peptidoglycan by treating the cell lysate with detergents (e.g., SDS) to remove proteins and lipids, followed by enzymatic digestion of nucleic acids (DNase and RNase).
-
Wash the isolated peptidoglycan extensively with water to remove contaminants.
-
Hydrolyze the purified peptidoglycan with 6 M HCl at 100°C for 4 hours (for Gram-negative bacteria) or 16 hours (for Gram-positive bacteria).
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
2. HILIC-MS Analysis:
-
Chromatography: Perform hydrophilic interaction liquid chromatography (HILIC) using a suitable column and a gradient of acetonitrile and ammonium formate buffer.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of NAM.
-
Quantification: Generate a standard curve using known concentrations of pure NAM. Calculate the concentration of NAM in the sample by comparing its peak area to the standard curve.
D-alanine Quantification via GC-MS
This protocol is based on a method for the determination of streptococcal cell wall levels in mammalian tissues.[1]
1. Sample Preparation and Hydrolysis:
-
Homogenize tissue samples in a suitable buffer.
-
Perform a series of enzymatic digestions (e.g., with pepsin and trypsin) to remove host proteins.
-
Isolate the bacterial cell wall material by centrifugation.
-
To differentiate bacterial D-alanine from D-alanine formed by racemization of L-alanine during hydrolysis, perform the hydrolysis in deuterated hydrochloric acid (DCl in D₂O). This will label the newly formed D-alanine with deuterium.
-
Hydrolyze the sample at 110°C for 16 hours.
2. Derivatization and GC-MS Analysis:
-
After hydrolysis, evaporate the acid and derivatize the amino acids. A common derivatization is the formation of N-heptafluorobutyryl isobutyl esters.
-
Gas Chromatography: Separate the derivatized amino acids on a chiral capillary column (e.g., Chirasil-Val) to resolve D- and L-alanine.
-
Mass Spectrometry: Use a mass spectrometer with negative ion chemical ionization for high sensitivity. Monitor for the specific ions corresponding to the derivatized unlabeled (bacterial) D-alanine and the deuterated (racemized) D-alanine.
-
Quantification: Use a standard curve of derivatized D-alanine to quantify the amount in the sample.
Conclusion
Both this compound and D-alanine are reliable markers for peptidoglycan quantification. The choice between the two methods depends on the specific research question, the nature of the sample, and the available instrumentation.
-
This compound-based methods offer high specificity and are broadly applicable to a wide range of bacterial species and sample types. LC-MS is the preferred analytical platform for this approach.
-
D-alanine-based methods are particularly advantageous for quantifying bacterial cell wall material in host tissues, with established protocols to control for the potential interference from L-alanine racemization. GC-MS with chiral chromatography is a powerful technique for this analysis.
For drug development professionals, both methods can be invaluable for assessing the impact of novel antibiotics on cell wall integrity and for quantifying bacterial load in preclinical and clinical samples. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to make an informed decision and obtain accurate and reproducible data on peptidoglycan content.
References
- 1. D-alanine as a chemical marker for the determination of streptococcal cell wall levels in mammalian tissues by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
A Comparative Analysis of N-acetylmuramic Acid Detection Methods for Researchers and Drug Development Professionals
A comprehensive guide to selecting the optimal method for the detection and quantification of N-acetylmuramic acid (MurNAc), a key component of the bacterial cell wall. This guide provides a detailed comparison of current analytical techniques, supported by experimental data and protocols, to aid researchers in microbiology, immunology, and drug discovery.
This compound (MurNAc) is an essential monosaccharide component of peptidoglycan, the major structural polymer of the bacterial cell wall. Its unique presence in bacteria makes it an important biomarker for bacterial presence and a key target for antimicrobial drug development. The accurate and sensitive detection of MurNAc is crucial for a wide range of research applications, from studying bacterial physiology and pathogenesis to screening for novel antibiotics. This guide provides a comparative analysis of the most common methods for MurNAc detection, outlining their principles, performance characteristics, and experimental protocols.
Comparative Overview of Detection Methods
The selection of an appropriate MurNAc detection method depends on several factors, including the required sensitivity, sample matrix, desired quantitative accuracy, and the specific research question. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Sample Type | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass spectrometric detection.[1][2][3] | Bacterial cell extracts, biological fluids.[1][2][3] | Sub mg/L range.[3] | Medium to High | High specificity and sensitivity, allows for quantification of MurNAc and its derivatives.[1][2][3] | Requires expensive instrumentation and complex sample preparation.[1][3] |
| Metabolic Labeling with Fluorescent Probes | Incorporation of modified MurNAc analogs with fluorescent tags into peptidoglycan.[4][5][6] | Live bacteria.[4][6] | Primarily qualitative/semi-quantitative, concentration-dependent.[4][6] | High (suitable for microscopy and flow cytometry) | Enables in situ visualization of peptidoglycan synthesis and localization.[4][6] | Indirect detection, potential for probe toxicity or altered metabolism.[4] |
| Enzymatic Assay | Specific phosphorylation of MurNAc by a kinase (e.g., MurK) coupled to a detectable signal (e.g., radioactivity, absorbance).[7] | Purified cell wall preparations, bacterial lysates.[7] | Highly sensitive (nanogram range with radioactive detection).[7][8] | Low to Medium | High specificity for MurNAc and GlcNAc.[7] | Requires purified enzyme, may involve radioactive materials.[7] |
| GC-MS | Gas chromatographic separation of derivatized MurNAc followed by mass spectrometric detection.[9][10] | Bacterial cell wall hydrolysates, biological fluids.[9][10] | ng/mL range.[10] | Medium | High sensitivity and specificity.[10] | Requires derivatization, which can be time-consuming.[9][11] |
| Positron Emission Tomography (PET) | In vivo imaging of bacterial infections using radiolabeled MurNAc derivatives.[12] | Live subjects (animal models).[12] | Qualitative/semi-quantitative imaging data. | Low | Enables non-invasive, real-time imaging of bacterial infections.[12] | Highly specialized and expensive, requires handling of radioisotopes.[12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HPLC-MS for this compound-6-phosphate (MurNAc-6P) Analysis
This protocol is adapted from a method for determining MurNAc-6P in bacterial cell extracts.[1][2]
a) Sample Preparation:
-
Grow bacterial cultures (e.g., E. coli) to the desired optical density.
-
Harvest cells by centrifugation and wash extensively with ultrapure water to remove media components.
-
Disrupt cells using methods such as bead beating or sonication.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing cytosolic fractions.
-
Precipitate proteins by adding ice-cold acetone to the supernatant (e.g., 4 volumes of acetone to 1 volume of supernatant).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant to a new tube.
-
Dry the cytosolic fractions under vacuum.
-
Re-dissolve the dried extract in a suitable volume of ultrapure water prior to LC-MS analysis.
b) HPLC-MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid and 0.05% ammonium formate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 100% A to a suitable percentage of B over a defined time (e.g., 30 minutes).[1]
-
Flow Rate: Typically 0.2-0.5 mL/min.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for MurNAc-6P detection.[1][2]
-
Data Analysis: Quantify MurNAc-6P by determining the peak area of the extracted ion chromatogram corresponding to its m/z value.[1][2]
Metabolic Labeling of Peptidoglycan with Fluorescent Probes
This protocol outlines the general steps for labeling bacterial peptidoglycan using bio-orthogonal MurNAc analogs.
a) Probe Synthesis and Preparation:
-
Synthesize or obtain a MurNAc analog containing a bio-orthogonal handle, such as an azide or alkyne group.[5]
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
b) Bacterial Labeling:
-
Grow a bacterial culture to early or mid-logarithmic phase.
-
Add the MurNAc probe to the culture medium at a final concentration typically in the micromolar to millimolar range.[4][6] The optimal concentration should be determined empirically to balance labeling efficiency with potential toxicity.
-
Incubate the bacteria for a period sufficient for probe incorporation into the cell wall. This can range from minutes to hours depending on the bacterial growth rate.
-
Harvest the labeled cells by centrifugation and wash with a suitable buffer (e.g., PBS) to remove unincorporated probe.
c) Fluorescence Detection (via Click Chemistry):
-
Resuspend the washed, labeled cells in a buffer compatible with the click reaction.
-
Add the corresponding fluorescently-labeled click chemistry reagent (e.g., a fluorescent alkyne for an azide-labeled probe, or vice versa).
-
If using a copper-catalyzed reaction, add the copper(I) catalyst and ligand. Note that copper can be toxic to live cells, so strain-promoted alkyne-azide cycloaddition (SPAAC) is often preferred for live-cell imaging.[13]
-
Incubate the reaction mixture in the dark to allow for the click reaction to proceed.
-
Wash the cells to remove excess fluorescent reagent.
-
Visualize the labeled bacteria using fluorescence microscopy or quantify the fluorescence using flow cytometry.
Enzymatic Assay for MurNAc Detection
This protocol is based on the use of the MurNAc/GlcNAc kinase (MurK) for the specific phosphorylation of MurNAc.[7]
a) Preparation of Cell Wall Substrate:
-
Isolate bacterial cell walls from a culture using standard methods (e.g., boiling in SDS followed by enzymatic digestion of proteins and nucleic acids).
-
Hydrolyze the purified peptidoglycan to release monosaccharides, including MurNAc, using a muramidase.[7]
b) Kinase Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP (which can be radioactively labeled, e.g., [γ-³²P]ATP, for high sensitivity), and the purified MurK enzyme.[7]
-
Add the hydrolyzed cell wall sample to initiate the reaction.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
c) Detection of Phosphorylated Product:
-
Radioactive Detection:
-
Spot the reaction mixture onto a thin-layer chromatography (TLC) plate.
-
Separate the phosphorylated product from the unreacted ATP using a suitable solvent system.
-
Detect and quantify the radioactive product using a phosphorimager.[7]
-
-
Coupled Enzyme Assay (Non-Radioactive):
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways involving this compound and a typical experimental workflow for its detection.
Caption: Peptidoglycan biosynthesis pathway.
Caption: Peptidoglycan recycling pathway.
Caption: HPLC-MS experimental workflow.
Conclusion
The detection and quantification of this compound are fundamental to advancing our understanding of bacterial physiology and for the development of new antibacterial therapies. This guide has provided a comparative overview of the primary methods available, from the high-throughput capabilities of HPLC-MS to the in-situ visualization offered by fluorescent probes and the high sensitivity of enzymatic assays. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological pathways, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate method for their specific research needs.
References
- 1. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click this compound - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of an this compound/N-Acetylglucosamine Kinase of Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and Quantitative Assays for Detection and Characterization of Protein Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for N-acetyl-D-mannosamine (NAM) Analysis
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-D-mannosamine (NAM), a crucial monosaccharide and a precursor in the biosynthesis of sialic acids, is of significant interest in biomedical research and pharmaceutical development.[1][2][3] Its accurate quantification is paramount for pharmacokinetic studies, manufacturing process control, and various clinical investigations.[1][4][5] This guide provides a comprehensive cross-validation of two primary analytical techniques for NAM analysis: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), primarily in the form of Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison: HPLC vs. Mass Spectrometry
The choice between HPLC with conventional detectors (like UV or Evaporative Light Scattering Detector - ELSD) and LC-MS for NAM analysis hinges on the specific requirements of the study, particularly the need for sensitivity, specificity, and the complexity of the sample matrix.
| Parameter | HPLC (with UV/ELSD) | LC-MS/MS | Key Considerations |
| Specificity/Selectivity | Moderate to High | Very High | MS offers superior selectivity due to its ability to differentiate compounds based on mass-to-charge ratio, which is critical in complex biological matrices. |
| Sensitivity (LOD/LOQ) | Lower | Higher | LC-MS/MS provides significantly lower limits of detection (LOD) and quantification (LOQ), making it ideal for trace-level analysis.[1][4] |
| Linearity | Good | Excellent | Both techniques can offer excellent linearity over a defined concentration range.[1][6] |
| Accuracy | Good | Excellent | The high specificity of MS often leads to higher accuracy, minimizing the impact of interfering substances.[1][6] |
| Precision | Good | Excellent | Both methods can achieve high precision with proper validation.[1][6] |
| Matrix Effect | Lower | Higher | MS is more susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the analyte.[1] |
| Cost & Complexity | Lower | Higher | HPLC systems are generally less expensive to acquire and operate, and method development can be simpler. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for both HPLC and LC-MS/MS analysis of NAM and related compounds.
HPLC-ELSD Method for N-Acetyl-Hexosamines
This protocol is adapted from a method for the simultaneous determination of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), which can be adapted for NAM analysis.[6][7][8]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Validation Parameters:
LC-MS/MS Method for NAM in Human Plasma
This protocol is based on a validated method for the quantification of NAM in human plasma.[1]
-
Sample Preparation:
-
Protein precipitation from plasma samples is performed using an Ostro 96-well phospholipid removal plate.[1]
-
-
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Chromatography (HILIC) column.[1]
-
Mobile Phase A: 0.2% Acetic Acid (AA) and 0.05% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.2% AA and 0.05% TFA in acetonitrile.[1]
-
Gradient Elution: A gradient is used to achieve separation.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ionization.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Validation Parameters:
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical approach, the following diagrams illustrate the key steps from sample to result.
Caption: Workflow for NAM analysis using HPLC with conventional detection.
Caption: Workflow for NAM analysis using LC-MS/MS.
Conclusion
The cross-validation of HPLC and mass spectrometry for NAM analysis reveals distinct advantages for each technique. While HPLC with conventional detectors offers a cost-effective and straightforward approach suitable for relatively clean samples and higher concentrations, LC-MS/MS stands out as the superior method for complex biological matrices requiring high sensitivity and specificity. The choice of method should be guided by the specific analytical needs, sample complexity, and available resources. For regulated bioanalysis and pharmacokinetic studies where low-level quantification is critical, a validated LC-MS/MS method is the industry standard.[1][4]
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icepharma.com [icepharma.com]
- 3. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
N-Acetylmuramic Acid: A Comparative Analysis in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
N-acetylmuramic acid (NAM) is a pivotal component of the bacterial cell wall, forming the backbone of the essential polymer, peptidoglycan. The structural organization and chemical modifications of NAM and its surrounding peptidoglycan layer exhibit significant differences between gram-positive and gram-negative bacteria. These variations have profound implications for bacterial physiology, pathogenesis, and susceptibility to antimicrobial agents. This guide provides a comprehensive comparison of this compound in these two major bacterial groups, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Peptidoglycan and this compound
The most striking difference between gram-positive and gram-negative bacteria lies in the thickness and composition of their cell walls. This is directly reflected in the quantity of peptidoglycan and its constituent, this compound.
| Characteristic | Gram-Positive Bacteria (e.g., Streptococcus salivarius ssp. thermophilus) | Gram-Negative Bacteria (e.g., Escherichia coli, Bacteroides thetaiotaomicron) |
| Peptidoglycan Layer Thickness | Thick (20-80 nm) | Thin (2-10 nm) |
| Number of Peptidoglycan Layers | Multiple layers | Typically a single layer |
| Peptidoglycan Content (% of dry cell weight) | High (e.g., ~14% in S. salivarius ssp. thermophilus)[1] | Low (e.g., ~1.6% in E. coli, ~1.14% in B. thetaiotaomicron)[1] |
| This compound (NAM) Content | High | Low |
| Teichoic and Lipoteichoic Acids | Present, covalently linked to NAM | Absent |
| Outer Membrane | Absent | Present |
| Peptide Cross-linking | Highly cross-linked, often with a peptide interbridge | Less cross-linked, typically a direct peptide bond |
Structural Differences in Peptidoglycan Featuring this compound
The fundamental structure of the peptidoglycan backbone, composed of alternating N-acetylglucosamine (NAG) and this compound (NAM) residues linked by β-(1,4)-glycosidic bonds, is conserved in both gram-positive and gram-negative bacteria.[2] However, the three-dimensional arrangement and the nature of the peptide cross-links originating from the lactyl ether group of NAM differ significantly.
Caption: Peptidoglycan structure in gram-positive vs. gram-negative bacteria.
Modifications of this compound
Bacteria can introduce chemical modifications to the NAM and NAG residues of their peptidoglycan, which can have significant biological consequences, such as resistance to host lysozyme.
-
O-acetylation: The addition of an acetyl group to the C6 hydroxyl of NAM is a common modification in both gram-positive and gram-negative bacteria.[3][4] This modification can sterically hinder the binding of lysozyme, an enzyme that cleaves the bond between NAM and NAG, thus protecting the bacterium from this component of the innate immune system.[4] In some gram-positive bacteria, like Lactobacillus plantarum, O-acetylation can also occur on NAG residues.[5][6]
-
N-deacetylation: The removal of the acetyl group from NAM or NAG can also occur and has been linked to lysozyme resistance.
-
N-glycolylation: In some bacteria, such as Mycobacterium tuberculosis, the N-acetyl group of NAM can be hydroxylated to form N-glycolylmuramic acid.[7]
The prevalence of these modifications varies between species. For instance, O-acetylation of NAM is widespread among gram-positive bacteria.[6]
Experimental Protocols
I. Isolation of Peptidoglycan (Sacculi)
This protocol describes the isolation of intact peptidoglycan sacculi from both gram-positive and gram-negative bacteria.
-
Cell Culture and Harvest:
-
Grow bacterial cultures to the mid-exponential phase in appropriate liquid media.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 4% SDS in water).
-
Boil the suspension for 30 minutes to lyse the cells and denature proteins.
-
Stir the lysate at room temperature for several hours or overnight to ensure complete solubilization of non-peptidoglycan components.
-
-
Washing and Purification:
-
Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet repeatedly with sterile, high-purity water to remove SDS. This may require multiple rounds of centrifugation and resuspension.
-
Treat the sacculi with proteases (e.g., trypsin, pronase) to remove any covalently attached proteins.
-
Inactivate the protease by boiling.
-
Wash the purified sacculi again with water and lyophilize for storage.
-
II. Quantification of this compound by HILIC-MS
This protocol outlines a high-throughput method for the quantification of NAM using Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS), adapted from a published method.[1][8]
-
Acidic Hydrolysis of Peptidoglycan:
-
Hydrolyze a known amount of lyophilized peptidoglycan with 6 M HCl at 100°C for 4 hours. This will break down the polymer into its constituent monosaccharides (including NAM and NAG) and amino acids.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
-
Sample Preparation:
-
Centrifuge the neutralized hydrolysate to remove any precipitate.
-
Prepare a standard curve using known concentrations of pure this compound.
-
Prepare samples and standards in an appropriate solvent for HILIC, typically a high percentage of acetonitrile.
-
-
HILIC-MS Analysis:
-
Chromatography: Use a HILIC column to separate the components of the hydrolysate. A typical mobile phase gradient would start with a high concentration of acetonitrile and gradually increase the aqueous component.
-
Mass Spectrometry: Operate the mass spectrometer in a mode suitable for the detection and quantification of NAM (e.g., selected ion monitoring or multiple reaction monitoring).
-
Quantification: Determine the concentration of NAM in the samples by comparing the peak areas to the standard curve.
-
Caption: Experimental workflow for peptidoglycan analysis.
Conclusion
The differences in the content, structure, and modification of this compound and the overall peptidoglycan architecture between gram-positive and gram-negative bacteria are fundamental to their biology. These distinctions are not only crucial for bacterial classification but also present unique opportunities for the development of targeted antimicrobial therapies. The experimental protocols provided herein offer a robust framework for researchers to investigate these differences further, paving the way for a deeper understanding of bacterial cell wall biology and the discovery of novel drug targets.
References
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Pathways for Peptidoglycan O-Acetylation and De-O-Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of O-acetylation of N-acetylglucosamine: a novel structural variation of bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of O-Acetylation of N-Acetylglucosamine: A NOVEL STRUCTURAL VARIATION OF BACTERIAL PEPTIDOGLYCAN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New High-Sensitivity Enzymatic Assay for N-acetylmuramic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-acetylmuramic acid (NAM), a unique component of the bacterial peptidoglycan cell wall, is critical for research in microbiology, infectious diseases, and antibiotic development.[1] This guide provides a comprehensive comparison of a novel, high-sensitivity enzymatic assay against established analytical methods, offering objective performance data and detailed protocols to aid researchers in selecting the most suitable assay for their needs.
Comparative Analysis of this compound (NAM) Quantification Methods
The choice of assay for NAM detection depends critically on the required sensitivity, specificity, sample throughput, and available instrumentation. This section compares a new high-sensitivity enzymatic assay, based on the activity of this compound kinase (MurK), with the gold-standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the classic colorimetric chemical assay.
Performance Characteristics
The following table summarizes the key performance metrics for each assay, derived from validation studies and established laboratory protocols.
| Feature | New High-Sensitivity Enzymatic Assay (MurK-based) | HPLC-MS | Classic Colorimetric Assay |
| Principle | ATP-dependent enzymatic phosphorylation of NAM to NAM-6-Phosphate, detected via radioactive labeling ([γ-32P]ATP).[2] | Chromatographic separation followed by mass-to-charge ratio detection of NAM or its derivatives (e.g., MurNAc-6P).[3][4] | Acid hydrolysis releases lactate from NAM, which is then detected colorimetrically after reaction with p-hydroxydiphenyl.[5][6] |
| Limit of Detection (LOD) | High Sensitivity (~5 fmol)[2] | Very High Sensitivity (analyte-dependent, low fmol to pmol range)[3][4] | Low Sensitivity (~1-20 µg range)[6] |
| Specificity | High (Specific for NAM and N-acetylglucosamine)[2] | Very High (Mass-based identification is highly specific)[3][4] | Moderate (Prone to interference from other substances that yield lactate upon hydrolysis) |
| Throughput | Moderate (Dependent on Thin-Layer Chromatography separation)[2] | Low to Moderate (Serial sample injection) | High (Suitable for 96-well plate format) |
| Key Advantage | Extreme sensitivity, surpassing traditional colorimetric methods by orders of magnitude.[2] | Unambiguous identification and quantification.[3][4] | Low cost, simple instrumentation.[6] |
| Key Disadvantage | Requires handling of radioactive materials.[2] | Requires expensive, specialized equipment and expertise. | Low sensitivity and specificity.[6] |
Experimental Protocols
Detailed methodologies are provided below for the execution of each compared assay.
New High-Sensitivity Enzymatic Assay (MurK-based)
This protocol is adapted from the characterization of Clostridium acetobutylicum MurK, an enzyme with kinase activity for both NAM and N-acetylglucosamine (GlcNAc).[2]
Materials:
-
Purified MurK enzyme
-
[γ-32P]ATP
-
ATP solution (0.5 mM)
-
NAM standard solutions
-
Tris-HCl buffer (25 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Prepare reaction mixtures (20 µL total volume) containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM NAM sample or standard, and 20 ng of purified MurK enzyme.[2]
-
Prepare a radioactive ATP mixture by combining [γ-32P]ATP (4,000 Bq) with 0.5 mM non-radioactive ATP.[2]
-
Initiate the reaction by adding the radioactive ATP mixture to the reaction tube.
-
Incubate the samples for 60 minutes at 37°C.[2]
-
Spot 2 µL of each reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate phosphorylated NAM from unreacted ATP.
-
Detect the radioactively labeled NAM-6-Phosphate product using autoradiography or a phosphorimager.
-
Quantify the spot intensity and compare it to the standard curve to determine the NAM concentration in the sample.
HPLC-MS for MurNAc-6-Phosphate Analysis
This method is designed for the sensitive detection and quantification of NAM derivatives from bacterial cell extracts.[3][4]
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
HPLC Column (e.g., C18)
-
Buffer A: 0.1% formic acid, 0.05% ammonium formate in water[3]
-
Buffer B: 100% acetonitrile[3]
-
Ice-cold acetone
-
Millipore water
Procedure:
-
Sample Preparation:
-
Harvest bacterial cells by centrifugation.
-
Generate soluble cell extracts via cell disintegration (e.g., sonication).
-
Centrifuge samples at 16,000 × g for 10 min. Transfer 200 µL of the supernatant to a new tube.[3]
-
Add 800 µL of ice-cold acetone to precipitate proteins. Centrifuge again at 16,000 × g for 10 min.[3]
-
Transfer the supernatant to a new tube and dry under a vacuum.[3]
-
Re-dissolve the dried cytosolic fraction in 100 µL of Millipore water.[3]
-
-
HPLC-MS Analysis:
-
Inject 5 µL of the prepared sample onto the LC column.[3]
-
Perform a gradient elution. A typical program might be:
-
5 min at 100% Buffer A
-
30 min linear gradient from 100% to 60% Buffer A
-
5 min at 60% Buffer A
-
5 min re-equilibration at 100% Buffer A[3]
-
-
Set the mass spectrometer to negative ion mode to detect MurNAc-6P at an m/z of 372.070 ((M-H)-).[4]
-
-
Data Analysis:
Classic Muramic Acid Colorimetric Assay
This protocol is a traditional chemical method for estimating muramic acid content.[6]
Materials:
-
1.0 M NaOH
-
0.5 M H₂SO₄
-
Concentrated H₂SO₄
-
4% (w/v) CuSO₄·5H₂O
-
1.5% (w/v) p-hydroxydiphenyl (PHD) in 96% ethanol
-
Spectrophotometer
Procedure:
-
Adjust the sample volume to 0.5 mL with 1.0 M NaOH. Prepare standards with 0–20 µg of muramic acid.[6]
-
Incubate at 38°C for 30 minutes to hydrolyze the sample.[6]
-
Carefully add 0.5 mL of 0.5 M H₂SO₄ followed by 5 mL of concentrated H₂SO₄. Stopper the tubes securely.[6]
-
Place the tubes in a boiling water bath for 5 minutes.[6]
-
Cool the tubes in cold water.
-
Add 0.05 mL of 4% CuSO₄ solution and 0.1 mL of PHD solution.[6]
-
Stopper the tubes and incubate at 30°C for 30 minutes to allow color development.[6]
-
Read the absorbance at 560 nm.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the core principles and workflows of the described assays.
Caption: Enzymatic reaction for the high-sensitivity NAM assay.
Caption: Experimental workflow for HPLC-MS analysis of NAM.
Caption: Logical flow of the classic colorimetric muramic acid assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Muramic Acid Assay - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of N-acetylmuramic Acid and N-glycolylneuraminic Acid for Researchers
Guide for Researchers, Scientists, and Drug Development Professionals
N-acetylmuramic acid (NAM) and N-glycolylneuraminic acid (Neu5Gc) are two fundamentally different carbohydrate molecules with distinct origins, structures, and profound implications in biology and medicine. NAM is a cornerstone of the bacterial world, essential for its structural integrity, whereas Neu5Gc is a key cell-surface sugar in most mammals, notable for its absence and immunogenicity in humans. This guide provides an objective comparison of these two molecules, supported by structural data, biosynthetic pathways, and immunological significance, to inform research and therapeutic development.
Section 1: Core Properties and Structural Comparison
The primary distinction between NAM and Neu5Gc lies in their fundamental structure and biological source. NAM is an amino sugar ether, unique to bacterial peptidoglycan, while Neu5Gc is a sialic acid found on the glycans of most non-human mammals.
This compound is a critical component of the peptidoglycan polymer that forms the bacterial cell wall[1][2]. It consists of an N-acetylglucosamine (GlcNAc) molecule linked to a lactic acid ether at the C3 position. This lactic acid residue serves as the attachment point for a short peptide chain, which is crucial for cross-linking peptidoglycan strands to form a rigid, protective mesh around the bacterial cell[3][4].
In contrast, N-glycolylneuraminic acid is a nine-carbon acidic sugar. It is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, differing only by the addition of a single oxygen atom to the N-acetyl group[5][6]. This hydroxylation is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH)[7][8]. A key genetic difference is that humans possess an inactivated CMAH gene, making them unable to synthesize Neu5Gc[5][7].
Table 1: Quantitative and Structural Data
| Property | This compound (NAM) | N-glycolylneuraminic acid (Neu5Gc) |
| Molecular Formula | C₁₁H₁₉NO₈[1] | C₁₁H₁₉NO₉ |
| Molar Mass | 293.27 g/mol [9] | 325.29 g/mol |
| Core Structure | Ether of N-acetylglucosamine and lactic acid[10] | 9-carbon backbone acidic monosaccharide (sialic acid)[11] |
| Primary Origin | Bacteria (component of peptidoglycan)[3] | Most mammals (except humans), some invertebrates[5][12] |
| Key Linkage | β-(1,4) linkage to N-acetylglucosamine in peptidoglycan[3] | α-glycosidic linkage (α2-3, α2-6, or α2-8) to other sugars in glycans[13] |
| Defining Feature | Lactic acid moiety for peptide attachment[2] | N-glycolyl group (-NH-CO-CH₂OH)[6] |
Section 2: Biosynthesis Pathways
The biosynthetic pathways for NAM and Neu5Gc are entirely distinct, occurring in different domains of life and cellular compartments.
This compound (NAM) Biosynthesis
The synthesis of NAM is a cytoplasmic process exclusive to bacteria and is a critical early step in building the cell wall[14].
-
Starting Material : The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a common sugar nucleotide[14].
-
Enolpyruvate Transfer : The enzyme MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc[14][15].
-
Reduction : The resulting product, UDP-GlcNAc-enolpyruvate, is then reduced by the NADPH-dependent enzyme MurB to form UDP-N-acetylmuramic acid (UDP-NAM)[14][15].
-
Peptide Addition : Subsequently, a pentapeptide chain is sequentially added to the lactic acid moiety of UDP-NAM, preparing it for transport to the cell membrane and incorporation into the growing peptidoglycan layer[1][16].
N-glycolylneuraminic acid (Neu5Gc) Biosynthesis
Neu5Gc synthesis occurs in the cytosol of most mammalian cells via the modification of its precursor, Neu5Ac[12][17].
-
Precursor Synthesis : N-acetylneuraminic acid (Neu5Ac) is synthesized in the cytosol and activated by conjugation to cytidine monophosphate (CMP), forming CMP-Neu5Ac[12].
-
Hydroxylation : The enzyme CMP-Neu5Ac hydroxylase (CMAH) catalyzes the key conversion step. It adds a hydroxyl group to the N-acetyl methyl group of CMP-Neu5Ac, transforming it into CMP-Neu5Gc[6][12][18]. This reaction requires cofactors like NADH and cytochrome b5[6].
-
Transport and Incorporation : CMP-Neu5Gc is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of glycan chains on proteins and lipids[12][18].
As humans have a non-functional CMAH gene, this pathway is truncated, and they accumulate the precursor, Neu5Ac, on their cell surfaces[7][19].
Section 3: Biological Role and Immunological Significance
The roles of NAM and Neu5Gc are defined by their context: one is a universal bacterial signature that alerts the host immune system, while the other is a "self" molecule in most mammals but a "foreign" xeno-autoantigen in humans.
This compound: A Bacterial MAMP
NAM, as part of peptidoglycan, is essential for bacterial survival, providing structural support against osmotic stress[2][4]. When bacteria are destroyed or shed parts of their cell wall, fragments containing NAM are released. These fragments act as Microbe-Associated Molecular Patterns (MAMPs).
-
Innate Immune Recognition : Host organisms have evolved Pattern Recognition Receptors (PRRs) that specifically detect these bacterial fragments. The most well-known receptors for peptidoglycan components are the cytosolic NOD-like receptors (NLRs), such as NOD2, which recognizes muramyl dipeptide (MDP), a structure containing NAM[20][21].
-
Immune Activation : This recognition triggers a signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, initiating a defensive immune response[22].
-
Therapeutic Target : The enzymes in the NAM biosynthesis pathway, such as MurA, are attractive targets for antibiotics (e.g., fosfomycin) because they are essential for bacteria and absent in eukaryotes[1][15].
N-glycolylneuraminic acid: A Human Xeno-Autoantigen
In most mammals, Neu5Gc functions in cell-cell recognition and signaling. However, its significance in humans is defined by its absence.
-
Dietary Incorporation : Humans cannot synthesize Neu5Gc, but they can metabolically incorporate it into their own tissues from dietary sources rich in it, such as red meat and dairy products[5][23].
-
Antibody Production : Because it is not a native human molecule, the immune system recognizes Neu5Gc as foreign. Most humans develop and maintain circulating polyclonal antibodies against Neu5Gc-containing epitopes[12][24].
-
Chronic Inflammation (Xenosialitis) : The constant presence of dietary Neu5Gc on human cell surfaces, combined with circulating anti-Neu5Gc antibodies, is hypothesized to create a state of chronic inflammation known as "xenosialitis"[12][25]. This process has been linked to the exacerbation of diseases like cancer and cardiovascular disease[24][25].
-
Biotherapeutics and Xenotransplantation : The presence of Neu5Gc on non-human mammalian cells is a major hurdle in xenotransplantation and can cause immunogenic reactions to biotherapeutics produced in animal cell lines[8][13][23].
Section 4: Experimental Protocols and Methodologies
The analysis and study of NAM and Neu5Gc require distinct biochemical approaches tailored to their molecular nature and biological context.
Analysis of this compound
Studying NAM typically involves the isolation and analysis of bacterial peptidoglycan.
1. Peptidoglycan Isolation and Digestion:
-
Objective : To isolate peptidoglycan from bacterial cell cultures.
-
Protocol Outline :
-
Harvest bacterial cells via centrifugation.
-
Lyse cells using mechanical (e.g., bead beating) or chemical (e.g., boiling in SDS) methods to remove cytoplasmic contents.
-
Treat the insoluble cell wall material with proteases (e.g., trypsin) and nucleases (DNase, RNase) to remove contaminating proteins and nucleic acids.
-
Wash the resulting peptidoglycan sacculi extensively with water.
-
Digest the purified peptidoglycan with a muramidase (e.g., lysozyme) to release soluble muropeptide fragments containing NAM.
-
2. Muropeptide Analysis by HPLC:
-
Objective : To separate and quantify the different muropeptide fragments.
-
Protocol Outline :
-
Reduce the anomeric carbon of the muropeptides with sodium borohydride.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of sodium phosphate buffer and methanol.
-
Detect muropeptides by their absorbance at ~205 nm. The resulting chromatogram provides a specific "fingerprint" of the peptidoglycan composition.
-
3. Mass Spectrometry for Structural Confirmation:
-
Objective : To determine the precise mass and structure of muropeptide fragments.
-
Protocol Outline :
-
Collect HPLC fractions corresponding to specific peaks.
-
Analyze the fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting mass spectra confirm the identity of the glycan and peptide components of each fragment.
-
Analysis of N-glycolylneuraminic acid
Studying Neu5Gc involves detecting sialic acids on glycoconjugates from tissues or cells.
1. Sialic Acid Release and Derivatization:
-
Objective : To release sialic acids from glycoconjugates and label them for sensitive detection.
-
Protocol Outline :
-
Homogenize tissue or cell samples.
-
Release sialic acids by mild acid hydrolysis (e.g., with 2 M acetic acid at 80°C for 3 hours).
-
Remove precipitated proteins and lipids by centrifugation.
-
Label the released sialic acids with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts specifically with the α-keto acid group of sialic acids.
-
2. Fluorescent HPLC Analysis:
-
Objective : To separate and quantify Neu5Ac and Neu5Gc.
-
Protocol Outline :
-
Inject the DMB-labeled sialic acid mixture onto a reverse-phase C18 HPLC column.
-
Elute using an isocratic mobile phase (e.g., acetonitrile/methanol/water).
-
Detect the fluorescent derivatives using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).
-
Quantify Neu5Gc and Neu5Ac by comparing peak areas to those of known standards.
-
3. Detection of Anti-Neu5Gc Antibodies (ELISA):
-
Objective : To measure the level of anti-Neu5Gc antibodies in human serum.
-
Protocol Outline :
-
Coat microtiter plate wells with Neu5Gc-containing glycans (e.g., bovine serum albumin coupled with Neu5Gc).
-
Block non-specific binding sites.
-
Add diluted human serum samples to the wells and incubate.
-
Wash to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Add a chromogenic substrate and measure the resulting color change with a plate reader. The signal intensity is proportional to the amount of anti-Neu5Gc antibody.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. Peptidogycan [vetbact.org]
- 5. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 6. N-glycolylneuraminic Acid (Neu5Gc) [benchchem.com]
- 7. Loss of N-glycolylneuraminic acid in humans: Mechanisms, consequences, and implications for hominid evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 9. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. cmm.ucsd.edu [cmm.ucsd.edu]
- 12. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 13. The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Role of UDP‐N‐acetylmuramic acid in the regulation of MurA activity revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Biosynthesis of N-glycolyneuraminic acid. The primary site of hydroxylation of N-acetylneuraminic acid is the cytosolic sugar nucleotide pool (Journal Article) | OSTI.GOV [osti.gov]
- 18. Biosynthesis of N-glycolyneuraminic acid. The primary site of hydroxylation of N-acetylneuraminic acid is the cytosolic sugar nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Glycolylneuraminic Acid Expression | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid [frontiersin.org]
- 25. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-acetylmuramic Acid and Lipopolysaccharide as Immune Stimulants
For Researchers, Scientists, and Drug Development Professionals
Published: November 10, 2025
Introduction
In the realm of immunology and drug development, the use of immune stimulants is critical for dissecting cellular pathways, developing vaccine adjuvants, and modeling inflammatory diseases. Among the most widely studied of these molecules are Lipopolysaccharide (LPS) and components of the bacterial cell wall, such as N-acetylmuramic acid (MurNAc) and its derivative, muramyl dipeptide (MDP). While both originate from bacteria and are potent immune activators, they trigger distinct signaling cascades, resulting in varied and unique host responses.
Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a powerful pro-inflammatory agent recognized by the innate immune system primarily through Toll-like receptor 4 (TLR4).[1][2][3] In contrast, this compound is a fundamental building block of peptidoglycan, the polymeric structure that forms the cell wall of both Gram-positive and Gram-negative bacteria.[4] Its minimal bioactive motif, muramyl dipeptide (MDP), is recognized by the intracellular sensor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[5][6]
This guide provides an objective comparison of this compound/muramyl dipeptide and lipopolysaccharide as immune stimulants, supported by experimental data. We will delve into their mechanisms of action, comparative efficacy in vitro and in vivo, and detailed experimental protocols to aid researchers in selecting the appropriate tool for their specific research needs. A key distinction that will be explored is the dual role of MurNAc-related structures, which, unlike the robustly pro-inflammatory LPS, can also exhibit anti-inflammatory or regulatory properties under certain conditions.[1][7]
Comparative Analysis of Immune Response
The immunostimulatory properties of LPS and MurNAc/MDP manifest through the activation of distinct pattern recognition receptors (PRRs) and downstream signaling pathways. This leads to quantifiable differences in the profile and magnitude of the resulting cytokine response.
Mechanism of Action: A Tale of Two Receptors
Lipopolysaccharide (LPS) primarily signals through the TLR4 receptor complex on the cell surface. This process is initiated by the binding of LPS to LPS-binding protein (LBP) in the serum, which then transfers it to the CD14 receptor. CD14, in turn, presents LPS to the myeloid differentiation factor 2 (MD-2)/TLR4 complex.[8] This binding event triggers the dimerization of TLR4, initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway rapidly activates nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] The TRIF-dependent pathway, which is activated upon endocytosis of the TLR4 complex, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons.[5]
This compound (MurNAc) and its more potent derivative, muramyl dipeptide (MDP) , are sensed intracellularly by NOD2.[5][6] For activation to occur, these molecules must first enter the cell's cytoplasm. Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via a CARD-CARD interaction.[9] This interaction is crucial for the subsequent activation of the NF-κB and MAPK pathways, culminating in the transcription of genes encoding inflammatory cytokines.[5][9] Unlike TLR4, the classical NOD2 pathway does not directly induce type I interferon production.
Quantitative Comparison of In Vitro Cytokine Induction
The following tables summarize quantitative data from studies using common in vitro models, such as the murine macrophage cell line RAW 264.7 and human peripheral blood mononuclear cells (PBMCs), to compare the cytokine output stimulated by LPS and MDP. It is important to note that MDP alone is a relatively weak inducer of cytokine production in some in vitro systems compared to LPS, but it can act synergistically with LPS to enhance the inflammatory response.[3][10]
Table 1: Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Stimulant Concentration | Incubation Time | Cytokine Concentration (pg/mL) | Reference |
| TNF-α | 1 µg/mL | 24 h | ~11,390 | [8] |
| IL-6 | 1 µg/mL | 24 h | Varies (significant increase) | [2] |
| IL-1β | 1 µg/mL | 24 h | Varies (significant increase) | [2] |
| Nitric Oxide (µM) | 1 µg/mL | 24 h | Varies (significant increase) | [11] |
Table 2: Cytokine Production in MDP-Stimulated Human PBMCs
| Cytokine | Stimulant Concentration | Incubation Time | Cytokine Concentration (pg/mL) | Reference |
| TNF-α | 10 µg/mL | 24 h | No significant induction alone | [3] |
| IL-1β | 10 µg/mL | 24 h | No significant induction alone | [3] |
| IL-6 | 10 µg/mL | 24 h | No significant induction alone | [3] |
| TNF-α (with LPS) | 10 µg/mL MDP + 1 ng/mL LPS | 24 h | Synergistic increase | [3] |
Note: Direct quantitative comparisons of MurNAc/MDP alone are less common in the literature, as its synergistic effects with TLR agonists are often the focus. The data presented reflects the general observation that LPS is a more potent standalone inducer of pro-inflammatory cytokines in many standard assays.
In Vivo Effects and Toxicity
In animal models, both LPS and MDP can induce systemic inflammatory responses. However, LPS is significantly more toxic.
Lipopolysaccharide (LPS): Administration of LPS in vivo can lead to a systemic inflammatory response syndrome, often referred to as endotoxic shock, which is characterized by high fever, hypotension, and potentially lethal organ damage. The LD50 (lethal dose, 50%) of LPS in mice varies depending on the mouse strain and the specific LPS preparation, but it is generally in the range of milligrams per kilogram of body weight.[12][13] For example, in young mice, the LD50 has been reported to be around 25.6 mg/kg.[12]
Muramyl Dipeptide (MDP): MDP is generally considered less toxic than LPS when administered alone. However, it can significantly enhance the lethal effects of LPS when co-administered.[14] This synergistic toxicity is an important consideration in models of polymicrobial infection.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are representative protocols for in vitro stimulation of macrophages.
Protocol 1: In Vitro Stimulation of RAW 264.7 Macrophages
Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) following stimulation with LPS or MDP.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium: DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
LPS from E. coli O111:B4 (stock solution of 1 mg/mL in sterile, endotoxin-free water)
-
Muramyl dipeptide (MDP) (stock solution of 1 mg/mL in sterile, endotoxin-free water)
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL in 500 µL of complete DMEM medium.[10]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for adherence.
-
Stimulation:
-
Prepare working solutions of LPS and MDP in complete DMEM.
-
For LPS stimulation, a final concentration of 100 ng/mL to 1 µg/mL is commonly used.[6][10]
-
For MDP stimulation, a final concentration of 1 µM to 10 µg/mL can be used.[3][6]
-
Carefully remove the old medium from the wells and replace it with 500 µL of medium containing the desired concentration of LPS, MDP, or vehicle control (medium alone).
-
-
Incubation Post-Stimulation: Incubate the plates for a specified period. For cytokine protein measurement in the supernatant, a 24-hour incubation is common.[10] For analysis of gene expression (mRNA), shorter time points (e.g., 4-8 hours) are often used.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Cytokine Quantification: Carefully collect the cell-free supernatants and store them at -80°C until analysis. Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vitro Stimulation of Human PBMCs
Objective: To measure cytokine production from a mixed population of primary human immune cells.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Heparinized whole blood from healthy donors
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
LPS and MDP stock solutions
-
96-well round-bottom tissue culture plates
-
ELISA kits for human cytokines
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Stimulation: Add 20 µL of a 10X working solution of LPS (final concentration typically 1-100 ng/mL) or MDP (final concentration typically 1-10 µg/mL) to the appropriate wells.[3] Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection and Analysis: Centrifuge the plate, collect the supernatants, and quantify cytokine levels using ELISA as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Visualizing the distinct pathways activated by LPS and MurNAc/MDP, as well as the experimental workflow, can aid in understanding their differential effects.
Caption: LPS signaling via the TLR4 receptor complex.
Caption: MurNAc/MDP signaling via the intracellular NOD2 receptor.
Caption: General workflow for in vitro immune stimulation experiments.
Conclusion
Lipopolysaccharide and this compound (via its derivative MDP) represent two distinct classes of bacterial-derived immune stimulants that are invaluable for immunological research.
-
LPS is a potent, robust, and reliable pro-inflammatory stimulant that acts via the cell surface receptor TLR4. It is the gold standard for inducing a strong innate immune response characterized by high levels of pro-inflammatory cytokines and, uniquely, type I interferons. Its high toxicity, however, requires careful handling in vivo.
-
This compound and Muramyl Dipeptide act via the intracellular sensor NOD2. While MDP can induce pro-inflammatory cytokines, it is generally a less potent standalone stimulus than LPS in many in vitro assays. Its most significant role is often observed in its synergy with TLR ligands, which more closely mimics the complex environment of a bacterial infection. Furthermore, evidence suggests that MurNAc itself may have anti-inflammatory or regulatory properties, particularly in the context of pre-existing inflammation, by downregulating TLR-mediated responses.[1][7] This positions MurNAc-related compounds as more nuanced immunomodulators rather than purely as stimulants.
The choice between LPS and MurNAc/MDP should be guided by the specific research question. For modeling acute, severe inflammation or studying TLR4-specific pathways, LPS is the superior choice. For investigating intracellular bacterial sensing, NOD2 signaling, or the synergistic and regulatory interplay between PRRs, MurNAc/MDP is the more appropriate tool. Understanding their distinct mechanisms and quantitative outputs is paramount for the accurate interpretation of experimental results and the development of novel immunomodulatory therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IAPs and RIPK1 mediate LPS-induced cytokine production in healthy subjects and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipopolysaccharide-induced lethality and cytokine production in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-acetylmuramic Acid Biosynthesis Inhibitors: Fosfomycin vs. Tunicamycin
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a structure essential for survival and integrity, presents a prime target for antimicrobial agents. Its core component, peptidoglycan, is synthesized through a complex pathway, offering multiple enzymatic targets for inhibition. This guide provides a comparative analysis of two prominent inhibitors of N-acetylmuramic acid (NAM) biosynthesis, a critical precursor in peptidoglycan formation: Fosfomycin and Tunicamycin. We will delve into their mechanisms of action, antibacterial spectra, and the experimental protocols used to evaluate their efficacy.
Introduction to this compound Biosynthesis
This compound is a key building block of peptidoglycan. Its synthesis is a multi-step intracellular process initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). This pathway involves a series of enzymatic reactions catalyzed by Mur enzymes (A through F), MraY, and MurG, ultimately leading to the formation of Lipid II, the peptidoglycan precursor that is flipped to the outer leaflet of the cell membrane for polymerization.[1][2] Disrupting any of these steps can lead to compromised cell wall integrity and bacterial cell death.
Mechanism of Action: Targeting Different Stages of the Pathway
Fosfomycin and Tunicamycin inhibit this compound biosynthesis at distinct points, leading to different antibacterial profiles and clinical implications.
Fosfomycin: This broad-spectrum antibiotic targets MurA , the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc.[3][4][5] By covalently binding to a cysteine residue in the active site of MurA, Fosfomycin irreversibly inactivates the enzyme, halting the production of UDP-N-acetylmuramoyl-pentapeptide, the precursor to this compound.[3]
Tunicamycin: This nucleoside antibiotic inhibits MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), an enzyme that catalyzes a later step in the pathway. MraY is responsible for the transfer of the UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[6][7][8][9] By blocking this crucial step, Tunicamycin prevents the formation of the lipid-linked intermediates necessary for peptidoglycan assembly.[6][7] It is important to note that Tunicamycin also inhibits the analogous enzyme in eukaryotes, GlcNAc phosphotransferase (GPT), which is involved in N-linked glycosylation.[10][11] This lack of specificity contributes to its toxicity in mammalian cells.
Comparative Antibacterial Spectrum
The differing targets and mechanisms of Fosfomycin and Tunicamycin result in distinct antibacterial activities.
| Target Organism | Fosfomycin MIC (µg/mL) | Tunicamycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.5 - 128[12][13][14] | 8 - 32[11] |
| Enterococcus faecalis | ≤0.25 - >256[14][15] | - |
| Gram-Negative Bacteria | ||
| Escherichia coli | ≤0.25 - >1024[15][16] | >32[11] |
| Pseudomonas aeruginosa | 1 - >1024[17] | - |
| Klebsiella pneumoniae | 0.5 - >1024[16] | >32[11] |
| Mycobacterium spp. | - | 0.025 - >32[10] |
| Note: MIC values are ranges compiled from multiple sources and can vary depending on the strain and testing methodology. |
Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[15][18] Tunicamycin, on the other hand, exhibits more potent activity against Gram-positive bacteria, with limited efficacy against Gram-negatives.[11] Notably, derivatives of Tunicamycin have shown activity against Mycobacterium species.[10]
Experimental Protocols
Accurate evaluation of these inhibitors relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21][22][23]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of Fosfomycin and Tunicamycin
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. b. Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).
-
Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as determined by visual inspection or a microplate reader.
MurA Enzyme Inhibition Assay
This assay measures the inhibition of MurA activity by monitoring the production of inorganic phosphate (Pi).[3][4][5][24]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8)
-
Malachite green reagent for phosphate detection
-
Test inhibitor (Fosfomycin)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: a. In a 96-well plate, add the assay buffer, MurA enzyme, and the test inhibitor at various concentrations. b. Pre-incubate the mixture for a defined period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.
-
Initiation of Reaction: a. Add UNAG and PEP to initiate the enzymatic reaction.
-
Incubation: a. Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Phosphate Detection: a. Stop the reaction and add the malachite green reagent to each well. b. After a short incubation, measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. b. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
MraY Enzyme Inhibition Assay
This assay typically involves a fluorescence-based method to monitor the formation of Lipid I.[6][7][8][9]
Materials:
-
Membrane preparation containing MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansyl-labeled)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Test inhibitor (Tunicamycin)
-
96-well plates
-
Fluorometer
Procedure:
-
Reaction Setup: a. In a 96-well plate, add the assay buffer, MraY-containing membrane preparation, and the test inhibitor at various concentrations. b. Add the lipid substrate, undecaprenyl phosphate.
-
Initiation of Reaction: a. Add the fluorescently labeled UDP-MurNAc-pentapeptide to start the reaction.
-
Incubation: a. Incubate the plate at room temperature for a set period (e.g., 30-60 minutes).
-
Fluorescence Measurement: a. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent label. The formation of Lipid I leads to a change in the fluorescent signal.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. b. Determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the this compound biosynthesis pathway and the experimental workflows.
Caption: this compound biosynthesis pathway and points of inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: General workflow for enzyme inhibition assays.
Conclusion
Fosfomycin and Tunicamycin represent two distinct strategies for inhibiting this compound biosynthesis. Fosfomycin's specific targeting of the early and unique bacterial enzyme MurA, coupled with its broad-spectrum activity, makes it a valuable clinical antibiotic. In contrast, Tunicamycin's inhibition of MraY, while effective against certain bacteria, is hampered by its off-target effects in eukaryotes, limiting its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and other novel inhibitors targeting this critical bacterial pathway, aiding in the discovery and development of new antibacterial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial MurA assay kits [profoldin.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex [frontiersin.org]
- 11. scienceopen.com [scienceopen.com]
- 12. [Antibacterial activities of fosfomycin against several fresh clinical isolates--comparison of the test methods for antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fosfomycin and Comparator Activity Against Select Enterobacteriaceae, Pseudomonas, and Enterococcus Urinary Tract Infection Isolates from the United States in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Activity of Fosfomycin Against Extended-Spectrum Beta-Lactamase-Producing Isolates of Enterobacteriaceae Recovered from Urinary Tract Infections: A Single-Center Study Over a Period of 12 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. goldbio.com [goldbio.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. mobitec.com [mobitec.com]
A Comparative Analysis of N-acetylmuramic acid and N-acetylglucosamine Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) represents a critical juncture in bacterial cell wall metabolism and salvage pathways. These reactions are catalyzed by specific kinases, namely this compound kinase (MurK) and N-acetylglucosamine kinase (NagK). Understanding the distinct kinetic properties and substrate specificities of these enzymes is paramount for the development of novel antimicrobial agents that target bacterial cell wall recycling and biosynthesis. This guide provides an objective comparison of MurK and NagK activity, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Kinase Activity
The kinetic parameters of MurNAc and GlcNAc kinases from various bacterial species have been characterized, revealing important differences in their substrate affinity and catalytic efficiency. The following table summarizes key kinetic data for representative enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| MurK | Tannerella forsythia | MurNAc | 200 | 10.5 | 52.6 | 5.25 x 10⁴ | [1] |
| GlcNAc | 116,000 | 0.1 | 0.5 | 0.86 | [1] | ||
| K1058 | Tannerella forsythia | MurNAc | 30 | - | 0.34 | - | [2][3] |
| MurK | Clostridium acetobutylicum | MurNAc | 190 | - | - | - | [4][5] |
| GlcNAc | 127 | 65.0 | - | 5.12 x 10⁵ | [4][5] | ||
| NagK | Escherichia coli | GlcNAc | 342 | - | 118 | - | [6] |
| ATP | 896 | - | - | - | [6] | ||
| NagK | Plesiomonas shigelloides | GlcNAc | 98 | - | - | - | [7] |
| ATP | 290 | - | - | - | [7] |
Note: '-' indicates data not available in the cited literature.
The data clearly illustrate the substrate specificity of these kinases. The MurK from Tannerella forsythia demonstrates a striking preference for MurNAc, with a catalytic efficiency approximately 60,000-fold higher for MurNAc compared to GlcNAc.[1] In contrast, the MurK from Clostridium acetobutylicum is a dual-specificity kinase, capable of phosphorylating both MurNAc and GlcNAc, though it exhibits a higher catalytic efficiency for GlcNAc.[4][5] NagK from E. coli and P. shigelloides are highly specific for GlcNAc.[6][7]
Signaling and Metabolic Pathways
MurNAc and GlcNAc kinases are integral components of bacterial cell wall recycling and salvage pathways. These pathways allow bacteria to recover and reuse components of their peptidoglycan, which undergoes significant turnover during growth and division.
Bacterial Cell Wall Recycling Pathway
During cell wall turnover, fragments of peptidoglycan are broken down in the periplasm and transported into the cytoplasm. Here, MurNAc and GlcNAc are liberated and subsequently phosphorylated by their respective kinases. The resulting sugar phosphates can then re-enter the peptidoglycan biosynthesis pathway.
N-acetylglucosamine Salvage Pathway
Bacteria can also salvage exogenous GlcNAc from their environment. This salvaged GlcNAc is transported into the cell and phosphorylated by NagK to form GlcNAc-6-phosphate. This intermediate can then be utilized in various metabolic pathways, including glycolysis and peptidoglycan biosynthesis.
Experimental Protocols
The activity of MurNAc and GlcNAc kinases is typically measured using a coupled enzyme assay. This method links the production of ADP from the kinase reaction to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.
Coupled Enzyme Assay for Kinase Activity
This protocol provides a general framework for measuring the activity of both MurNAc and GlcNAc kinases. Specific concentrations of substrates and enzymes may need to be optimized for individual kinases.
Materials:
-
Purified kinase (MurK or NagK)
-
This compound (MurNAc) or N-acetylglucosamine (GlcNAc)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the kinase enzyme to the mixture.
-
Start the reaction by adding the sugar substrate (MurNAc or GlcNAc).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Experimental Workflow:
Conclusion
The distinct substrate specificities and kinetic profiles of this compound and N-acetylglucosamine kinases highlight their specialized roles in bacterial metabolism. MurK enzymes, particularly those with high specificity for MurNAc, represent promising targets for the development of narrow-spectrum antibiotics. Conversely, the dual-specificity of some MurK enzymes and the essential role of NagK in GlcNAc salvage underscore the complexity of bacterial cell wall metabolism. The data and protocols presented in this guide provide a valuable resource for researchers working to exploit these pathways for therapeutic benefit.
References
- 1. Frontiers | this compound (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
- 2. This compound recognition by MurK kinase from the MurNAc auxotrophic oral pathogen Tannerella forsythia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound recognition by MurK kinase from the MurNAc auxotrophic oral pathogen Tannerella forsythia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of an this compound/N-acetylglucosamine kinase of Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of an this compound/N-Acetylglucosamine Kinase of Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylmuramic Acid Recycling Efficiency Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-acetylmuramic acid (MurNAc) recycling efficiency across different bacterial species, supported by experimental data. Understanding the nuances of these essential pathways can inform the development of novel antimicrobial strategies.
Introduction to this compound Recycling
The bacterial cell wall, a vital structure primarily composed of peptidoglycan (PG), undergoes continuous remodeling during growth and division. This process releases fragments of the cell wall, including the amino sugar this compound (MurNAc). Many bacteria have evolved sophisticated recycling pathways to salvage these components, conserving energy and resources. The efficiency and nature of these recycling pathways vary significantly across different bacterial species, reflecting their diverse physiology and environmental adaptations. This guide explores these differences, focusing on the well-studied Gram-negative models Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive bacteria Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.
Two Major Pathways for MurNAc Recycling
Bacteria primarily utilize two distinct pathways for the recycling of MurNAc: the catabolic pathway and the anabolic pathway.
-
Catabolic Pathway: This pathway, found in E. coli and most Gram-positive bacteria, involves the conversion of MurNAc into N-acetylglucosamine-6-phosphate (GlcNAc-6P), which can then enter central metabolism. A key enzyme in this pathway is MurQ, a MurNAc-6-phosphate etherase.[1]
-
Anabolic Pathway: In contrast, many Gram-negative bacteria, including Pseudomonas species, lack a murQ homolog and employ an anabolic recycling route.[2] This pathway directly converts MurNAc into UDP-MurNAc, a precursor for de novo peptidoglycan synthesis, thereby bypassing several enzymatic steps.[2] This pathway is a contributing factor to the intrinsic resistance of some bacteria to the antibiotic fosfomycin, which targets an early step in de novo UDP-MurNAc biosynthesis.[2]
Comparative Analysis of MurNAc Recycling Efficiency
The efficiency of MurNAc recycling varies considerably among different bacterial species and can be influenced by the growth phase. The following table summarizes the available quantitative data on MurNAc recycling efficiency.
| Bacterial Species | Gram Stain | Recycling Pathway | MurNAc Recycling Efficiency (% per generation) | Key Enzymes | Notes |
| Escherichia coli | Negative | Catabolic | ~40-60%[1][3] | MurP, AnmK, MurQ | Highly efficient recycling during exponential growth. |
| Pseudomonas aeruginosa | Negative | Anabolic | Data not available | AnmK, MupP, AmgK, MurU | Pathway is linked to intrinsic fosfomycin resistance.[4][5] |
| Staphylococcus aureus | Positive | Catabolic | ~5% | MurQ ortholog | Recycling is more prominent during the transition to stationary phase and is important for long-term survival. |
| Bacillus subtilis | Positive | Catabolic | ~10% | MurQ ortholog | Recycling is more prominent during the transition to stationary phase and is important for long-term survival. |
| Enterococcus faecalis | Positive | Catabolic (limited) | Unusually slow turnover | AtlA, AtlB, AtlC | Peptidoglycan turnover is significantly slower compared to model organisms, suggesting limited recycling.[6] |
Signaling Pathways and Experimental Workflows
Catabolic MurNAc Recycling Pathway in E. coli
The catabolic pathway in E. coli is a well-characterized process involving several key enzymes. The transcriptional repressor MurR regulates the expression of the murP and murQ genes, which are involved in the transport and metabolism of MurNAc.
Caption: Catabolic MurNAc recycling pathway in E. coli.
Anabolic MurNAc Recycling Pathway in Pseudomonas aeruginosa
Pseudomonas aeruginosa utilizes an anabolic pathway that directly feeds recycled MurNAc into the peptidoglycan synthesis pathway. This pathway is notable for its role in intrinsic antibiotic resistance.
Caption: Anabolic MurNAc recycling in P. aeruginosa.
Experimental Workflow for Quantifying MurNAc-6P by HPLC-MS
The quantification of MurNAc-6-phosphate (MurNAc-6P), a key intermediate in the catabolic recycling pathway, is a common method to assess recycling efficiency. This is often achieved by comparing the intracellular accumulation of MurNAc-6P in a wild-type strain versus a mutant strain lacking the MurQ etherase.
Caption: Workflow for MurNAc-6P quantification.
Experimental Protocols
Quantification of MurNAc-6P by HPLC-MS
This protocol is adapted from established methods for quantifying MurNAc-6P in bacterial cells.
a. Bacterial Growth and Harvesting:
-
Grow wild-type and ΔmurQ mutant strains in appropriate liquid medium to the desired growth phase (e.g., mid-exponential or stationary).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellets twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium.
b. Preparation of Cytosolic Extracts:
-
Resuspend the washed cell pellets in a lysis buffer.
-
Disrupt the cells using a suitable method, such as bead beating or sonication.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the cytosolic extract.
c. Protein Precipitation:
-
Add four volumes of ice-cold acetone to the cytosolic extract to precipitate proteins.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and dry it using a vacuum concentrator.
d. HPLC-MS Analysis:
-
Resuspend the dried extract in a suitable solvent for HPLC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Separate the metabolites using a gradient of acetonitrile in water with a constant concentration of formic acid.
-
Monitor the elution of MurNAc-6P using selected ion monitoring (SIM) for its specific mass-to-charge ratio (m/z).
-
Quantify the amount of MurNAc-6P by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve of known MurNAc-6P concentrations.
Muropeptide Analysis by HPLC
This protocol outlines the general steps for analyzing the composition of peptidoglycan.
a. Peptidoglycan Isolation:
-
Grow bacterial cultures to the desired optical density.
-
Harvest cells by centrifugation and resuspend in a suitable buffer.
-
Rapidly add the cell suspension to boiling sodium dodecyl sulfate (SDS) solution to inactivate autolysins and lyse the cells.
-
Boil the samples for 30 minutes.
-
Collect the insoluble peptidoglycan by ultracentrifugation.
-
Wash the peptidoglycan pellet repeatedly with sterile water to remove SDS.
b. Enzymatic Digestion:
-
Treat the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan strands into muropeptides.
-
Incubate at 37°C overnight.
-
Inactivate the enzyme by boiling.
c. Reduction and HPLC Analysis:
-
Reduce the muramic acid residues in the muropeptides with sodium borohydride.
-
Acidify the sample to stop the reduction reaction.
-
Separate the muropeptides by reverse-phase HPLC on a C18 column using a gradient of acetonitrile in a phosphate or formate buffer.
-
Detect the muropeptides by their absorbance at 205 nm.
-
Individual muropeptide peaks can be collected for further analysis by mass spectrometry to determine their precise structure.
Pulse-Chase Analysis of Peptidoglycan Turnover
This protocol provides a general framework for measuring the rate of peptidoglycan turnover.[7]
a. Labeling (Pulse):
-
Grow bacteria in a defined medium to early or mid-exponential phase.
-
Add a radiolabeled peptidoglycan precursor, such as [³H]-diaminopimelic acid (DAP) for Gram-negative bacteria or N-acetyl-[³H]-glucosamine for some Gram-positives, to the culture medium.
-
Incubate for a short period (the "pulse") to allow for incorporation of the label into the newly synthesized peptidoglycan.
b. Chase:
-
Rapidly wash the cells to remove the unincorporated radiolabel.
-
Resuspend the cells in fresh, pre-warmed medium containing a large excess of the corresponding non-radiolabeled precursor (the "chase").
-
Continue incubation and take samples at various time points.
c. Sample Analysis:
-
For each time point, separate the cells from the culture medium by centrifugation.
-
Isolate the peptidoglycan from the cell pellets as described in the muropeptide analysis protocol.
-
Measure the amount of radioactivity remaining in the peptidoglycan fraction and the amount of radioactivity released into the culture medium using a scintillation counter.
-
The rate of peptidoglycan turnover can be calculated from the decrease in radioactivity in the cell wall fraction over time.
Conclusion
The efficiency of this compound recycling is a highly variable trait among bacteria, reflecting fundamental differences in their cell wall metabolism and physiology. Gram-negative bacteria like E. coli exhibit highly efficient catabolic recycling, whereas P. aeruginosa employs an anabolic pathway linked to antibiotic resistance. In contrast, the Gram-positive species S. aureus and B. subtilis show lower but significant recycling activity, particularly in later growth phases, which contributes to their long-term survival. The limited peptidoglycan turnover in E. faecalis suggests a different strategy for maintaining its cell wall. A thorough understanding of these diverse recycling strategies, facilitated by the experimental approaches detailed in this guide, is crucial for the development of targeted therapies that can exploit these essential bacterial pathways.
References
- 1. Recycling of the Anhydro-N-Acetylmuramic Acid Derived from Cell Wall Murein Involves a Two-Step Conversion to N-Acetylglucosamine-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Dedicated Recycling Pathway for Anhydro-N-Acetylmuramic Acid and N-Acetylglucosamine Derived from Escherichia coli Cell Wall Murein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Peptidoglycan Recycling in Pseudomonas aeruginosa Attenuates Intrinsic Resistance to Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking peptidoglycan recycling in Pseudomonas aeruginosa attenuates intrinsic resistance to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of N-acetylglucosaminidase and N-acetylmuramidase activities in Enterococcus faecalis peptidoglycan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Bacteria Consume Their Own Exoskeletons (Turnover and Recycling of Cell Wall Peptidoglycan) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetylmuramic Acid: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of N-acetylmuramic acid in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
This compound is a naturally occurring amino sugar, a key component of the peptidoglycan layer in most bacterial cell walls. In a laboratory setting, it is typically supplied as a white solid. While generally not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures should always be followed to minimize any potential environmental impact and maintain a high standard of laboratory safety.
Safety and Handling
Before disposal, it is crucial to handle this compound with the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves.
-
Body Protection: A lab coat or other protective clothing is recommended to minimize skin contact.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash the affected area with soap and water.
-
Ingestion: If swallowed, wash out the mouth with water.
-
Inhalation: Move to fresh air.
In all cases of significant exposure or if symptoms persist, seek medical attention.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not widely established, the following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₈ |
| Molecular Weight | 293.27 g/mol [1][2][3] |
| Appearance | White solid/powder[3] |
| Melting Point | 126 - 130 °C[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As it is generally considered a non-hazardous waste, the following procedure provides a safe and compliant method for its disposal.
1. Waste Identification and Segregation:
-
Confirm that the this compound to be disposed of is not mixed with any hazardous chemicals. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Keep solid this compound waste separate from liquid waste streams.
2. Containerization:
-
Collect solid this compound waste in a clearly labeled, durable, and sealable container.
-
The container should be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.
-
Label the container clearly as "this compound Waste" or with a similar identifier. Do not use chemical abbreviations.
3. Final Disposal:
-
For pure, uncontaminated this compound, which is considered non-hazardous, disposal in the regular solid waste stream is generally acceptable.
-
Crucially, laboratory personnel must be responsible for placing the sealed waste container directly into the designated dumpster or central waste collection area. Do not leave chemical waste in laboratory trash cans to be handled by custodial staff.[4]
-
For empty this compound containers, thoroughly empty any remaining solid, and deface or remove the original label before disposing of it in the regular trash.[4][5]
Note on a Derivative: A derivative, this compound-alkyne, is classified as harmful if swallowed and very toxic to aquatic life.[6] If you are working with this or other modified forms, consult the specific Safety Data Sheet (SDS) and dispose of it as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: this compound disposal workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetylmuramic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-acetylmuramic acid, a key component in bacterial cell wall research. Adherence to these procedural steps will minimize risk and ensure the integrity of your work.
This compound is generally considered to be of low hazard in typical industrial handling.[1][2] However, it may cause irritation to the eyes, skin, and respiratory and digestive tracts.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for the scale and context of your work. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3] | To protect against dust particles and potential splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3][4] | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat.[3][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator (if needed).[1][5] | Use if ventilation is inadequate, dust is generated, or irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[1]
Preparation and Weighing
-
Handle the solid powder in a designated area, preferably within a chemical fume hood or an area with local exhaust ventilation to minimize dust generation.[1][3]
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
To avoid creating airborne dust, handle the powder gently.
-
Weigh the desired amount of this compound using a calibrated balance.
-
Clean the balance and surrounding area of any residual powder immediately after weighing.
Dissolving and Use
-
When preparing solutions, add the weighed this compound to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
Accidental Spills
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing your full PPE, clean up spills immediately.[1]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during the cleanup process.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminate if necessary.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste this compound in a designated and properly labeled chemical waste container.
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into direct contact with this compound should be disposed of as chemical waste.
-
Empty Containers: Dispose of empty containers in accordance with institutional and local regulations.
-
Regulatory Compliance: Always consult your institution's environmental health and safety (EHS) department and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Handling Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
